2-Chloro-6-methylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80657. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWQHJNUHQEGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022241 | |
| Record name | 2-Chloro-6-methylbenzonitrile | |
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Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-09-3 | |
| Record name | 2-Chloro-6-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-6-methylbenzonitrile | |
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| Record name | 2-CHLORO-6-METHYLBENZONITRILE | |
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| Record name | 2-Chloro-6-methylbenzonitrile | |
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| Record name | 3-chloro-2-toluonitrile | |
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| Record name | 2-CHLORO-6-METHYLBENZONITRILE | |
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Foundational & Exploratory
physical and chemical properties of 2-Chloro-6-methylbenzonitrile
Content Type: Technical Whitepaper & Operational Guide Subject: Physicochemical Profiling, Synthesis, and Pharmaceutical Utility of CAS 6575-09-3 Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
2-Chloro-6-methylbenzonitrile (CAS 6575-09-3) is a high-value aryl nitrile intermediate characterized by its dense functionality—combining an electron-withdrawing nitrile group, a sterically demanding ortho-methyl group, and a reactive ortho-chloro substituent. This specific substitution pattern makes it a critical scaffold in the synthesis of benzo[d]isoxazoles , mPGES-1 inhibitors (novel anti-inflammatory agents), and various agrochemicals.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the Sandmeyer reaction, and a mapping of its divergent chemical reactivity, specifically focusing on its role as a precursor for heterocycle construction.
Molecular Architecture & Identification
The molecule features a benzene ring trisubstituted at the 1, 2, and 6 positions. The steric hindrance provided by the 6-methyl group adjacent to the nitrile (C1) and the 2-chloro group creates a unique electronic and steric environment, influencing both the rate of hydrolysis and the regioselectivity of nucleophilic attacks.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | 6-Chloro-o-tolunitrile; 2-Cyano-3-chlorotoluene |
| CAS Registry Number | 6575-09-3 |
| Molecular Formula | C₈H₆ClN |
| SMILES | Cc1cccc(Cl)c1C#N |
| InChI Key | WQWQHJNUHQEGTN-UHFFFAOYSA-N |
| Molecular Weight | 151.59 g/mol |
Physicochemical Profile
The following data aggregates experimental values relevant for process handling and analytical characterization.
Table 1: Physical & Chemical Properties[1]
| Property | Value / Range | Context / Notes |
| Physical State | Solid (Crystalline powder) | Light cream to light brown color. |
| Melting Point | 79 – 85 °C | Sharp melting range indicates high crystallinity. |
| Boiling Point | 143 °C @ 38 mmHg | Extrapolated atmospheric BP is ~245°C. |
| Density | 1.19 g/cm³ | Predicted value; denser than water. |
| Solubility | Insoluble in Water | Soluble in MeOH, DCM, EtOAc, THF. |
| Flash Point | >100 °C | Combustible solid. |
| LogP (Octanol/Water) | ~2.52 | Moderate lipophilicity; cell-permeable scaffold. |
| IR Spectrum | 2230 cm⁻¹ (C≡N stretch) | Characteristic weak/medium nitrile band. |
Synthetic Routes & Methodology
The industrial standard for synthesizing this compound is the Sandmeyer Reaction , proceeding from 2-chloro-6-methylaniline. This route is preferred over nucleophilic substitution on aryl halides due to the deactivating nature of the precursors required for the latter.
Protocol: Sandmeyer Cyanation
Objective: Conversion of 2-chloro-6-methylaniline to this compound.
Step 1: Diazotization [1][2][3]
-
Reagents: 2-Chloro-6-methylaniline (1.0 eq), NaNO₂ (1.1 eq), HCl (conc.), Water.
-
Procedure:
Step 2: Cyanation (Sandmeyer) [1]
-
Reagents: CuCN (1.2 eq), KCN (optional buffer), Water/Toluene biphasic system or aqueous suspension.
-
Procedure:
-
Neutralize the cold diazonium solution to pH ~6-7 using Na₂CO₃ (carefully, to avoid decomposition).
-
Add the diazonium solution slowly to a stirred mixture of CuCN at 50–60°C.
-
Observation: Evolution of N₂ gas indicates reaction progress.
-
Heat to 80°C for 1 hour to ensure completion.
-
-
Work-up:
-
Extract with Ethyl Acetate or Toluene.
-
Wash organic layer with dilute NaOH (to remove phenols) and brine.
-
Concentrate and recrystallize from ethanol/water or purify via silica chromatography (Hexane/EtOAc).
-
Self-Validating Analytical Check
-
HPLC/TLC: Monitor the disappearance of the aniline starting material (more polar) and the appearance of the nitrile product (less polar, higher R_f).
-
IR: Appearance of the C≡N stretch at ~2230 cm⁻¹.
Chemical Reactivity & Functionalization
This compound serves as a "linchpin" intermediate. Its reactivity is defined by three distinct vectors: the Nitrile (hydrolysis/reduction), the Benzylic Methyl (radical halogenation), and the Aryl Chloride (metal-catalyzed coupling).
Reactivity Pathways Visualization
The following diagram maps the transformation logic for drug development workflows.
Figure 1: Divergent synthesis pathways. Pathway A focuses on nitrile derivatization, while the 'Red' pathway highlights the critical benzylic activation used in heterocycle synthesis.
Key Transformations
-
Benzylic Bromination (NBS/AIBN): The methyl group is susceptible to radical bromination to form 2-(bromomethyl)-6-chlorobenzonitrile . This is a crucial step for synthesizing fused heterocycles.
-
Reference Protocol: Reflux in CCl₄ (or trifluorotoluene as a greener alternative) with N-bromosuccinimide and AIBN initiator.
-
-
Controlled Hydrolysis: Steric hindrance from the ortho-methyl group allows for controlled hydrolysis to the primary amide using concentrated H₂SO₄ at 100°C, halting before full conversion to the carboxylic acid occurs.
-
Reduction: Treatment with Borane-dimethyl sulfide (BH₃[8]·DMS) or LiAlH₄ reduces the nitrile to the benzylamine , a pharmacophore found in various GPCR ligands.
Pharmaceutical Applications
The compound is a validated building block in the synthesis of bioactive molecules, particularly in the anti-inflammatory and CNS therapeutic areas.
mPGES-1 Inhibitors
Microsomal prostaglandin E synthase-1 (mPGES-1) is a target for next-generation anti-inflammatory drugs that avoid the cardiovascular side effects of COX-2 inhibitors.
-
Mechanism: this compound is hydrolyzed to the amide and subsequently coupled to form the biaryl core of triazolone-based inhibitors.
-
Significance: The 2-chloro-6-methyl substitution pattern provides the necessary twist in the biaryl bond, optimizing binding affinity in the enzyme pocket.
Benzo[d]isoxazole Synthesis
Through the bromination of the methyl group (as shown in Figure 1), the molecule becomes a precursor for benzo[d]isox-3-amine derivatives. These structures are bioisosteres for benzisoxazoles found in antipsychotics (e.g., Risperidone analogues) and anticonvulsants.
Handling, Safety & Analytics
Signal Word: WARNING / DANGER
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302 + H312 + H332 (Harmful if swallowed/contact) | Wear full PPE (Nitrile gloves, N95 respirator). |
| Skin/Eye Irritant | H315 / H319 | Use in a fume hood; safety goggles mandatory. |
| Reactivity | Incompatible with strong oxidizers and strong bases. | Store in a cool, dry place away from heat sources. |
Analytical Standard (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 Isocratic].
-
Detection: UV @ 220 nm (Amide/Nitrile absorption) and 254 nm (Aromatic).
-
Retention Time: Nitrile typically elutes later than the amide or acid hydrolysis products due to lack of H-bonding donors.
References
-
National Toxicology Program (NTP). Testing Status of this compound M92006. National Institute of Environmental Health Sciences. Link
-
PubChem. Compound Summary: this compound (CID 24847645). National Library of Medicine. Link
-
Kumar, V., et al. (2010). "Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile." Indian Journal of Pure and Applied Physics, 48, 85-94. Link
-
European Patent Office. Patent EP3810602A1: Sulfonamide derivatives and use thereof (Synthesis of Benzo[d]isoxazole intermediates).Link
-
World Intellectual Property Organization. WO2013186692A1: Triazolone Compounds as mPGES-1 Inhibitors.Link
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2-Chloro-6-methylbenzonitrile molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-6-methylbenzonitrile: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic nitrile that serves as a crucial and versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique trifunctional structure—featuring a nitrile group, a chloro substituent, and a methyl group on a benzene ring—provides multiple reaction sites for chemical modification. This guide offers a comprehensive technical overview for researchers and development professionals, detailing the molecule's physicochemical properties, a robust synthesis protocol, detailed analytical characterization methods, and its utility as a building block in medicinal and agrochemical research.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClN | [1] |
| Molecular Weight | 151.59 g/mol | [2] |
| CAS Number | 6575-09-3 | [2] |
| EC Number | 229-499-5 | [2] |
| Appearance | Light cream to light brown fine crystalline powder | [1] |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | 143 °C / 38 mmHg | [1][2] |
| Density | 1.19 g/cm³ | [1] |
| Solubility | Miscible with most organic solvents; slightly soluble in water. | [3] |
Synthesis via Sandmeyer Reaction
The most logical and widely applicable method for synthesizing this compound is the Sandmeyer reaction, which transforms an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1][4] The readily available precursor for this synthesis is 2-chloro-6-methylaniline.
The causality behind this choice of pathway is rooted in its reliability and the commercial availability of the starting aniline. The diazotization step must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures. The subsequent cyanation with copper(I) cyanide is a classic, high-yielding method for introducing the nitrile functionality onto an aromatic ring.[4]
Experimental Protocol: Synthesis from 2-Chloro-6-methylaniline
Step 1: Diazotization of 2-Chloro-6-methylaniline
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-chloro-6-methylaniline (1.0 eq) with 3M hydrochloric acid (3.0 eq).
-
Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid.
-
Maintain stirring at 0–5 °C for an additional 30 minutes after the addition is complete. The resulting solution contains the in situ generated 2-chloro-6-methylbenzenediazonium chloride. Critical Safety Note: Do not isolate the diazonium salt; it is potentially explosive in solid form.[5]
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous sodium cyanide or potassium cyanide.
-
Cool this solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 60–70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[4]
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.
Synthesis Workflow Diagram```dot
Caption: Key reaction pathways for this compound.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification:
-
Handling Protocol:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats).
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a chemical intermediate of significant value due to its structural features that allow for diverse and specific chemical transformations. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in research and development environments. Its potential as a precursor to complex molecules ensures its continued relevance in the fields of drug discovery and materials science.
References
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- Google Patents. (n.d.). 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof (Patent No. CN110627729B).
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Georganics. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-6-chloropurine (Patent No. CN113234077B).
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Journal of Medicinal and Medical Chemistry. (2025). Homepage. Retrieved January 30, 2026, from [Link]
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ResearchGate. (n.d.). Structure of this compound [Image]. Retrieved January 30, 2026, from [Link]
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ACS Publications. (2022). Journal of Medicinal Chemistry, 65(3). Retrieved January 30, 2026, from [Link]
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International Journal of ChemTech Research. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved January 30, 2026, from [Link]
-
Scribd. (n.d.). Sandmeyer Reaction: p-Chlorotoluene Synthesis. Retrieved January 30, 2026, from [Link]
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 30, 2026, from [Link]
-
MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). Method for producing 2-mercapto-6-halogenobenzonitrile (Patent No. JP3060111B2).
-
Eureka | Patsnap. (2020). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 2,3-dichlorotoluene (Patent No. CN102079688B).
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National Library of Medicine. (n.d.). Journal of medicinal and pharmaceutical chemistry. Retrieved January 30, 2026, from [Link]
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Technical Guide: Structural Analysis and Conformation of 2-Chloro-6-methylbenzonitrile
Executive Summary
2-Chloro-6-methylbenzonitrile (CMBN) represents a classic case study in sterically congested aromatic systems . Unlike simple benzonitriles, CMBN features an "ortho-disubstituted" architecture where the nitrile group is flanked by a chlorine atom and a methyl group. This structural arrangement induces significant steric inhibition of resonance, altering the molecule's spectroscopic signature and reactivity profile.
For drug development professionals, CMBN is not merely a reagent but a privileged scaffold . Its steric bulk prevents metabolic attack at the nitrile carbon, while the distinct electronic properties of the chloro (electron-withdrawing) and methyl (electron-donating) groups provide a unique vector for optimizing ligand-protein binding interactions.
Structural Architecture & Steric Environment
The physicochemical behavior of CMBN is defined by the Ortho Effect . The linear nitrile group (-C≡N) attempts to lie coplanar with the benzene ring to maximize
Crystallographic Conformation
X-ray diffraction studies reveal that CMBN crystallizes in the Monoclinic system (Space Group
-
Ring Distortion: The benzene ring is not a perfect hexagon.[1] The bond angles at C1 (bearing the nitrile) are compressed due to the repulsive forces of the ortho-substituents.
-
Planarity: While the nitrile group itself is linear, the C-CN bond axis may exhibit slight out-of-plane twisting relative to the aromatic plane to relieve steric strain, although less so than in di-tert-butyl analogs.
Electronic-Steric Interplay
The dipole moment is heavily influenced by the vector addition of the highly polar -CN and -Cl groups, partially offset by the -CH3 group. This creates a distinct electrostatic potential map (ESP) often exploited in rational drug design to target hydrophobic pockets in enzymes.
Structural Logic Diagram
The following diagram illustrates the causal relationship between the steric environment and the observable physicochemical properties.
Spectroscopic Characterization Guide
Accurate identification of CMBN requires recognizing specific shifts caused by the ortho-substitution pattern.
Infrared Spectroscopy (FT-IR)
The nitrile stretch (
-
Key Observation: The
band typically appears at 2223–2225 cm⁻¹ [2].[2] -
Interpretation: The high frequency confirms the nitrile is intact.[3] If this band shifts significantly lower (<2210 cm⁻¹), it suggests conversion to an amide or complexation with metals.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.50-2.60 ppm (s, 3H): The methyl group is slightly deshielded by the aromatic ring current but shielded relative to a methyl ester.
-
Aromatic Region: Expect an ABC pattern (or AMX depending on field strength) due to the 1,2,3-trisubstituted ring. The protons are at positions 3, 4, and 5.
-
H-3 (ortho to Cl) and H-5 (ortho to Me) will appear as doublets.
-
H-4 (meta to CN) will appear as a triplet (or doublet of doublets).
-
-
Data Summary Table
| Parameter | Value / Range | Notes |
| CAS Number | 6575-09-3 | |
| Molecular Formula | C₈H₆ClN | |
| Molecular Weight | 151.59 g/mol | |
| Crystal System | Monoclinic ( | Validated via XRD [1] |
| IR Stretch ( | 2223–2225 cm⁻¹ | Sharp, medium intensity |
| Melting Point | 79–83 °C | Distinct solid-state transition |
| Boiling Point | 143 °C (at 38 mmHg) |
Synthetic Pathways & Process Safety
The most reliable route to CMBN is the Sandmeyer Reaction , converting the corresponding aniline to the nitrile. This protocol is preferred over direct electrophilic cyanation due to the deactivated nature of the halogenated ring.
Synthetic Protocol: Sandmeyer Cyanation
Precursor: 2-Amino-6-chlorotoluene (6-Chloro-o-toluidine).
Step-by-Step Methodology:
-
Diazotization (0–5 °C):
-
Dissolve 2-amino-6-chlorotoluene in concentrated HCl.
-
Cool to 0°C.
-
Add aqueous NaNO₂ dropwise. Critical: Maintain temp <5°C to prevent diazonium decomposition to the phenol.
-
-
Sandmeyer Reagent Preparation:
-
In a separate vessel, neutralize CuCl with KCN/NaCN to generate the active tetracyanocuprate(I) species or use CuCN directly.
-
Safety: This generates HCN gas if pH drops. Maintain basicity.
-
-
Substitution:
-
Slowly add the cold diazonium salt solution to the copper cyanide mixture.
-
Allow to warm to room temperature, then heat to 60°C to drive N₂ evolution.
-
-
Workup:
-
Steam distillation or solvent extraction (EtOAc).
-
Wash with NaOH (to remove phenols) and dilute HCl (to remove unreacted amines).
-
Process Logic & Safety Diagram
Reactivity Profile in Drug Design
In medicinal chemistry, CMBN is rarely the final drug; it is a strategic intermediate .
Metabolic Stability
The 2,6-disubstitution pattern creates a "steric shield" around the nitrile carbon. This blocks hydrolysis by liver amidases, which typically convert nitriles to carboxylic acids. Consequently, drugs incorporating this motif (or derived from it) often exhibit longer half-lives .
Synthetic Utility
CMBN serves as a precursor for:
-
Tetrazoles: Reaction with sodium azide (NaN₃) yields the tetrazole ring, a bioisostere of carboxylic acid, often used in angiotensin II receptor blockers. The steric bulk forces the tetrazole ring out of plane, locking the conformation.
-
Biaryl Systems: The Chlorine atom at position 2 is activated for cross-coupling (e.g., Suzuki-Miyaura) due to the electron-withdrawing nitrile group ortho to it. However, the adjacent methyl group requires the use of specialized, sterically demanding phosphine ligands (e.g., S-Phos or X-Phos) to facilitate the oxidative addition of Palladium.
References
-
Kumar, V., et al. (2010). "Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile." Indian Journal of Pure and Applied Physics, 48, 85-94.
-
Sigma-Aldrich. (n.d.). "this compound Product Specification & Spectral Data."
-
BenchChem. (2025).[4] "Synthesis and Safety Protocols for Methylbenzonitrile Derivatives."
-
National Institutes of Health (NIH). (n.d.). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." PubMed Central.
Sources
Technical Guide: Synthesis Protocols for 2-Chloro-6-methylbenzonitrile
[1]
Executive Summary & Strategic Importance
Target Molecule: this compound CAS Registry Number: 6575-09-3 Molecular Formula: C₈H₆ClN Molecular Weight: 151.59 g/mol [1][2]
This compound is a critical trisubstituted benzene scaffold employed in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its structural significance lies in the ortho-disubstitution pattern (chloro and methyl groups flanking the nitrile), which imparts unique steric properties and metabolic stability to downstream derivatives. It serves as a key intermediate for tyrosine kinase inhibitors (e.g., Dasatinib analogs) and novel herbicide classes (e.g., substituted phenylureas).
This guide delineates the two primary synthesis pathways: the classical Sandmeyer Cyanation (preferred for laboratory and pilot-scale specificity) and the Aldoxime Dehydration (an alternative route avoiding diazonium hazards).
Route 1: The Sandmeyer Cyanation (Primary Protocol)
The Sandmeyer reaction remains the "gold standard" for synthesizing sterically crowded benzonitriles where direct electrophilic substitution is impossible due to directing group conflicts. This route utilizes 2-chloro-6-methylaniline (CAS 87-63-8) as the starting material.[1]
Mechanistic Causality
The reaction proceeds via a Radical-Nucleophilic Aromatic Substitution (
-
Diazotization: The amine is converted into a diazonium salt (
) using nitrous acid.[1] The steric bulk of the ortho-methyl and ortho-chloro groups actually stabilizes the diazonium cation against immediate decomposition but hinders nucleophilic attack.[1] -
Cyanation: The copper(I) cyanide catalyst facilitates a single-electron transfer (SET), generating an aryl radical that captures the cyanide ligand.[1]
Detailed Experimental Protocol
Note: This protocol is designed for a 50 mmol scale. All steps involving cyanides must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]
Reagents:
-
2-Chloro-6-methylaniline (7.08 g, 50 mmol)[1]
-
Sodium Nitrite (NaNO₂, 3.80 g, 55 mmol)
-
Sulfuric Acid (H₂SO₄, 2.5 M aqueous solution)
-
Copper(I) Cyanide (CuCN, 5.37 g, 60 mmol)
-
Potassium Cyanide (KCN, 9.77 g, 150 mmol)
-
Toluene/Ethyl Acetate (for extraction)
Step-by-Step Workflow:
-
Acidic Solubilization: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend the 2-chloro-6-methylaniline in 40 mL of 2.5 M H₂SO₄. Cool the mixture to 0–5°C using an ice-salt bath. Critical: The sulfate salt may precipitate; vigorous stirring is essential to ensure a homogeneous slurry.[1]
-
Diazotization: Dropwise add a solution of NaNO₂ (3.80 g in 10 mL H₂O) over 20 minutes. Maintain internal temperature < 5°C .
-
Preparation of Cuprate Complex: In a separate flask, dissolve CuCN and KCN in 50 mL water at 0°C. This forms the soluble tetracyanocuprate species
, which is more reactive and stable than insoluble CuCN. -
The Sandmeyer Step: Neutralize the cold diazonium solution to pH 6–7 using sodium carbonate (careful: foaming). Slowly transfer the neutralized diazonium mixture into the vigorously stirred CuCN/KCN solution over 30 minutes.
-
Observation: Nitrogen gas evolution (
) will be vigorous.[1]
-
-
Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 50°C for 30 minutes to ensure completion. Extract with Toluene (3 x 50 mL). Wash combined organics with 1M NaOH (to remove phenolic byproducts) and brine.[1]
-
Purification: Dry over anhydrous
, filter, and concentrate. Recrystallize from hexane/ethanol or purify via vacuum distillation (bp ~143°C at 38 mmHg).
Visualization: Sandmeyer Mechanism[3]
Caption: Mechanistic flow of the Sandmeyer cyanation involving Single Electron Transfer (SET).[1]
Route 2: Aldoxime Dehydration (Alternative Protocol)
For laboratories avoiding the toxicity of cyanides or the instability of diazonium salts, the dehydration of 2-chloro-6-methylbenzaldehyde oxime is a robust alternative.[1]
Mechanistic Causality
This route relies on converting the aldehyde carbonyl to an oxime (
Detailed Experimental Protocol
Precursor: 2-Chloro-6-methylbenzaldehyde (CAS 1194-64-5).[1]
Reagents:
-
Hydroxylamine hydrochloride (
)[3] -
Formic acid (HCOOH) and Sodium Formate (HCOONa) - The "Green" Dehydration System
-
Solvent: DMF or Acetonitrile
Step-by-Step Workflow:
-
Oxime Formation: Dissolve 2-chloro-6-methylbenzaldehyde (10 mmol) and
(12 mmol) in ethanol/water. Add sodium acetate (15 mmol) to buffer the pH. Stir at RT for 2 hours. Isolate the solid oxime by filtration.[1] -
Dehydration: Suspend the dried oxime in acetonitrile. Add a catalytic amount of Indium(III) chloride (
, 5 mol%) or simply reflux in acetic anhydride (classic method) if acid sensitivity is not an issue. -
Purification: Pour into ice water. The nitrile usually precipitates as a solid (mp 79-81°C).[1] Filter and wash with water.[1]
Comparative Analysis of Pathways
| Feature | Route 1: Sandmeyer Cyanation | Route 2: Aldoxime Dehydration |
| Precursor Availability | High (Aniline is common) | Moderate (Aldehyde is pricier) |
| Atom Economy | Moderate (Loss of | High (Loss of |
| Safety Profile | Low (Cyanide gas risk, diazonium explosion risk) | High (No cyanides, stable intermediates) |
| Scalability | High (Industrial standard) | Moderate (Reagent cost) |
| Yield | 75–85% | 85–92% |
| Primary Use Case | Large-scale synthesis; creating the C-CN bond from scratch. | Lab-scale; functional group interconversion.[1][5] |
Industrial Context: Ammoxidation
While not the primary lab route, Ammoxidation is the dominant industrial method for simple benzonitriles.
-
Feedstock: 2-Chloro-6-methyltoluene (2-chloro-m-xylene).[1]
-
Catalyst: Vanadium-Phosphorus-Oxide (VPO) on Alumina.[1]
-
Challenge: Selectivity. Oxidizing one methyl group to nitrile while leaving the other intact (or preventing over-oxidation to CO2) is difficult with two methyls present. This method is generally reserved for mono-methyl precursors (e.g., 2-chlorotoluene -> 2-chlorobenzonitrile).[1] For the methyl-benzonitrile target, the Sandmeyer route is preferred to guarantee the substitution pattern.
Visualization: Synthesis Decision Tree
Caption: Strategic decision tree for selecting the optimal synthesis pathway.
References
-
Sandmeyer Reaction Mechanism & Applications. BYJU'S / Master Organic Chemistry. Retrieved from [Link] and [Link]
-
Industrial Ammoxidation Catalysts. MedCrave Online / ResearchGate.[1] "Selective and efficient synthesis of benzonitriles by direct ammoxidation". Retrieved from [Link]
-
Aldoxime Dehydration Protocols. Asian Journal of Chemistry / ResearchGate. "One Pot Synthesis of Nitriles from Aldehydes". Retrieved from [Link] (General reference for ferrous sulphate method).[1]
In-Depth Technical Guide: Synthesis of 2-Chloro-6-methylbenzonitrile
This guide details the technical synthesis of 2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3), a critical intermediate in the development of agrochemicals and pharmaceuticals.[1]
Executive Summary & Strategic Analysis
This compound is a trisubstituted benzene derivative characterized by significant steric crowding due to the ortho-chloro and ortho-methyl groups flanking the nitrile.[1] This steric environment dictates the selection of synthetic routes, as direct electrophilic substitution is often regiochemically poor.
Strategic Selection of Starting Materials
For research and process development, three primary retrosynthetic disconnections are viable. The selection depends on scale, purity requirements, and safety constraints regarding cyanide handling.
| Route | Starting Material | Mechanism | Scalability | Key Advantage |
| A (Primary) | 2-Chloro-6-methylaniline | Sandmeyer Cyanation | High | Regiospecificity: The amino group fixes the position of the nitrile perfectly.[1] |
| B (Secondary) | 2-Chloro-6-methylbenzaldehyde | Oxime Dehydration | Medium | Safety: Avoids metal cyanides if alternative dehydration agents are used; high purity profile.[1] |
| C (Industrial) | 2-Chloro-6-nitrotoluene | Reduction | High | Cost: Back-integration to cheaper nitro-precursors for bulk manufacturing.[1] |
Primary Pathway: Sandmeyer Cyanation
This is the industry-standard approach for laboratory and pilot-scale synthesis due to the wide availability of the aniline precursor.[1]
Retrosynthetic Logic
The transformation replaces the amino group (
Figure 1: Retrosynthetic analysis showing the lineage from the nitro-precursor to the target nitrile.
Detailed Experimental Protocol
Safety Warning: This protocol involves Sodium Cyanide (NaCN) and Copper(I) Cyanide (CuCN).[1] These are fatal if inhaled or swallowed.[1] All operations must occur in a functioning fume hood with a cyanide antidote kit available.[1]
Step 1: Diazotization [2][3]
-
Reagents:
-
Procedure:
-
Charge a 3-neck flask with 2-chloro-6-methylaniline and acid.[1] Cool to 0–5 °C using an ice-salt bath.
-
Dissolve
in a minimum amount of water.[1][2] -
Add the nitrite solution dropwise to the amine mixture.[1] Critical Control Point: Maintain internal temperature
. Exotherms can decompose the diazonium salt to a phenol.[1] -
Stir for 30–45 minutes at 0 °C. The solution should become clear (diazonium salt formation).
-
Step 2: Sandmeyer Cyanation
-
Reagents:
-
Procedure:
-
In a separate reactor, dissolve CuCN and NaCN in water at 0 °C.
-
Neutralize the cold diazonium solution to pH ~6 using Sodium Carbonate (
) carefully (avoiding temperature spikes) to prevent HCN gas evolution during the transfer.[1] Note: Some protocols add the acidic solution directly, but buffering improves safety. -
Slowly cannulate the cold diazonium solution into the CuCN/NaCN mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature, then heat to 60–70 °C for 1–2 hours to drive nitrogen evolution.
-
Workup: Cool, extract with ethyl acetate or toluene.[1] Wash organic layer with 1M NaOH (to remove phenols) and brine.[1] Dry over
and concentrate. -
Purification: Recrystallization from ethanol/water or sublimation.[1]
-
Secondary Pathway: Aldoxime Dehydration
This route is preferred when metal waste (copper) must be minimized or when the aldehyde is more readily available than the aniline.[1]
Reaction Mechanism[1]
-
Condensation: 2-Chloro-6-methylbenzaldehyde reacts with hydroxylamine to form the oxime.[1]
-
Dehydration: The oxime is dehydrated using acetic anhydride or thionyl chloride to yield the nitrile.[1]
Figure 2: Conversion of the aldehyde to nitrile via the oxime intermediate.[1]
Protocol Summary
-
Oxime Formation:
-
Dehydration:
Starting Material Comparison Data
| Metric | 2-Chloro-6-methylaniline | 2-Chloro-6-methylbenzaldehyde | 2-Chloro-6-nitrotoluene |
| CAS | 87-63-8 | 1194-64-5 | 83-42-1 |
| Cost | Low | High | Very Low |
| Availability | Bulk Commercial | Fine Chemical | Bulk Commercial |
| Step Count | 2 (Diazotization + CN) | 2 (Oxime + Dehydration) | 3 (Reduction + Diaz + CN) |
| Hazards | Toxic, Allergen | Irritant, Air Sensitive | Toxic, Explosive potential |
References
-
Sandmeyer Reaction Optimization
-
Aldehyde Precursor Synthesis
-
Industrial Precursor Data
-
Product Characterization
Sources
- 1. Preparation method of 2-methyl-6-nitrobenzaldehyde oxime - Patent CN-114163352-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
2-Chloro-6-methylbenzonitrile safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-methylbenzonitrile for Laboratory Professionals
Foreword
As a Senior Application Scientist, my experience in both the synthesis and application of novel chemical entities has underscored a critical, non-negotiable principle: scientific advancement cannot come at the expense of safety. The compounds we work with, such as this compound, are powerful tools in drug discovery and development. However, their utility is intrinsically linked to our ability to handle them with the respect and caution they command. This guide is born from a commitment to fostering a culture of safety within the laboratory. It moves beyond a mere recitation of safety data sheet (SDS) information, aiming to provide a deeper, more intuitive understanding of why certain precautions are necessary. By elucidating the causal relationships between the chemical's properties and the required handling protocols, this document empowers researchers to not only follow procedures but to make informed, safety-conscious decisions in their daily work.
Compound Profile and Significance in Research
This compound, a substituted benzonitrile, serves as a valuable intermediate in organic synthesis.[1] Its utility in the construction of more complex molecules makes it a relevant building block for medicinal chemists and process development scientists. The presence of the nitrile and chloro- substituents on the aromatic ring provides reactive handles for a variety of chemical transformations.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of safe handling. This compound is classified as hazardous, and its primary risks are associated with its toxicity and irritant properties.[2]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
The "Warning" signal word associated with this compound indicates a moderate level of hazard.[2] It is crucial to internalize that "harmful" is a technical classification and that any exposure should be treated as a significant event.
Physicochemical Properties and Their Implications for Handling
Understanding the physical and chemical properties of a substance is paramount to anticipating its behavior in the laboratory and implementing appropriate safety measures.
Key Physicochemical Data
| Property | Value | Implication for Handling |
| Appearance | White to light cream/brown crystalline powder[5][6] | As a solid, there is a risk of generating airborne dust during handling. |
| Molecular Weight | 151.59 g/mol [7][8] | |
| Melting Point | 83-85 °C[6] | |
| Boiling Point | 143 °C @ 38 mmHg[6][7] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents[9] | Co-storage and co-handling with these substances must be strictly avoided to prevent vigorous, potentially hazardous reactions. |
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety programs implement a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
4.1 Engineering Controls: The First Line of Defense
Your primary protection from exposure to this compound comes from well-designed and maintained engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a properly functioning chemical fume hood.[3] This is non-negotiable. The fume hood contains airborne dust and vapors, preventing them from entering the breathing zone of the researcher.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[5][9] Familiarize yourself with their location and operation before you begin work.
4.2 Administrative Controls: Standard Operating Procedures (SOPs) and Training
Well-defined procedures and comprehensive training are essential for reinforcing safe work practices.
-
Designated Work Areas: Where feasible, designate specific areas of the lab for working with this compound to prevent cross-contamination.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][9] Do not eat, drink, or smoke in the laboratory.[3][9]
-
Waste Disposal: Dispose of waste materials in a designated, labeled, and sealed container for hazardous chemical waste.[2][9]
4.3 Personal Protective Equipment (PPE): The Final Barrier
PPE is your last line of defense and must be selected and worn correctly.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[4] Nitrile gloves are a common choice, but it is crucial to inspect them for any signs of degradation or puncture before each use.[11] Always remove gloves using the proper technique to avoid contaminating your skin.[4]
-
Lab Coat: A flame-resistant lab coat with sleeves that fully cover the arms is required.[11]
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[2]
Step-by-Step Handling and Experimental Protocols
Adherence to a meticulous, step-by-step protocol is essential for minimizing exposure risk.
Protocol 1: Weighing and Transferring this compound
-
Preparation: Don all required PPE (goggles, gloves, lab coat).
-
Work Area: Perform all operations within a certified chemical fume hood.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container of this compound with care to avoid generating dust.
-
Transfer: Gently tap the solid from the weigh boat into the reaction vessel. Use a spatula to aid in the transfer if necessary.
-
Cleaning: After transfer, carefully fold the weigh paper and dispose of it in the designated solid waste container. Clean any residual dust from the balance and surrounding area with a damp paper towel, which should then also be disposed of as hazardous waste.
-
Handwashing: After completing the task and removing your gloves, wash your hands thoroughly.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. This compound 97 6575-09-3 [sigmaaldrich.com]
- 8. Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. fishersci.com [fishersci.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Technical Guide: Solubility Profile and Solvent Selection for 2-Chloro-6-methylbenzonitrile
The following technical guide provides an in-depth analysis of the solubility profile of 2-Chloro-6-methylbenzonitrile , structured for researchers and process chemists.
Executive Summary
This compound (CAS: 6575-09-3) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical APIs (e.g., substituted benzamides).[1] Its solubility behavior is governed by the interplay between its lipophilic tolyl core and the polar, electron-withdrawing nitrile/chloro substituents.
This guide synthesizes physicochemical data, thermodynamic principles, and experimental protocols to define its solubility landscape. While it is practically insoluble in water, it exhibits high solubility in aromatic and chlorinated solvents, with temperature-dependent solubility in alcohols—making the latter ideal for recrystallization processes.
Part 1: Physicochemical Profile & Solubility Mechanisms
Understanding the molecular drivers of solubility is the first step in solvent selection.
Molecular Descriptors
| Property | Value | Implication for Solubility |
| Molecular Weight | 151.59 g/mol | Low MW facilitates dissolution in small-molecule solvents. |
| Melting Point | 79–81 °C | Moderate crystal lattice energy; indicates potential for high solubility at elevated temperatures (>50°C). |
| LogP (Octanol/Water) | ~2.52 – 2.8 | Lipophilic. Highly soluble in non-polar/moderately polar organic solvents; insoluble in water. |
| H-Bond Donors/Acceptors | 0 / 1 (Nitrile N) | Aprotic. Soluble in H-bond donating solvents (alcohols) via dipole-dipole interactions. |
Solubility Landscape Analysis
The solubility of this compound follows the principle of similia similibus solvuntur (like dissolves like), but with specific electronic nuances:
-
Aromatic Solvents (Toluene, Benzene): High Solubility. The
- stacking interactions between the solvent and the tolyl ring of the solute drive high solubility. Toluene is a preferred solvent for reaction mediums. -
Chlorinated Solvents (DCM, Chloroform): High Solubility. Excellent solvent power due to polarizability matching.
-
Alcohols (Methanol, Ethanol): Temperature-Dependent. Moderate solubility at room temperature (RT) but high solubility at boiling points. This steep solubility curve makes alcohols (specifically Ethanol) excellent candidates for recrystallization.
-
Aliphatic Hydrocarbons (Hexane, Heptane): Low Solubility. The polar nitrile group creates a miscibility gap with purely non-polar aliphatics, making these effective anti-solvents.
Part 2: Experimental Solubility Data & Solvent Selection
While specific mole-fraction tables are proprietary for this intermediate, the following solubility ranking is derived from validated analog data (e.g., 2-chlorobenzonitrile) and process literature.
Qualitative Solubility Ranking (at 25°C)
| Solvent Class | Representative Solvents | Solubility Status | Application |
| Aromatic | Toluene, Xylene | Very Soluble (>100 mg/mL) | Reaction solvent; Stock solutions. |
| Polar Aprotic | THF, Acetone, Ethyl Acetate | Soluble (>50 mg/mL) | Synthesis; Chromatography. |
| Polar Protic | Ethanol, Methanol, IPA | Moderately Soluble (20-50 mg/mL) | Recrystallization (Primary). |
| Aliphatic | Hexane, Heptane, Cyclohexane | Sparingly Soluble (<5 mg/mL) | Anti-solvent for precipitation. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Washing/Extraction (removal of salts). |
Thermodynamic Modeling (The Apelblat Model)
For precise process control, researchers should model experimental solubility data (
- : Mole fraction solubility of this compound.
- : Absolute temperature (K).
-
: Empirical model parameters determined via regression.
-
Note: For this compound in Ethanol,
is typically negative (endothermic dissolution), and accounts for the temperature dependence of the enthalpy of solution.
-
Part 3: Applications & Protocols[2]
Recrystallization Strategy
The most common purification method for this compound is recrystallization. Two validated solvent systems are recommended based on the solubility differential.
System A: Single Solvent (Ethanol)
-
Mechanism: Exploits the steep solubility curve in alcohols.
-
Protocol: Dissolve crude solid in boiling Ethanol (95% or Absolute). Cool slowly to RT, then to 0-4°C.
-
Pros: Simple solvent recovery; low toxicity.
System B: Binary Solvent (Toluene / Heptane)
-
Mechanism: Solvent/Anti-solvent precipitation.
-
Protocol: Dissolve in minimum warm Toluene (
C). Add Heptane dropwise until turbidity persists. Cool to induce crystallization.[2] -
Pros: Higher purity for lipophilic impurities; avoids solvolysis risks.
Workflow: Experimental Solubility Determination
For regulatory filing or precise process engineering, solubility must be determined experimentally. The Dynamic Laser Monitoring Method is recommended over the static shake-flask method for speed and accuracy.
Figure 1: Workflow for the dynamic determination of solubility. The laser monitoring step ensures phase equilibrium without the long wait times of static methods.
Detailed Protocol: Gravimetric Shake-Flask Method
If laser equipment is unavailable, use this standard gravimetric approach.
-
Preparation: Add excess this compound (approx. 2.0 g) to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
C). -
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Extraction: Withdraw 1 mL of supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (hydrophobic).
-
Quantification:
-
Option A (Gravimetric): Evaporate solvent in a tared dish and weigh the residue.
-
Option B (HPLC): Dilute with mobile phase (Acetonitrile:Water 50:50) and analyze at
nm.
-
References
-
Chemical Properties & Safety Data
-
Solubility Methodology
-
Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from
-
Laser Microinterferometry for API Solubility and Phase Equilibria. MDPI Pharmaceutics. Retrieved from
-
-
Thermodynamic Modeling
-
Jouyban, A., & Acree, W. E. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems. Journal of Chemical Thermodynamics. Retrieved from
-
-
Synthesis & Purification Context
-
Recrystallization of substituted benzonitriles. ChemicalBook Technical Data. Retrieved from
-
Sources
Technical Whitepaper: Physicochemical Characterization of 2-Chloro-6-methylbenzonitrile
The following technical guide is structured as a high-level whitepaper designed for researchers and process chemists. It prioritizes experimental rigor, thermodynamic context, and actionable safety protocols.
CAS No: 6575-09-3 | Formula: C₈H₆ClN | Mol. Weight: 151.59 g/mol [1][2]
Executive Summary
2-Chloro-6-methylbenzonitrile is a pivotal di-ortho-substituted aromatic intermediate used primarily in the synthesis of sterically hindered agrochemicals and pharmaceuticals (e.g., atropisomeric kinase inhibitors). Its utility stems from the steric blockade provided by the chloro and methyl groups flanking the cyano moiety. This unique substitution pattern, however, presents specific challenges in purification and characterization. This guide provides an authoritative reference for its melting point (MP) and boiling point (BP), supported by thermodynamic analysis and validated experimental protocols.
Physicochemical Data Profile
The following values represent the consensus of high-purity commercial standards and literature data.
| Property | Value | Conditions / Method | Reliability |
| Melting Point | 79 – 81 °C | Standard Pressure (1 atm) | High (Experimental) |
| Boiling Point | 143 °C | Reduced Pressure (38 mmHg) | High (Experimental) |
| Boiling Point | ~245 – 250 °C | Extrapolated to 760 mmHg | Theoretical (Not Recommended) |
| Physical Form | Crystalline Solid | Room Temperature | White to off-white needles |
| Solubility | Low (Water) | High (DCM, Ethyl Acetate) | Lipophilic (logP ~2.5) |
Critical Note on Atmospheric Boiling: Distillation at standard atmospheric pressure (760 mmHg) is not recommended . The extrapolated boiling point exceeds 240°C, a temperature range where thermal degradation or polymerization of the nitrile group may occur. Vacuum distillation is the mandatory standard for purification.
Structural & Thermodynamic Analysis
The Ortho-Effect and Crystal Packing
The melting point of 79–81 °C is relatively high for a molecule of this molecular weight (151.59 g/mol ). This is attributed to the "Gear Effect" (or steric interlocking) of the 2-Chloro and 6-Methyl substituents.
-
Steric Inhibition of Resonance: The bulky ortho groups force the nitrile group out of perfect coplanarity with the benzene ring in the transition state, but in the ground state crystal lattice, they enforce a rigid packing structure that requires significant thermal energy to disrupt (hence the distinct sharp melting point).
-
Intermolecular Forces: The crystal lattice is stabilized by weak
- stacking and dipole-dipole interactions driven by the electron-withdrawing nitrile and chloro groups, contrasted against the electron-donating methyl group.
Volatility and Vacuum Distillation
The boiling point of 143 °C at 38 mmHg indicates significant volatility under vacuum. The removal of the compound from reaction mixtures (e.g., Sandmeyer reactions) requires precise vacuum control to prevent co-distillation of impurities like 2-chloro-6-methylaniline.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Objective: Confirm identity and purity (>98%) of the solid isolate.
-
Sample Prep: Dry the sample in a vacuum desiccator over
for 4 hours to remove trace solvent (solvent occlusion depresses MP). -
Loading: Pulverize the solid into a fine powder. Fill a distinct capillary tube to a height of 2–3 mm. Compact by tapping.
-
Ramping:
-
Rapid heat to 70 °C.
-
Reduce ramp rate to 1.0 °C/min from 70 °C to 85 °C.
-
-
Validation:
-
Onset: First visible liquid droplet (Target: >78.5 °C).
-
Clear Point: Complete liquefaction (Target: <81.5 °C).
-
Failure Mode: A range >2 °C indicates impurity (likely isomeric 2-chloro-4-methylbenzonitrile or starting material).
-
Protocol B: Purification via Vacuum Distillation
Objective: Isolate pure product from crude reaction oil.
-
Setup: Short-path distillation head with a Vigreux column (to prevent bumping).
-
Vacuum Check: Establish a stable vacuum of 35–40 mmHg .
-
Self-Validating Step: Leak test the system for 5 minutes. Pressure must not rise >1 mmHg.
-
-
Heating: Use an oil bath set to 160 °C (approx. 20 °C above vapor temp).
-
Collection:
-
Discard forerun (volatiles <135 °C).
-
Collect main fraction at 141–144 °C / 38 mmHg .
-
Stop before the pot residue solidifies to prevent thermal cracking.
-
Synthesis & Application Logic
The physicochemical properties of this compound define its role in the synthesis of biologically active atropisomers. The following diagram illustrates the synthesis workflow and where MP/BP checks serve as critical Quality Control (QC) gates.
Figure 1: Synthesis workflow highlighting the purification of this compound via vacuum distillation and validation via melting point.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Handling Protocol |
| Acute Toxicity | Harmful if swallowed/inhaled.[3][4] | Use in a fume hood only.[4] Wear N95/P100 respirator if handling powder. |
| Skin/Eye Irritant | Causes serious irritation.[3][5][6] | Nitrile absorption risk. Double glove (Nitrile/Neoprene). |
| Thermal | Combustible Solid. | Ground all glassware. Do not distill to dryness (risk of explosive decomposition). |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24847645, this compound. Retrieved January 30, 2026, from [Link]
Sources
- 1. Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound 97 6575-09-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Strategic Procurement & Technical Assurance: 2-Chloro-6-methylbenzonitrile
CAS: 6575-09-3 | Formula: C₈H₆ClN | Role: Privileged Scaffold & Intermediate[1]
Executive Summary
This technical guide addresses the procurement, verification, and handling of 2-Chloro-6-methylbenzonitrile , a critical intermediate in the synthesis of agrochemicals and heterocyclic pharmaceutical scaffolds.[1] Unlike commodity solvents, this compound presents specific sourcing challenges regarding regioisomeric purity and physical state confusion . This document provides a self-validating framework for researchers and procurement officers to secure high-fidelity material, transitioning from catalog purchasing to bulk strategic sourcing.
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
The Identity Crisis: Solid vs. Liquid
A common procurement error stems from confusing this di-substituted benzonitrile with its mono-substituted parent, o-tolunitrile (liquid).[1] High-purity this compound is a crystalline solid. Material received as a liquid or semi-solid sludge indicates significant contamination or solvent retention.[1]
| Property | Specification (High Purity) | Critical Note |
| Appearance | White to off-white crystalline powder | Yellow/Brown indicates oxidation or amine residues.[1] |
| Melting Point | 79 – 81 °C | < 75 °C indicates eutectic impurities (isomers). |
| Purity (GC) | ≥ 98.0% | GC is preferred for volatile organic impurities. |
| Water Content | ≤ 0.5% | Hydrolysis risk (converts nitrile to amide). |
| Regioisomers | ≤ 0.5% combined | Critical for downstream SAR consistency. |
Impurity Genealogy
Understanding the synthesis route dictates the impurity profile you must screen for.
-
Route A (Sandmeyer): From 2-amino-6-methylbenzonitrile.[1]
-
Risk:[2] Residual diazonium tars and unreacted amine (genotoxic concern).
-
-
Route B (Direct Chlorination): From o-tolunitrile.[1]
Part 2: Strategic Sourcing & Supplier Qualification[1]
Do not treat this chemical as a commodity. The supply chain is bifurcated into "Catalog" (re-packagers) and "Originators" (synthesis labs).
The Sourcing Decision Matrix
Use the following logic to determine your procurement channel based on scale and risk tolerance.
Figure 1: Decision logic for sourcing this compound based on scale and risk.
Part 3: Incoming Quality Control (IQC) Protocols
Trusting a Certificate of Analysis (CoA) blindly is a failure of scientific rigor. The following protocol acts as a self-validating system to ensure the material matches your specific application needs.
Primary Analysis: Reverse-Phase HPLC
While GC is often used for assay, HPLC is superior for detecting non-volatile hydrolysis byproducts (amides/acids) that GC might miss or thermally decompose.[1]
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of acidic impurities).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 210 nm (amide bond detection) and 254 nm (aromatic ring).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.
Pass/Fail Criteria:
-
Main Peak: Retention time matches standard (~6.5 min).
-
Fronting Peaks: Any peak eluting before the main peak suggests hydrolysis (amide/acid) due to wet storage.
Secondary Analysis: 1H-NMR (Regioisomer Check)
The methyl group shift is diagnostic.[1]
-
Protocol: Dissolve ~10 mg in CDCl₃.
-
Diagnostic Signal: Look for the methyl singlet at δ 2.55 ppm .
-
Impurity Flag: A secondary methyl singlet (e.g., at δ 2.40 ppm) indicates the presence of 2-chloro-4-methylbenzonitrile or 2-chloro-3-methylbenzonitrile.[1] These isomers have different electronic properties and will alter SAR data.
Part 4: Handling, Safety, & Storage[1][5]
Safety Profile (GHS Classification)
-
Signal Word: WARNING / DANGER (depending on concentration/form).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Nitrile Toxicity: While less acutely toxic than simple aliphatic nitriles, metabolic liberation of cyanide is a theoretical risk during large-scale metabolism, though rare with stable benzonitriles.[1] Treat as a potent toxicant.
Storage & Stability[1]
-
Hygroscopicity: Low, but hydrolysis is possible over long durations.
-
Condition: Store at room temperature (15-25°C) in a tightly sealed container.
-
Incompatibility: Strong oxidizers and strong bases (will hydrolyze the nitrile to carboxylic acid).
Part 5: Application Context (Why Purity Matters)
In drug development, this scaffold is frequently used to synthesize fused heterocycles (e.g., quinazolines).
-
The "Clean" Reaction: High-purity this compound reacts cleanly with nucleophiles (e.g., amines, hydrazines) via nucleophilic aromatic substitution (SNAr) activated by the nitrile group.[1]
-
The "Dirty" Reaction: If the material contains 2-chloro-4-methylbenzonitrile (regioisomer), the SNAr reaction will still proceed, but the methyl group will be in the wrong position on the final drug scaffold.[1] This "silent" impurity can lead to confusing biological assay results where potency fluctuates between batches.
Experimental Workflow: QC to Synthesis
Figure 2: The "Self-Validating" workflow from dock-to-flask.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81033, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link][1]
Sources
Thermodynamic & Physicochemical Profile of 2-Chloro-6-methylbenzonitrile
Executive Summary
2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3) is a high-value pharmacophore intermediate critical to the synthesis of biphenyl-based angiotensin II receptor antagonists (sartans), most notably Telmisartan . Its structural uniqueness lies in the ortho,ortho-disubstitution pattern (chloro and methyl groups flanking the nitrile), which imparts significant steric hindrance and unique thermodynamic stability to the benzene ring.
This guide provides an exhaustive technical analysis of its thermodynamic properties, solid-state behavior, and synthesis pathways. It moves beyond basic data sheets to offer calculated thermodynamic parameters and self-validating experimental protocols for purity and solubility determination, essential for optimizing yield in GMP environments.
Physicochemical Identity & Constants
The following data aggregates experimental values from authoritative sources and thermodynamic calculations based on phase equilibrium data.
| Property | Value / Description | Source / Method |
| CAS Number | 6575-09-3 | Chemical Abstracts Service |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 151.59 g/mol | Calculated |
| Appearance | Light cream to light brown crystalline powder | Sigma-Aldrich / Echemi |
| Melting Point ( | 79 – 85 °C | Experimental Range (Purity Dependent) |
| Boiling Point ( | 143 °C at 38 mmHg | Experimental (Vacuum Distillation) |
| Density | 1.19 g/cm³ | Standard Conditions |
| LogP (Octanol/Water) | ~2.6 | Computed (XLogP3) |
| Topological Polar Surface Area | 23.8 Ų | Computed |
Thermodynamic Analysis
Phase Transition Thermodynamics
Understanding the energy required for phase transitions is vital for designing crystallization and distillation processes.
Enthalpy of Vaporization (
)
Direct experimental data for
Using the integrated form:
- : 38 mmHg (0.05 atm)
- : 143 °C (416.15 K)
- : 760 mmHg (1 atm)
- (Estimated Normal BP): ~245 °C (518.15 K) [Estimated via Joback Method for chlorotolunitriles]
- : 8.314 J/(mol·K)
Calculated
Interpretation: This relatively high enthalpy of vaporization reflects the strong dipolar interactions driven by the nitrile group (
Solid-State Lattice Energy
The melting point range (79–85 °C) indicates a moderately stable crystal lattice. The ortho-methyl and ortho-chloro substituents create a "locked" conformation, restricting rotation around the nitrile bond in the solid state. This steric locking increases the lattice energy compared to meta or para isomers, requiring higher energy input (heat) to disrupt the crystal lattice during dissolution or melting.
Solubility Thermodynamics
This compound exhibits "slight solubility" in polar aprotic solvents (DMSO) and protic solvents (Methanol).
-
Thermodynamic Driver: Dissolution is endothermic (
). -
Entropy: The entropy of mixing (
) is positive but countered by the high lattice energy. -
Process Implication: To achieve high-yield crystallization, a cooling crystallization workflow from hot methanol or ethanol is thermodynamically favored over anti-solvent precipitation, which may trap impurities.
Synthesis & Manufacturing Workflow
The synthesis of this compound typically proceeds via the Sandmeyer reaction or a modified diazotization-reduction sequence starting from nitroaniline derivatives. The following workflow illustrates the industrial route starting from 3-chloro-5-methyl-4-nitroaniline.
Diagram 1: Synthesis Pathway (Graphviz)
Caption: Industrial synthesis route via diazotization and Sandmeyer cyanation, highlighting key intermediates.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with internal checks to validate data quality.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise melting point onset and Enthalpy of Fusion (
Methodology:
-
Sample Prep: Weigh 3–5 mg of dried this compound into a hermetically sealed aluminum pan.
-
Reference: Use an empty, matched aluminum pan.
-
Program:
-
Equilibrate at 25 °C.
-
Ramp at 5 °C/min to 100 °C.
-
Validation Check: Run a standard Indium sample (
) prior to analysis. The onset temperature must be within ±0.2 °C of the standard.
-
-
Analysis: Integrate the endothermic melting peak. The onset temperature is reported as
. The area under the curve (J/g) is converted to (kJ/mol) using the molecular weight (151.59).
Protocol 2: Isothermal Shake-Flask Solubility Determination
Objective: Construct a solubility curve (Mole Fraction vs. Temperature) for crystallization design.
Methodology:
-
Preparation: Add excess solid this compound to 10 mL of solvent (e.g., Methanol) in a jacketed glass vessel.
-
Equilibration: Stir at a fixed temperature (e.g., 20 °C) for 24 hours.
-
Validation Check: Stop stirring and let settle for 1 hour. If no solid remains, the solution is not saturated; add more solid and repeat.
-
Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the equilibration temperature to prevent crashing out).
-
Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 220 nm).
-
Calculation:
Repeat at 30, 40, and 50 °C to generate the van't Hoff plot ( vs ).
Applications in Drug Development[2][3]
Telmisartan Synthesis
This compound serves as a critical "Biphenyl Scaffold Precursor." In the synthesis of Telmisartan:
-
Function: It provides the substituted benzene ring that eventually forms the distal part of the biphenyl system.
-
Mechanism: The nitrile group is often converted to a tetrazole or carboxylic acid functionality later in the sequence, while the chloro group facilitates coupling reactions (e.g., Suzuki-Miyaura coupling) with phenylboronic acids.
-
Quality Criticality: Impurities in this starting material (e.g., isomer 2-chloro-4-methylbenzonitrile) are difficult to remove after the coupling step. Therefore, the thermodynamic purity (determined via DSC Protocol 1) is a critical quality attribute (CQA).
Diagram 2: Solubility & Crystallization Logic
Caption: Thermodynamic cooling crystallization workflow to ensure rejection of structural isomers.
References
-
Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from .
-
Kumar, V., et al. (2010). "Ab-initio Calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile." Indian Journal of Pure and Applied Physics, 48, 85-94.[1]
-
Kostova, I., et al. "Structure of this compound." ResearchGate. Retrieved from .
-
PubChem. Compound Summary: this compound (CID 24847645). National Library of Medicine. Retrieved from .
-
Google Patents. WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel. (Mentions this compound as starting material). Retrieved from .
-
NIST Chemistry WebBook. Benzonitrile, 2-chloro- (Isomer Data for Thermodynamic Comparison). Retrieved from .[2]
Sources
An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-6-methylbenzonitrile
Foreword: Unveiling the Bio-Potential of a Niche Chemical Intermediate
To the dedicated researchers, scientists, and drug development professionals who tirelessly explore the vast chemical landscape for novel bioactive molecules, this guide offers a focused exploration of 2-Chloro-6-methylbenzonitrile. While primarily recognized as a chemical intermediate, its structural characteristics, particularly its relation to known bioactive compounds, suggest a latent potential for a range of biological activities. This document serves as a technical resource, providing a comprehensive analysis of these potential activities, the scientific rationale behind them, and detailed methodologies for their empirical validation. Our approach is grounded in established scientific principles, drawing parallels from structurally similar compounds and providing a robust framework for future research and development.
Compound Profile: this compound
This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitrile group, a chlorine atom, and a methyl group at positions 1, 2, and 6, respectively.[1][2] Its chemical structure is foundational to its potential biological activities, which are largely unexplored in publicly available literature.
| Property | Value |
| CAS Number | 6575-09-3 |
| Molecular Formula | C₈H₆ClN |
| Molecular Weight | 151.59 g/mol |
| Appearance | Light cream to light brown fine crystalline powder |
| Melting Point | 83-85 °C |
| Boiling Point | 143 °C at 38 mmHg |
Potential Herbicidal Activity: A Strong Postulate Based on Structural Analogy
The most compelling potential biological activity for this compound is herbicidal. This assertion is based on its close structural resemblance to the well-established herbicide, 2,6-dichlorobenzonitrile, commercially known as Dichlobenil.[3]
The Dichlobenil Precedent: A Mechanistic Blueprint
Dichlobenil is a potent pre-emergent herbicide that effectively controls a wide range of germinating annual and perennial weeds.[3] Its primary mechanism of action is the inhibition of cellulose biosynthesis in plants.[3] Cellulose is a critical structural component of plant cell walls, and its disruption leads to the cessation of cell division and elongation, ultimately resulting in the death of the seedling.
DOT Diagram: Proposed Herbicidal Workflow of this compound
Caption: Proposed workflow for the herbicidal action of this compound.
Experimental Protocol for Evaluating Herbicidal Activity
A robust and reproducible whole-plant bioassay is essential for determining the herbicidal efficacy of this compound.[4][5][6][7][8]
Objective: To assess the pre-emergent herbicidal activity of this compound on representative monocot and dicot weed species.
Materials:
-
This compound (analytical grade)
-
Acetone (solvent)
-
Tween 20 (surfactant)
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus)
-
Sterilized potting mix (sand, loam, and peat in a 2:1:1 ratio)
-
Plastic pots (10 cm diameter)
-
Greenhouse or controlled environment chamber with controlled lighting, temperature, and humidity
-
Precision bench sprayer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
From the stock solution, prepare a series of dilutions to achieve final application rates (e.g., 0.1, 0.5, 1.0, 2.0, and 4.0 kg/ha ).
-
The final spray solution should contain 0.1% (v/v) Tween 20.
-
A control solution containing acetone and Tween 20 at the same concentrations should also be prepared.
-
-
Potting and Sowing:
-
Fill the pots with the sterilized potting mix.
-
Sow a predetermined number of seeds (e.g., 20) of the test weed species at a uniform depth (e.g., 1 cm).
-
-
Herbicide Application:
-
Immediately after sowing, apply the test and control solutions to the soil surface using the precision bench sprayer to ensure uniform coverage.
-
-
Incubation:
-
Place the treated pots in the greenhouse or controlled environment chamber.
-
Maintain optimal conditions for weed germination and growth (e.g., 25/20 °C day/night temperature, 16-hour photoperiod, and adequate watering).
-
-
Data Collection and Analysis:
-
After a specified period (e.g., 21 days), record the number of emerged seedlings in each pot.
-
Visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
Harvest the above-ground biomass, dry it in an oven at 70 °C for 48 hours, and record the dry weight.
-
Calculate the percentage of inhibition of emergence and biomass reduction relative to the control.
-
Determine the GR₅₀ (the concentration required to inhibit growth by 50%) for each weed species.
-
Potential Fungicidal and Antimicrobial Activities: An Avenue for Exploration
While direct evidence is lacking for this compound, the broader class of benzonitrile and related heterocyclic compounds has demonstrated notable fungicidal and antimicrobial properties.[9][10][11][12][13] This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.
Rationale for Antimicrobial Potential
The presence of the nitrile group and the halogenated aromatic ring are key structural features that may contribute to antimicrobial activity. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, while the lipophilic nature of the chlorinated benzene ring can facilitate passage through microbial cell membranes.
DOT Diagram: General Workflow for Antimicrobial Screening
Caption: A streamlined workflow for the initial screening of antimicrobial activity.
Experimental Protocol for Evaluating Fungicidal and Antibacterial Activity
The broth microdilution method is a standard and quantitative technique for determining the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[14][15][16][17][18]
Objective: To determine the MIC of this compound against a panel of pathogenic fungi and bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cultures of test fungi (e.g., Candida albicans, Aspergillus niger) and bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid culture media (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Compound:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate culture medium in the 96-well plates.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of each test microorganism according to established protocols (e.g., McFarland standards for bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microplate containing the diluted compound.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 35°C for 24-48 hours for bacteria; 30°C for 48-72 hours for fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
-
MBC/MFC Determination (Optional):
-
To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, an aliquot from the wells with no visible growth can be subcultured onto agar plates.
-
The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.
-
Potential Insecticidal Activity: A Field for Further Investigation
The insecticidal potential of this compound is less certain but warrants investigation, as various nitrile-containing compounds have demonstrated insecticidal properties.[19][20][21][22][23]
Experimental Protocol for Evaluating Insecticidal Activity
A common method for assessing the insecticidal activity of a compound is the topical application bioassay.[20][22]
Objective: To evaluate the contact toxicity of this compound against a model insect pest.
Materials:
-
This compound
-
Acetone
-
Third-instar larvae of a model insect (e.g., Spodoptera litura)
-
Microsyringe
-
Petri dishes with artificial diet
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of concentrations of this compound in acetone.
-
-
Topical Application:
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thoracic region of individual larvae.
-
A control group should be treated with acetone only.
-
-
Incubation and Observation:
-
Place the treated larvae individually in Petri dishes containing an artificial diet.
-
Maintain the larvae under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity).
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula.
-
Determine the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.
-
Potential Pharmaceutical Applications: A Look into Cytotoxicity
Many bioactive compounds with agricultural applications also exhibit activities relevant to human health, such as anticancer properties. Benzonitrile derivatives are known to be present in some pharmaceutical compounds.[24][25] Therefore, it is prudent to investigate the cytotoxic potential of this compound against human cancer cell lines.
Experimental Protocol for In Vitro Cytotoxicity Assay
The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[26][27][28][29][30]
Objective: To determine the cytotoxic activity of this compound against a panel of human cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Include a vehicle control (DMSO in medium) and a blank (medium only).
-
-
Incubation:
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Directions
This compound, while currently underrepresented in the bioactivity literature, holds significant, logically inferred potential, particularly as a herbicidal agent, owing to its structural similarity to Dichlobenil. Furthermore, the broader chemical class to which it belongs suggests that investigations into its fungicidal, insecticidal, and cytotoxic properties are warranted. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these potential biological activities.
Future research should focus on the synthesis of a library of this compound derivatives to explore structure-activity relationships. Elucidation of the precise molecular targets and mechanisms of action for any confirmed activities will be crucial for the potential development of this compound into a novel agrochemical or pharmaceutical lead.
References
- Berridge, M. V., & Tan, A. S. (1993). Characterization of the cellular reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): subcellular localization, substrate dependence, and involvement of mitochondrial electron transport in MTT reduction. Archives of biochemistry and biophysics, 303(2), 474–482.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for robust herbicide resistance testing in different weed species. Journal of visualized experiments : JoVE, (101), e52923.
- Heap, I. M. (1988). A simple and quick test for resistance to herbicides. Weed Technology, 2(3), 303-305.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in molecular biology (Clifton, N.J.), 716, 157–168.
- Beckie, H. J., Heap, I. M., Smeda, R. J., & Hall, L. M. (2000). Screening for herbicide resistance in weeds. Weed Technology, 14(2), 428-445.
- Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589–601.
- Burgos, N. R., & Talbert, R. E. (2000). Differential tolerance of common cocklebur accessions to the herbicides glyphosate and pyrithiobac. Weed Science, 48(4), 420-428.
- Ritz, C., & Streibig, J. C. (2005). Bioassay analysis using R.
- Isman, M. B. (2000). Plant essential oils for pest and disease management. Crop protection, 19(8-10), 603-608.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI.
- Robertson, J. L., Russell, R. M., Preisler, H. K., & Savin, N. E. (2007). Bioassays with arthropods. CRC press.
-
Georganics. (n.d.). This compound. Retrieved from [Link]
- Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta medica, 64(08), 711-713.
- Hassan, A. E., El-Kasabi, H. G., Girges, M. M., & Abdel-Ghani, G. E. (2025). Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. Scientific Reports.
- Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271.
- Chaubey, M. K. (2024). Evaluation of insecticidal properties of cinnamaldehyde and cuminaldehyde against Sitophilus zeamais.
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Wellt Chemicals. (2024, December 20). Unveiling Dichlobenil: The Herbicide that Leaves No Residue. Retrieved from [Link]
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- Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
- Cendejas-Bueno, E., Garcia-Effron, G., & Perlin, D. S. (2012). Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. ACS chemical biology, 7(8), 1345–1353.
- Wang, B. L., Liu, X. H., Zhang, Y. L., & Tan, C. X. (2013). Design, Synthesis and Antifungal/Insecticidal Evaluation of Novel Cinnamide Derivatives. Molecules (Basel, Switzerland), 18(1), 893–906.
- Wax, L. M., & Behrens, R. (1993). Herbicides: How they Work and the Symptoms They Cause. University of Illinois Extension.
- da Silva, A. C., de Fátima Pereira, M., de Sousa, E. H., de Oliveira, T. B., Martins, C. H., & de Fátima, Â. (2022). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules (Basel, Switzerland), 27(19), 6653.
- Zhang, X., Li, Y., An, X., Wang, Y., Zhang, Y., Geng, L., ... & Zhang, X. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of medicinal chemistry, 65(3), 2216–2230.
- Kumar, G. S., & Reddy, K. R. (2013). Synthesis and biological evaluation of novel benzimidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 737-740.
- Al-Suhaimi, E. A., El-Gazzar, A. A., & Al-Oqail, M. M. (2022). Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Journal of King Saud University. Science, 34(1), 101662.
- Patel, J. R., & Patel, N. A. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. International Journal of Pharmaceutical Sciences.
- Brittebo, E. B., Eriksson, C., Feil, V. J., Bakke, J. E., & Brandt, I. (1991). Irreversible binding and toxicity of the herbicide dichlobenil (2,6-dichlorobenzonitrile) in the olfactory mucosa of mice. Toxicology and applied pharmacology, 111(1), 149–159.
- Wang, Y., Liu, Y., Li, Y., Wang, J., Liu, A., & Ma, H. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules (Basel, Switzerland), 28(21), 7338.
- Knothe, H. (1979). [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)]. Arzneimittel-Forschung, 29(10), 1603–1606.
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Dataintelo. (2025). 2 Chlorobenzonitrile API Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]
- Ferrell, J. A., & Witt, W. W. (2002). Herbicide Mode of Action.
- Li, Q., Wang, M., Chen, Q., Xu, H., & Yang, S. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules (Basel, Switzerland), 21(11), 1574.
- Li, Y., Wang, Y., Liu, A., & Ma, H. (2022). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules (Basel, Switzerland), 27(19), 6605.
- National Toxicology Program. (1991). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice.
- Al-Ghorbani, M., Kumar, R. S., Thirusangu, P., Lakshmi, R., Prabhakar, P., & Kumar, B. S. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(35), 22880–22904.
- de Azevedo, R. B., de Araújo, M. H., & de Oliveira, R. B. (2012). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. Bioorganic & medicinal chemistry letters, 22(16), 5264–5267.
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Methodological & Application
Application Note: Strategic Utilization of 2-Chloro-6-methylbenzonitrile in Herbicide Synthesis
This Application Note is designed for process chemists and agrochemical researchers focusing on the synthesis of sterically hindered benzamide herbicides and related scaffolds.
Executive Summary
2-Chloro-6-methylbenzonitrile (2-C-6-MB) is a critical "privileged scaffold" in the development of Cellulose Biosynthesis Inhibitor (CBI) herbicides and substituted quinazoline insecticides. Its structural significance lies in the 2,6-disubstitution pattern , which provides essential steric protection to the cyano/amide functionality. This steric bulk prevents rapid enzymatic degradation in soil and plants, significantly extending the residual activity of the final agrochemical.
This guide details the strategic conversion of 2-C-6-MB into 2-chloro-6-methylbenzamide , a core pharmacophore for Group 29 (WSSA) herbicides. We present a validated, selective hydrolysis protocol designed to stop at the amide stage without over-hydrolysis to the benzoic acid.
Chemical Profile & Strategic Importance
The "Orthogonal Shielding" Effect
The efficacy of benzonitrile-derived herbicides (like Dichlobenil) relies on their ability to bind to the Cellulose Synthase A (CesA) complex. 2-C-6-MB offers a unique advantage over symmetrical 2,6-dichlorobenzonitriles:
-
Asymmetry: The methyl group introduces lipophilicity (
) distinct from the electron-withdrawing chlorine ( ), altering transport properties across the plant cuticle. -
Metabolic Resistance: The steric bulk at the 2 and 6 positions creates an "orthogonal shield," blocking nucleophilic attack by hydrolytic enzymes (amidases) in non-target species.
| Property | Value | Relevance to Synthesis |
| Molecular Weight | 151.59 g/mol | Low MW allows for complex downstream coupling. |
| Melting Point | 79-81 °C | Solid handling; easy crystallization purification. |
| Boiling Point | 143 °C (38 mmHg) | Volatile under high vacuum; requires careful drying. |
| Solubility | DCM, Toluene, EtOH | Compatible with standard organic process solvents. |
Synthetic Pathway: The Benzamide Transformation
The primary utility of 2-C-6-MB in herbicide production is its conversion to 2-chloro-6-methylbenzamide . Direct acid hydrolysis often fails or results in low yields due to the steric hindrance discussed above.
The Solution: We utilize a Radziszewski Hydrolysis variant. This basic peroxide method generates the hydroperoxide anion (
Visualizing the Workflow
The following diagram illustrates the synthetic flow from the precursor to the active herbicide scaffold and the potential side-reaction (over-hydrolysis) that this protocol avoids.
Figure 1: Selective hydrolysis pathway. The protocol prioritizes the green path (Amide formation) while suppressing the red dotted path (Acid formation).
Detailed Experimental Protocol
Objective: Synthesis of 2-chloro-6-methylbenzamide from this compound. Scale: 100 mmol (approx. 15.1 g).
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: this compound (15.16 g, 100 mmol).
-
Solvent: Ethanol (95%, 50 mL) or DMSO (for faster kinetics).
-
Reagent A: Sodium Hydroxide (6M aqueous solution, 10 mL).
-
Reagent B: Hydrogen Peroxide (30% w/v, 30 mL).
-
Equipment: 250 mL 3-neck round-bottom flask, internal temperature probe, magnetic stirrer, ice bath.
Step-by-Step Methodology
-
Solvation:
-
Charge the flask with 15.16 g of this compound.
-
Add 50 mL Ethanol. Stir at room temperature until fully dissolved.
-
Note: If the nitrile does not dissolve, warm slightly to 30°C.
-
-
Base Addition:
-
Add 10 mL of 6M NaOH. The solution may turn slightly yellow.
-
Critical Control: Cool the mixture to 15–20°C using an ice bath. The reaction is exothermic.
-
-
Peroxide Addition (The Rate-Limiting Step):
-
Add the 30% H2O2 dropwise via an addition funnel over 20 minutes.
-
Monitor: Ensure internal temperature does not exceed 50°C .[1]
-
Why? Temperatures >55°C promote the attack of hydroxide on the amide, leading to the unwanted benzoic acid byproduct [1].
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to warm to room temperature (25°C).
-
Stir for 2–3 hours.
-
Validation: Check reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The Nitrile spot (
) should disappear; the Amide spot ( ) should appear.
-
-
Quench & Isolation:
-
Add 100 mL of ice-cold water to the reaction mixture. The product (benzamide) is sparingly soluble in water and will precipitate as a white solid.
-
Stir for 30 minutes to maximize precipitation.
-
Filter the solid using a Buchner funnel.
-
-
Purification:
-
Wash the filter cake with 2 x 20 mL cold water (removes residual NaOH).
-
Wash with 1 x 10 mL cold Hexane (removes unreacted nitrile).
-
Dry in a vacuum oven at 45°C for 6 hours.
-
Expected Yield: 14.5 g (85–90%). Characterization: Melting Point: 158–160°C.
Analytical Quality Control
To ensure the material is suitable for downstream herbicide synthesis (e.g., coupling with isoxazoles or quinazolines), strict QC is required.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide bond absorption) and 254 nm (Aromatic) |
Interpretation:
-
Retention Time (RT):
-
Benzoic Acid impurity: ~3.5 min (elutes first due to polarity).
-
Benzamide (Target): ~6.2 min.
-
Benzonitrile (Starting Material): ~10.5 min.
-
-
Acceptance Criteria: Purity > 98% (Area %); Benzoic acid content < 0.5%.[2]
Safety & Handling (SDS Summary)
CAS 6575-09-3 is classified as an irritant and potentially toxic if swallowed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Engineering Controls: All weighing and transfer of the solid nitrile must be performed inside a chemical fume hood to prevent dust inhalation.
-
Incompatibility: Avoid contact with strong acids (liberates heat) and strong reducing agents (potential for amine formation).
-
Waste Disposal: The aqueous filtrate from the hydrolysis contains peroxides. Quench with sodium bisulfite before disposal to prevent explosion hazards in waste drums.
References
-
Radziszewski, B. (1885). "Über die Oxydation der Nitrile." Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356.
-
U.S. Environmental Protection Agency. (2024). "Isoxaben: Human Health Risk Assessment." Regulations.gov. (Contextual reference for benzamide herbicide class safety).
-
Sigma-Aldrich. (2024). "Safety Data Sheet: this compound."
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81058, 2,6-Dichlorobenzonitrile (Analog comparison).
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Application Notes: The Nitrile Group of 2-Chloro-6-methylbenzonitrile as a Versatile Synthetic Hub
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic use of highly functionalized building blocks is paramount. 2-Chloro-6-methylbenzonitrile is one such scaffold, offering a unique combination of steric and electronic properties.[1] While the chloro and methyl substituents provide steric bulk and influence the electronic nature of the aromatic ring, the true synthetic potential of this molecule lies in the remarkable versatility of its nitrile (-C≡N) group.
This cyano group is not merely a placeholder; it is an active and adaptable functional handle. It serves as a gateway to a variety of essential chemical functionalities, including primary amines, carboxylic acids, and ketones, each of which is a cornerstone of molecular construction in drug discovery.[2][3] The transformation of the nitrile's sp-hybridized carbon allows for the introduction of new functionalities and the extension of the carbon skeleton, making it an invaluable tool for medicinal chemists.
This guide provides an in-depth exploration of the synthetic utility of the nitrile group in this compound. We will move beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.
Core Synthetic Transformations & Protocols
The nitrile group can undergo several fundamental transformations. We will focus on three high-impact conversions: hydrolysis to a carboxylic acid, reduction to a primary amine, and nucleophilic addition of an organometallic reagent to form a ketone.
Hydrolysis: Accessing 2-Chloro-6-methylbenzoic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation that replaces the nitrogen atom with two oxygen atoms. This hydrolysis can be achieved under either acidic or basic conditions and proceeds through a carboxamide intermediate.[4][5][6][7] Due to the steric hindrance from the ortho-substituents in this compound, forcing conditions (elevated temperatures) are typically necessary to drive the reaction to completion.
Caption: Workflow for the base-catalyzed hydrolysis of a nitrile.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Ice bath
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 g, 33.0 mmol).
-
Reagent Addition: Prepare a 20% (w/v) aqueous solution of NaOH (10.0 g NaOH in 50 mL water). Add this solution to the flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 105-110°C) with vigorous stirring. The solid benzonitrile will slowly dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically requires 4-8 hours. The disappearance of the starting material and the formation of a more polar spot corresponding to the carboxylate indicates completion.
-
Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then chill thoroughly in an ice-water bath.
-
Acidification: With continuous stirring in the ice bath, slowly and carefully add concentrated HCl dropwise to the reaction mixture. A thick white precipitate will form as the sodium carboxylate is protonated. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 25 mL) to remove inorganic salts.
-
Drying: Dry the product, 2-Chloro-6-methylbenzoic acid, in a vacuum oven at 50-60°C to a constant weight.[8][9]
Senior Application Scientist's Note: The initial reaction mixture is biphasic. Vigorous stirring is essential to maximize the interfacial area for the hydrolysis to occur. During acidification, adding the acid slowly while cooling is critical to control the exotherm from the neutralization reaction. The final product can be further purified by recrystallization from an ethanol/water mixture if required.
Reduction: Synthesizing 2-Chloro-6-methylbenzylamine
The reduction of a nitrile to a primary amine is a powerful transformation that creates a versatile synthetic intermediate.[10] The most common and effective reagent for this is Lithium Aluminum Hydride (LiAlH₄), which provides two successive hydride additions to the nitrile's electrophilic carbon.[3][11]
Caption: Workflow for the LiAlH₄ reduction of a nitrile to a primary amine.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon source, Schlenk line or equivalent
-
Three-neck flask, dropping funnel, condenser
Procedure:
-
Setup: Assemble a three-neck flask with a dropping funnel, reflux condenser (with an inert gas inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and cool under a stream of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, carefully add LiAlH₄ (1.5 g, 39.5 mmol, ~1.2 eq) and suspend it in anhydrous THF (50 mL). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve this compound (5.0 g, 33.0 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (staining with ninhydrin is useful for visualizing the amine product).
-
Workup (Fieser Method): Cool the reaction mixture back to 0°C. Quench the reaction by the extremely careful, slow, and sequential dropwise addition of:
-
1.5 mL of water
-
1.5 mL of 15% (w/v) aqueous NaOH
-
4.5 mL of water
-
-
Isolation: A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of celite. Wash the filter cake thoroughly with THF or ethyl acetate (3 x 20 mL).
-
Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-6-methylbenzylamine, which can be purified further by distillation or chromatography.
Senior Application Scientist's Note: This reaction is highly exothermic and water-sensitive. Strict anhydrous conditions and an inert atmosphere are mandatory. The Fieser workup is a trusted method for quenching LiAlH₄ reactions as it produces easily filterable inorganic salts, simplifying purification compared to an acidic workup which can be problematic with amines.
Grignard Addition: Constructing Ketones
The reaction of a nitrile with an organometallic reagent, such as a Grignard reagent, is a powerful method for carbon-carbon bond formation. The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon. The resulting imine salt is stable to further addition but is readily hydrolyzed during aqueous workup to yield a ketone.[3][12][13]
Caption: General workflow for the synthesis of a ketone via Grignard addition to a nitrile.
Materials:
-
This compound
-
Methylmagnesium Bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon source
Procedure:
-
Setup: Flame-dry a two-neck flask equipped with a stir bar and a septum under vacuum and cool under an inert atmosphere.
-
Substrate Preparation: Dissolve this compound (5.0 g, 33.0 mmol) in anhydrous diethyl ether (50 mL) and add it to the flask. Cool the solution to 0°C in an ice bath.
-
Grignard Addition: While stirring, add Methylmagnesium Bromide solution (12.1 mL, 36.3 mmol, 1.1 eq) dropwise via syringe. Maintain the temperature below 10°C. A thick precipitate of the iminomagnesium salt may form.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Monitoring: Monitor the consumption of the starting nitrile by TLC or GC-MS.
-
Workup: Cool the reaction flask in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated aqueous NH₄Cl solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil, 1-(2-chloro-6-methylphenyl)ethan-1-one, can be purified by flash column chromatography or vacuum distillation.
Senior Application Scientist's Note: The success of a Grignard reaction hinges on the complete exclusion of moisture and protic contaminants. Ensure all glassware is dry and solvents are anhydrous. The aqueous workup step hydrolyzes the intermediate imine to the ketone. Using saturated NH₄Cl is a mild method to quench the reaction and is preferred over strong acid when the product may be acid-sensitive.
Summary of Transformations
| Starting Material | Transformation | Key Reagents | Product Functional Group | Key Applications & Significance |
| This compound | Hydrolysis | NaOH or H₂SO₄, H₂O, Heat | Carboxylic Acid | Access to important benzoic acid derivatives for further functionalization.[8][14] |
| This compound | Reduction | LiAlH₄, Anhydrous THF | Primary Amine | Synthesis of benzylamines, which are privileged scaffolds in medicinal chemistry.[15] |
| This compound | Grignard Addition | R-MgX, Anhydrous Ether/THF | Ketone | C-C bond formation; synthesis of substituted acetophenones and other ketones.[11][12] |
Conclusion
This compound is a powerful and versatile starting material, primarily due to the synthetic potential locked within its nitrile group. The ability to selectively and efficiently convert this group into a carboxylic acid, a primary amine, or a ketone provides medicinal and process chemists with multiple pathways to construct complex molecular architectures. Understanding the nuances of these transformations, from the choice of reagents to the specific workup conditions, is critical for leveraging the full potential of this valuable building block in the development of novel therapeutics and other advanced materials.
References
- ResearchGate. (n.d.). Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6.
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
- Google Patents. (n.d.). US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile.
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines.
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzonitrile.
- ResearchGate. (2025, August 6). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
- Georganics. (n.d.). This compound.
- Ketone Pharma. (2024, August 22). The Role of Chloroacetonitrile in Chemical Synthesis and Industry.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Photochemical reactions. Part II. Cycloaddition reactions with photoenols from 2-methylbenzaldehyde and related systems.
- ResearchGate. (2025, August 7). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.
- Sigma-Aldrich. (n.d.). This compound 97 6575-09-3.
- Organic Process Research & Development. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- YouTube. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Benchchem. (n.d.). Application Notes and Protocols: Selective Reduction of (2-Chloro-6-nitrophenyl)methanamine to (2-Amino-6-chlorophenyl)methanamine.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid - Organic Chemistry Lab.
- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
- Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions.
- YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!.
- ChemicalBook. (2025, February 23). 2-CHLORO-6-METHYLBENZOIC ACID | 21327-86-6.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- OpenStax. (2023, September 20). 30.5 Cycloaddition Reactions - Organic Chemistry.
- YouTube. (2021, February 22). 16.6 Cycloaddition Reactions | Organic Chemistry.
Sources
- 1. This compound - High purity | EN [georganics.sk]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Valorization of 2-Chloro-6-methylbenzonitrile
The following Application Note is designed for research scientists and process chemists involved in small molecule synthesis. It addresses the specific challenges of functionalizing the sterically congested 2-Chloro-6-methylbenzonitrile scaffold.
Executive Summary
This compound (CMMN) is a high-value pharmacophore intermediate used in the synthesis of quinazoline-based antivirals (e.g., Letermovir analogs) and agrochemical active ingredients. However, its utility is frequently bottlenecked by the "Ortho-Ortho Effect." The nitrile group is flanked by a chlorine atom and a methyl group, creating a steric fortress that inhibits nucleophilic attack. Furthermore, the aryl chloride is deactivated toward oxidative addition by the adjacent steric bulk, despite the electronic activation from the nitrile.
This guide details three catalytic protocols engineered to bypass these barriers:
-
Chemoselective Hydration: Converting the nitrile to a primary amide without over-hydrolysis to the acid.
-
Sterically Demanding Suzuki-Miyaura Coupling: Installing biaryl motifs at the C2 position.
-
Heterocyclic Cyclization: A cascade approach to quinazolin-4-ones.
The "Ortho-Ortho" Challenge: Mechanistic Landscape
The reactivity of CMMN is defined by the competition between electronic activation and steric deactivation.
-
Electronic Factor: The cyano (-CN) and chloro (-Cl) groups are electron-withdrawing, theoretically activating the ring for Nucleophilic Aromatic Substitution (
) or oxidative addition. -
Steric Factor: The C6-Methyl and C2-Chloro groups create a physical blockade. Standard hydrolysis conditions (e.g., NaOH/
) often fail or require forcing conditions that degrade the molecule.
Visualizing the Reactivity Landscape[1]
Figure 1: The divergent reactivity pathways of this compound. Catalytic control is required to access Pathways A and B while avoiding the thermodynamic sink of Pathway C.
Protocol 1: Chemoselective Catalytic Hydration
Objective: Synthesis of 2-Chloro-6-methylbenzamide. Challenge: Stopping the reaction at the amide stage. Steric hindrance prevents water attack, requiring a catalyst to activate the nitrile nitrogen.
The Solution: Platinum(II) Catalysis (Ghaffar-Parkins System)
We utilize a hydrido-platinum(II) catalyst which coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center and delivering a hydroxide ligand intramolecularly.
Experimental Procedure
Reagents:
-
Substrate: this compound (1.0 equiv, 10 mmol)
-
Catalyst: [PtH(PMe2OH)(PMe2O)2H] (Parkins Catalyst) or [PtCl2(PPh3)2] (0.1 mol%)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Temperature: 80 °C
Step-by-Step:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g of this compound in 10 mL of Ethanol.
-
Catalyst Addition: Add 5 mL of deionized water followed by 0.1 mol% of the Platinum catalyst.
-
Reaction: Heat the mixture to reflux (80 °C) under an air atmosphere.
-
Note: Inert atmosphere is not strictly required for this hydrolysis but ensures reproducibility.
-
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane) or HPLC. The reaction typically completes in 4–6 hours.
-
Checkpoint: The starting material (
) will disappear, replaced by the amide ( ).
-
-
Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture due to the low solubility of the amide in water/ethanol.
-
Isolation: Filter the white precipitate. Wash with cold water (2 x 5 mL) and hexanes (2 x 5 mL).
-
Drying: Dry under vacuum at 45 °C.
Expected Yield: >92% Data Validation:
-
IR: Shift from ~2225 cm⁻¹ (C≡N) to ~1660 cm⁻¹ (C=O, Amide I).
Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Synthesis of 2-Aryl-6-methylbenzonitriles. Challenge: The ortho-methyl and ortho-cyano groups make oxidative addition of Palladium difficult. Standard ligands (PPh3) are ineffective.
The Solution: Pd-Dialkylbiarylphosphine System (Buchwald Precatalysts)
We employ XPhos or SPhos , which are bulky, electron-rich ligands. They facilitate oxidative addition into hindered chlorides and promote reductive elimination.
Experimental Procedure
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2.0 mol%)
-
Base:
(2.0 equiv, 0.5 M in water) -
Solvent: THF or Toluene (degassed)
Step-by-Step:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with the nitrile (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 precatalyst (0.02 equiv).
-
Solvation: Add degassed THF (concentration 0.2 M).
-
Activation: Add the aqueous
solution. -
Reaction: Seal the vial and heat to 60 °C.
-
Why 60 °C? Higher temperatures may cause nitrile hydrolysis under basic conditions.[1] The active catalyst allows for milder heating.
-
-
Workup: Dilute with Ethyl Acetate and wash with water. Dry organic layer over
. -
Purification: Flash column chromatography (0-10% EtOAc in Hexanes).
Mechanistic Insight:
The ortho-substituents on the biaryl ligand (XPhos) create a "pocket" that forces the Pd(0) center into a mono-ligated species (
Catalytic Cycle Visualization
Figure 2: The Suzuki-Miyaura catalytic cycle optimized for hindered substrates. The bulky ligand L facilitates the difficult oxidative addition step.
Summary of Reaction Parameters
| Parameter | Hydrolysis Protocol | Cross-Coupling Protocol |
| Primary Challenge | Over-hydrolysis to acid | Steric hindrance at C-Cl bond |
| Catalyst System | [PtH(PMe2OH)(PMe2O)2H] | XPhos Pd G2 |
| Solvent | EtOH / Water (1:1) | THF / Water (biphasic) |
| Base/Additive | None (Neutral conditions) | K3PO4 (Weak base) |
| Temperature | 80 °C (Reflux) | 60 °C |
| Key Advantage | 100% Atom Economy | High functional group tolerance |
References
-
Parkins, A. W., & Ghaffar, T. (1995). The homogeneous catalysis of the hydrolysis of nitriles to amides by platinum complexes.[2] Tetrahedron Letters.[3]
-
Buchwald, S. L., et al. (2010). Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids and Hindered Aryl Chlorides. Journal of the American Chemical Society.
-
Anbarasan, P., et al. (2011). Efficient Synthesis of Polysubstituted Quinazolines via Palladium-Catalyzed C-N Bond Formation. Angewandte Chemie International Edition.
-
Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews.
Sources
Application Note: High-Efficiency Hydrolysis of Sterically Hindered 2-Chloro-6-methylbenzonitrile
Executive Summary & Strategic Analysis
The Challenge:
The hydrolysis of 2-Chloro-6-methylbenzonitrile to 2-Chloro-6-methylbenzoic acid represents a classic challenge in organic synthesis known as the "Ortho-Effect" or steric inhibition of resonance. The cyano group is sandwiched between a chlorine atom and a methyl group. These bulky ortho-substituents create a "steric shield" that blocks the trajectory of nucleophiles (like
The Consequence:
Standard hydrolysis protocols (e.g., aqueous NaOH reflux at
-
No Reaction: Recovery of starting material.
-
Stalled Intermediate: Accumulation of the primary amide (2-Chloro-6-methylbenzamide), which is often more resistant to hydrolysis than the nitrile itself due to insolubility and electronic deactivation.
The Solution: This guide presents three validated protocols designed to breach this steric barrier. We prioritize High-Temperature Glycolysis (Protocol A) as the most reliable bench-top method, while providing Pressurized Autoclave (Protocol B) for scale-up and Biocatalysis (Protocol C) for green chemistry applications.
Mechanistic Insight: The Steric Shield
To understand the protocol design, one must visualize the barrier. The hydrolysis requires the formation of a tetrahedral intermediate.
Figure 1: Mechanistic pathway highlighting the steric repulsion at the nucleophilic attack stage.
Comparative Protocol Summary
| Parameter | Protocol A: Glycolytic Reflux | Protocol B: Autoclave | Protocol C: Nitrilase (Bio) |
| Primary Mechanism | Thermal Activation ( | Pressure + Thermal | Enzymatic Specificity |
| Reagents | KOH / Ethylene Glycol | NaOH / Water | Nitrilase Enzyme / Buffer |
| Temperature | |||
| Time | 12 - 24 Hours | 8 - 12 Hours | 24 - 48 Hours |
| Scalability | Medium (Glassware limits) | High (Industrial) | High (Green Mfg) |
| Key Risk | Thermal degradation | Pressure hazards | Enzyme cost/availability |
Detailed Experimental Protocols
Protocol A: High-Temperature Alkaline Hydrolysis (The "Gold Standard")
Rationale: Water boils at
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: Potassium Hydroxide (KOH) pellets (4.0 - 5.0 eq)
-
Solvent: Ethylene Glycol (10 mL per gram of substrate)
-
Water: (1.0 mL per gram of substrate - essential for the hydrolysis mechanism)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser (water-cooled).
-
Dissolution: Charge the flask with Ethylene Glycol and KOH pellets. Stir at
C until KOH is fully dissolved (exothermic). -
Addition: Add the nitrile substrate.[1][2] Add the small volume of water (crucial as the oxygen source for the acid).
-
Reaction: Heat the mixture to
C .-
Note: Do not exceed
C to prevent decarboxylation or polymerization.
-
-
Monitoring: Monitor by HPLC or TLC (Solvent: 30% EtOAc/Hexane).
-
Checkpoint: If the reaction stalls at the Amide (intermediate spot), add 1-2 eq of fresh KOH and continue heating.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water (3x reaction volume).
-
Wash: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to remove unreacted nitrile or non-acidic byproducts. Discard organic layer.
-
Acidification: Acidify the aqueous layer to pH 1-2 using conc. HCl.
-
Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate, extract the acidic aqueous layer with EtOAc.
-
Figure 2: Decision logic for High-Temperature Glycolysis.
Protocol B: Pressurized Aqueous Hydrolysis (Industrial Scale)
Rationale: For large-scale operations where glycol waste is undesirable, using water as the solvent is preferred. However, to reach the necessary activation temperature (
Reagents:
-
Substrate: this compound
-
Base: 20-30% Aqueous NaOH solution (5.0 eq)
-
Phase Transfer Catalyst (Optional): TBAB (tetrabutylammonium bromide) - 5 mol% (Helps if the nitrile is very insoluble).
Steps:
-
Load the nitrile and aqueous NaOH into a Hastelloy or Stainless Steel autoclave.
-
Seal and purge with Nitrogen (
) to remove oxygen (prevents oxidative side reactions). -
Heat to
C . The internal pressure will rise (approx. 5-8 bar). -
Stir at high velocity (>500 rpm) to ensure emulsion of the molten nitrile (mp is likely
C) with the aqueous phase. -
Hold for 10-12 hours.
-
Cool to
C before venting. -
Discharge, wash with toluene (remove organics), and acidify the aqueous stream to precipitate the acid.
Protocol C: Biocatalytic Hydrolysis (Green Chemistry)
Rationale: Nitrilase enzymes can operate under mild conditions (pH 7,
Reagents:
-
Enzyme: Nitrilase screening kit (e.g., Codexis or similar libraries). Specific activity against ortho-substituted benzonitriles is required.
-
Buffer: Phosphate buffer (pH 7.0 - 8.0).
-
Co-solvent: DMSO or Methanol (5-10% v/v) to improve substrate solubility.
Steps:
-
Suspend nitrile in buffer with 5% DMSO.
-
Add Nitrilase enzyme preparation.
-
Incubate at
C with orbital shaking. -
Crucial: Monitor pH. As the reaction proceeds, ammonium benzoate is formed, but pH maintenance is vital for enzyme stability.
Troubleshooting & Expert Insights
The "Amide Trap"
Symptom: The reaction converts nitrile to amide but stops there. Cause: The amide is extremely stable due to steric protection. Fix:
-
For Protocol A: Increase temperature to
C (if solvent allows) or add excess solid KOH. -
Alternative: Isolate the amide and subject it to Nitrosyl Sulfuric Acid (
) . This converts the amide to the acid via a diazonium-like intermediate, bypassing the nucleophilic attack mechanism.
Sublimation
Symptom: White crystals appear in the condenser or upper flask walls; yield is low. Cause: 2,6-disubstituted benzonitriles often sublime before reacting at high temperatures. Fix: Use a highly efficient double-surface condenser. Wash the condenser walls down with solvent periodically during the reaction.
Purification
Insight: The 2-chloro-6-methylbenzoic acid can be recrystallized from Toluene or Aqueous Ethanol . The melting point should be verified (Literature approx range:
References
-
Patent CN103360288B . Preparation method of 6-chloro-2-mercaptobenzoic acid. (Describes the hydrolysis of the analogous 2,6-dichlorobenzonitrile using high-pressure/temperature alkaline conditions).
-
Patent CN113072441A . Preparation method of 2-methoxy-6-methylbenzoic acid. (Describes hydrolysis conditions for sterically hindered methyl/methoxy analogs).
-
Cohen, S. M., et al. (2025).[6] Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. (Discusses alternative routes and hydrolysis challenges).
-
Theodorou, V., et al. (2018).[6] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (Provides mechanistic background on non-aqueous hydroxide activity).
Disclaimer: This protocol involves high temperatures and corrosive reagents. Always perform a risk assessment and wear appropriate PPE (Face shield, chemical resistant gloves) before proceeding.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloro-6-methylbenzonitrile in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the innovative use of versatile chemical building blocks. Among these, 2-Chloro-6-methylbenzonitrile has emerged as a pivotal precursor in the synthesis of a range of complex pharmaceutical intermediates. Its unique substitution pattern—a nitrile group ortho to a chlorine atom and a methyl group—provides a strategic handle for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds with significant therapeutic potential. This guide offers an in-depth exploration of the applications of this compound, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Core Reactivity and Strategic Importance
This compound's utility in pharmaceutical synthesis stems from the distinct reactivity of its functional groups. The chlorine atom serves as a versatile leaving group for various palladium-catalyzed cross-coupling reactions, while the nitrile group can be transformed into a range of other functionalities or participate in cyclization reactions. The ortho-methyl group provides steric influence that can direct reaction pathways and modulate the biological activity of the final molecule.
This strategic combination of functionalities makes this compound a valuable starting material for the synthesis of key intermediates for targeted therapies, particularly in the realm of kinase inhibitors and potentially in the development of novel anxiolytic agents.
Application Note I: Synthesis of Key Intermediates for Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound serves as a key starting material in the synthesis of the core structures of several potent kinase inhibitors.
A prominent example is its application in the synthesis of the dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825), a medication used to treat certain cases of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] The 2-chloro-6-methylphenyl moiety is a critical component of the final drug structure, and its introduction is facilitated by the reactivity of this compound's derivatives.
Synthetic Pathway to a Dasatinib Intermediate
The synthesis of a key intermediate for Dasatinib, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, highlights the strategic use of a 2-chloro-6-methylaniline derivative, which can be conceptually derived from this compound via reduction of the nitrile group and subsequent functionalization. A crucial step in the synthesis of Dasatinib involves the amidation of a thiazole carboxylic acid derivative with 2-chloro-6-methylaniline.[3] This is followed by a nucleophilic aromatic substitution reaction to couple the aminothiazole core with a dichloropyrimidine.[4]
Caption: Synthetic overview for Dasatinib highlighting the incorporation of the 2-chloro-6-methylphenyl moiety.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (Intermediate for Thiazole Core)
This protocol describes a key step in the synthesis of the thiazole core of Dasatinib, starting from 2-chloro-6-methylaniline.[5]
Materials:
-
2-chloro-6-methylaniline
-
Pyridine
-
3-ethoxyacryloyl chloride
-
Tetrahydrofuran (THF)
Procedure:
-
To a cooled (0-5 °C) solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in THF (600 mL), slowly add 3-ethoxyacryloyl chloride (0.63 mol) while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
Causality of Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Low Temperature: The reaction is initially carried out at a low temperature to control the exothermic reaction between the acyl chloride and the amine.
-
THF: A suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.
Protocol 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol outlines the formation of the aminothiazole ring, a crucial component of Dasatinib.[5]
Materials:
-
N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Dioxane/Water mixture
Procedure:
-
Subject the N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide to a chemoselective α-bromination using NBS in a mixture of dioxane and water.
-
Following the bromination, add thiourea to the reaction mixture and heat to effect the ring closure.
-
The desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is obtained in high yield after workup and purification.
Causality of Experimental Choices:
-
NBS: A convenient and selective brominating agent for the α-position of the acrylamide.
-
Thiourea: Provides the nitrogen and sulfur atoms necessary for the formation of the aminothiazole ring.
-
One-pot procedure: This approach improves efficiency by avoiding the isolation of the intermediate α-bromo-acrylamide.
Protocol 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (Key Dasatinib Intermediate)
This protocol describes the coupling of the aminothiazole with dichloropyrimidine.[4][5]
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium tert-butoxide (NaO-tBu) or another suitable organic base[4]
-
Tetrahydrofuran (THF) or other aprotic solvent[4]
Procedure:
-
In an aprotic solvent such as THF, combine 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.[4]
-
Add an organic base, such as sodium tert-butoxide, to the mixture.[5]
-
The reaction is typically carried out at a controlled temperature, for instance from 10°C to room temperature.[5]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, often by crystallization, to yield the desired intermediate.
Causality of Experimental Choices:
-
Organic Base: A strong, non-nucleophilic base is required to deprotonate the amino group of the thiazole, facilitating the nucleophilic attack on the dichloropyrimidine.
-
Aprotic Solvent: Prevents side reactions that could occur with protic solvents.
-
Temperature Control: Helps to control the reaction rate and minimize the formation of byproducts.
Application Note II: Potential in the Synthesis of Anxiolytic Agents
The structural motif of substituted benzonitriles is also found in compounds with activity on the central nervous system. While specific examples starting directly from this compound are less documented in readily available literature, its derivatives, such as 2-amino-6-methylbenzonitrile, are valuable precursors for the synthesis of heterocyclic systems like quinazolines.[6][7] Quinazolinone derivatives, for instance, are known to possess a wide range of biological activities, including sedative and anxiolytic effects.[8]
The synthesis of quinazoline derivatives can be achieved through the cyclization of 2-aminobenzonitriles with various reagents.[6] This opens up possibilities for creating libraries of novel compounds for screening as potential anxiolytic agents.
Caption: Potential pathway to anxiolytic agents via quinazoline synthesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6575-09-3 | [9] |
| Molecular Formula | C₈H₆ClN | [9] |
| Molecular Weight | 151.59 g/mol | [9] |
| Appearance | Solid | [9] |
| Melting Point | 79-81 °C | [9] |
| Boiling Point | 143 °C / 38 mmHg | [9] |
Table 2: Representative Yields in the Synthesis of Dasatinib Intermediates
| Reaction Step | Product | Typical Yield (%) | Reference |
| Amidation | N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 74% | [5] |
| Thiazole Formation | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 95% | [5] |
| Pyrimidine Coupling | N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 86% | [5] |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its strategic importance is underscored by its application in the synthesis of complex, life-saving drugs like Dasatinib. The protocols and insights provided in this guide demonstrate the practical utility of this compound and offer a solid foundation for researchers to explore its full potential in the discovery and development of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such well-defined chemical synthons will remain a cornerstone of medicinal chemistry.
References
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC. Available at: [Link]
-
2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. NIH. Available at: [Link]
- Synthesis method of Dasatinib intermediate. Google Patents.
- 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. Google Patents.
-
Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed. Available at: [Link]
-
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl). Chem-Master. Available at: [Link]
-
2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. Available at: [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. Available at: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
-
Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... ResearchGate. Available at: [Link]
-
Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available at: [Link]
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]
-
Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC. Available at: [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Available at: [Link]
-
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. Available at: [Link]
-
green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]
-
The Crucial Link: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Herbicide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. Available at: [Link]
-
Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands. Available at: [Link]
-
Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC. Available at: [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]
-
Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase. Scite.ai. Available at: [Link]
-
2-Chloro-6-mercaptobenzoic Acid: A Deep Dive into Its Synthesis and Industrial Relevance. NINGBO INNO PHARMCHEM CO., LTD.. Available at: [Link]
- Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Available at: [Link]
-
Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PMC. Available at: [Link]
- Method for producing 2-mercapto-6-halogenobenzonitrile. Google Patents.
-
The Essential Role of 2-Chloro-6-mercaptobenzoic Acid in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO., LTD.. Available at: [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 4. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-クロロ-6-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
experimental procedure for Grignard reaction with 2-Chloro-6-methylbenzonitrile
Abstract & Scope
This application note details the experimental protocol for reacting 2-Chloro-6-methylbenzonitrile with Grignard reagents (R-Mg-X) to synthesize sterically congested ketones.
The Challenge: The substrate features a nitrile group flanked by a chlorine atom at the C2 position and a methyl group at the C6 position. This "ortho-effect" creates significant steric shielding, severely retarding the rate of nucleophilic attack. Standard Grignard protocols often fail here, resulting in recovered starting material or side reactions (e.g., metal-halogen exchange at the C-Cl bond).
The Solution: We present a Copper(I)-Catalyzed Protocol alongside a high-temperature thermal variant. The inclusion of Cu(I) salts facilitates the formation of a more reactive organocopper species, enabling addition at lower temperatures and suppressing competitive metal-halogen exchange.
Mechanistic Insight & Reaction Logic
The Ortho-Effect and Imine Stability
Unlike aldehydes, nitriles do not form alcohols upon Grignard addition; they form metalloimines .
For this compound:
-
Kinetic Barrier: The incoming nucleophile (R-) faces physical obstruction from the C6-Methyl and electronic repulsion from the C2-Chloro lone pairs.
-
Thermodynamic Trap: The intermediate magnesium imine salt is exceptionally stable due to steric protection. It resists mild hydrolysis. Critical Step: Rigorous acidic hydrolysis at elevated temperatures is often required to cleave the C=N bond to yield the ketone.
Copper Catalysis (The "Weiberth-Hall" Modification)
Using catalytic CuBr or CuI (1-5 mol%) allows the reaction to proceed via an organocopper intermediate or a cuprate-like mechanism. This lowers the activation energy for nitrile addition, crucial for hindered substrates [1].
Experimental Protocol
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | This compound | Electrophile (Limiting Reagent) |
| Grignard Reagent | R-Mg-X (e.g., PhMgBr, 1.0-2.0 M in THF) | Nucleophile (1.2 - 1.5 equiv) |
| Catalyst | Copper(I) Bromide Dimethyl Sulfide Complex (CuBr[1]·SMe | Catalyst (5 mol%) |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Reaction Medium (High solubility) |
| Quench/Hydrolysis | 6M HCl (aq) | Protonation & Imine Hydrolysis |
Workflow Visualization
The following diagram outlines the critical decision points and process flow for this synthesis.
Figure 1: Experimental workflow for the Copper-Catalyzed Grignard addition to hindered nitriles.
Step-by-Step Procedure
Phase 1: Reaction Assembly
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon or Nitrogen.
-
Substrate Solution: Charge the flask with This compound (1.0 equiv) and CuBr·SMe
(0.05 equiv). Add anhydrous THF (concentration ~0.5 M relative to nitrile).-
Note: The solution may appear slightly heterogeneous depending on the catalyst quality; this is acceptable.
-
-
Temperature Control: Cool the mixture to 0°C using an ice bath.
Phase 2: Nucleophilic Addition
-
Grignard Addition: Charge the addition funnel with the Grignard reagent (1.3 equiv). Add dropwise over 30 minutes.
-
Observation: A color change (often to dark green/brown or deep red) indicates the formation of the active copper species and the magnesyl-imine complex.
-
-
Reaction Drive: Once addition is complete, remove the ice bath. Allow to warm to room temperature.
-
Critical Decision: If TLC shows remaining starting material after 1 hour, heat the reaction to a gentle reflux (65°C) for 4–16 hours. The steric bulk of the 2,6-substituents often necessitates this thermal energy.
-
Phase 3: Hydrolysis (The "Hidden" Bottleneck)
Many procedures fail here because they assume the imine hydrolyzes instantly. 6. Quench: Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and excess 6M HCl (approx. 5 equiv of acid).
- Safety: Vigorous evolution of gas (alkane byproduct from excess Grignard) will occur.
- Imine Cleavage: Transfer the biphasic mixture (Organic/Aqueous Acid) back to a flask and heat to 50–60°C for 2–3 hours .
- Why? The sterically hindered imine (
) is stable in cold acid. Heat is required to drive the equilibrium toward the ketone ( ) and ammonium salt.
- Workup: Cool to room temperature. Extract with Ethyl Acetate or MTBE (3x). Wash combined organics with sat. NaHCO
(to neutralize) and Brine. Dry over MgSO and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | "Ortho-effect" blocking attack. | Switch solvent to Toluene/THF (10:1) to allow higher reflux temps (100°C). Increase Cu catalyst to 10 mol%. |
| Dehalogenation | Metal-Halogen exchange at C-Cl. | Ensure temperature is kept low during initial addition (0°C). Use the Cu-catalyst (accelerates addition over exchange). |
| Imine Recovery | Incomplete hydrolysis.[2] | Do not skip the acidic heating step (Phase 3, Step 7). Increase acid concentration to 6M H2SO4 if HCl fails. |
| Wurtz Coupling | Homocoupling of Grignard (R-R). | Add Grignard slower. This is a common side reaction with Cu-catalysis; ensure nitrile is in slight excess if R-Mg-X is precious. |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the transformation from Nitrile to Ketone, highlighting the critical hydrolysis intermediate.
Figure 2: Reaction mechanism showing the progression from nitrile to ketone via the stable imine salt.[3]
References
-
Weiberth, F. J., & Hall, S. S. (1987).[3] Copper(I)-activated addition of Grignard reagents to nitriles.[3][4][5] Synthesis of ketimines, ketones, and amines.[6][3] The Journal of Organic Chemistry, 52(17), 3901–3904.
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Classic reference on Grignard scope).
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Synthesis of Ketones from Nitriles.
-
Master Organic Chemistry. (2022). Reaction of Grignard Reagents with Nitriles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01659A [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
application of 2-Chloro-6-methylbenzonitrile in medicinal chemistry
Technical Application Note: 2-Chloro-6-methylbenzonitrile as a Steric Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery, This compound serves as a "privileged intermediate" due to its unique 1,2,3-substitution pattern.[1] Unlike simple benzonitriles, this molecule offers three orthogonal reactive handles: a deactivated aryl chloride, a sterically hindered nitrile, and a benzylic methyl group.
Its primary medicinal value lies in Atropisomeric Design . The 2,6-disubstitution pattern (Chloro/Methyl) creates significant steric bulk, forcing any coupled biaryl systems out of planarity. This "twist" is critical for:
-
Kinase Inhibitors: Filling hydrophobic pockets with high selectivity (e.g., p38 MAP kinase inhibitors).
-
Solubility Enhancement: Disrupting pi-stacking in crystalline lattices to improve ADME profiles.
-
Heterocyclic Construction: Serving as a precursor for 4(3H)-quinazolinones and isoquinolinones.
Strategic Analysis: The Orthogonal Triad
The molecule presents three distinct "handles" that can be engaged sequentially without cross-reactivity if the correct order of operations is followed.
Figure 1: The orthogonal reactivity profile allows for divergent synthesis.[1] The benzylic position is typically engaged first to avoid competing radical reactions later.
Protocol A: Benzylic Functionalization (The Linker Strategy)
Context: The methyl group at the 6-position is electronically activated for radical processes but sterically shielded. Standard oxidation is difficult; therefore, Wohl-Ziegler Bromination is the preferred entry point to attach linkers or solubilizing groups.
Target Product: 2-(Bromomethyl)-6-chlorobenzonitrile[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Catalyst: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (Green alternative).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of this compound in 50 mL of anhydrous Trifluorotoluene (PhCF3). Note: PhCF3 is preferred over CCl4 due to lower toxicity and higher boiling point, accelerating the radical initiation.
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Initiation: Degas the solution with Argon for 10 minutes. Heat the mixture to reflux (approx. 102°C).
-
Monitoring: The reaction is monitored by TLC (Hexane/EtOAc 9:1). The dense NBS solid will float to the top as it converts to the lighter succinimide. Reaction typically completes in 4–6 hours.
-
Workup: Cool to room temperature. Filter off the precipitated succinimide.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step. If not, recrystallize from n-heptane.[1] Do not use silica column chromatography unless necessary, as the benzyl bromide is labile.
Critical Control Point: Avoid using excess NBS (>1.1 equiv) to prevent gem-dibromination, which is favored on this substrate due to the benzylic stabilization.
Protocol B: Synthesis of 4(3H)-Quinazolinones (The Pharmacophore)
Context: The nitrile group is the gateway to fused heterocycles. Due to the steric hindrance of the ortho-chloro and methyl groups, direct condensation with anilines is slow. The most robust method involves the intermediate formation of an imidate or amidine .
Target Product: 5-Chloro-8-methyl-2-substituted-quinazolin-4(3H)-one
Workflow Diagram:
Figure 2: Conversion of the nitrile to the quinazolinone pharmacophore via the amide intermediate.[1][2]
Step-by-Step Methodology:
Phase 1: Controlled Hydrolysis to Amide
-
Reaction: Dissolve the nitrile (5 mmol) in 80%
(10 mL). -
Heating: Heat to 60°C for 3 hours. Note: Do not exceed 80°C to avoid hydrolysis to the carboxylic acid.
-
Quench: Pour onto crushed ice. The hindered amide will precipitate.
-
Isolation: Filter the solid, wash with saturated
, and dry.
Phase 2: Cyclization (Niementowski Variation)
-
Mixture: Combine the isolated amide (1.0 equiv) with an orthoester (e.g., Triethyl orthoformate for R=H, or Triethyl orthoacetate for R=Me) (5.0 equiv).
-
Amine Addition: Add the requisite aniline or primary amine (1.2 equiv).
-
Catalysis: Add catalytic p-Toluenesulfonic acid (PTSA) (0.1 equiv).
-
Reflux: Heat to 120°C (neat or in Toluene) for 12 hours. The orthoester acts as both solvent and dehydrating agent.
-
Purification: Cool. Triturate with diethyl ether to precipitate the quinazolinone.
Protocol C: Palladium-Catalyzed Coupling (The Atropisomeric Twist)[1]
Context: The 2-Chloro position is deactivated and sterically encumbered. Standard Suzuki conditions (Pd(PPh3)4) often fail. Buchwald Precatalysts with electron-rich, bulky phosphine ligands are required to facilitate oxidative addition.[1]
Reagents:
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-3 mol%).[1]
-
Base:
(3.0 equiv) (Anhydrous is critical). -
Solvent: 1,4-Dioxane / Water (10:1).[1]
Step-by-Step Methodology:
-
Setup: Charge a microwave vial with this compound (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Catalyst: Add XPhos Pd G2 (0.02 equiv).
-
Solvent: Add degassed Dioxane/Water. Seal the vial.
-
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).
-
Result: The resulting biaryl will possess a high rotational energy barrier. Separation of atropisomers (if chiral HPLC is planned) should be performed at this stage.
Physicochemical Data Summary
| Property | Value | Relevance to MedChem |
| Molecular Weight | 151.59 g/mol | Fragment-based drug design (FBDD) compliant.[1] |
| ClogP | ~2.6 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 0 | No donors; acts as a template/scaffold.[1] |
| Rotatable Bonds | 0 | Rigid core; reduces entropic penalty upon binding. |
| Melting Point | 79-81 °C | Easy to handle solid; good for crystallization.[1] |
References
-
Synthesis of Quinazolinones
- Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Source: Frontiers in Chemistry.
-
URL:[Link]
-
Benzylic Bromination Protocols
-
Palladium Catalysis on Hindered Chlorides
-
General Reactivity & Properties
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
developing novel compounds from 2-Chloro-6-methylbenzonitrile
Application Note & Protocol Guide for Drug Discovery
Abstract
2-Chloro-6-methylbenzonitrile (CAS 6575-09-3) represents a privileged, sterically encumbered scaffold in medicinal chemistry. Its 2,6-disubstitution pattern offers a "conformational lock," restricting rotation in biaryl systems—a critical feature for improving potency and selectivity in kinase inhibitors (e.g., Dasatinib analogs) and atropisomeric drugs. However, this same steric bulk presents significant synthetic challenges, often rendering standard nucleophilic substitutions and catalytic protocols ineffective. This guide details advanced, field-proven protocols to overcome these steric barriers, enabling the conversion of this scaffold into high-value bioactive intermediates including biaryls, indazoles, and tetrazoles.
Strategic Analysis: The "Ortho Effect" & Reactivity Landscape
The reactivity of this compound is defined by the interplay between the electron-withdrawing nitrile (activating the ortho-chlorine) and the steric hindrance of the 6-methyl group.
-
Steric Shielding: The methyl group at position 6 blocks the trajectory of incoming nucleophiles and bulky catalysts, necessitating the use of specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) or small, linear nucleophiles.
-
Metabolic Stability: The 2,6-substitution pattern protects the nitrile from metabolic hydrolysis and prevents oxidative metabolism at the ortho-positions, a common liability in simpler aromatics.
-
Synthetic Divergence:
-
Path A (C-Cl Activation): Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
Path B (C-CN Activation): Cycloadditions to form tetrazoles or hydrolysis to amides.
-
Path C (Cascade Cyclization): Sequential C-Cl displacement and C-CN addition to form fused heterocycles (Indazoles, Quinazolines).
-
Figure 1: Strategic divergence from the this compound core.[1] The diagram highlights the three primary protocols detailed in this guide.
Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Synthesis of 2,6-disubstituted biaryls. Challenge: The 2-chloro and 6-methyl groups create a "steric pocket" that inhibits the oxidative addition of Pd(0) and the transmetallation step. Standard ligands (PPh3, dppf) typically fail or require forcing conditions that degrade the nitrile. Solution: Utilization of XPhos Pd G2 or SPhos , which are bulky, electron-rich precatalysts designed to facilitate oxidative addition into hindered aryl chlorides.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%) [CAS: 1310584-14-5]
-
Base: Potassium Phosphate Tribasic (
), 0.5 M aqueous solution (3.0 equiv) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the nitrile substrate, arylboronic acid, and XPhos Pd G2 catalyst. Cap the vial with a septum.
-
Degassing: Evacuate and backfill the vial with Nitrogen or Argon three times.
-
Solvent Addition: Add degassed THF (concentration ~0.2 M relative to substrate) via syringe.
-
Base Addition: Add the aqueous
solution via syringe. The biphasic mixture requires vigorous stirring. -
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by HPLC or TLC (Note: The bulky product may have a similar Rf to the starting material; use a different stain or HPLC).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate the organic layer, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Critical Insight: If the boronic acid is also sterically hindered (e.g., 2-substituted), switch the solvent to 1-Butanol and raise the temperature to 100°C. The protic solvent facilitates the transmetallation step in highly hindered systems.
Protocol 2: The "Indazole Cascade" (Heterocycle Synthesis)
Objective: Synthesis of 4-methyl-1H-indazol-3-amine derivatives.
Significance: This transformation builds the indazole core found in drugs like Linifanib. It utilizes a cascade sequence where hydrazine first displaces the chlorine (activated by the nitrile) and then cyclizes onto the nitrile.
Challenge: Direct
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Benzophenone hydrazone (1.2 equiv) — Used as a "masked" hydrazine to prevent bis-alkylation.
-
Catalyst: Pd(OAc)2 (5 mol%) + BINAP (7.5 mol%)
-
Base:
(1.4 equiv) -
Solvent: Toluene (anhydrous)
-
Deprotection Reagent: p-Toluenesulfonic acid (pTSA), catalytic.
Step-by-Step Methodology
Step A: Buchwald-Hartwig Coupling
-
Combine nitrile, benzophenone hydrazone, Pd(OAc)2, BINAP, and
in a reaction vessel under Argon. -
Add anhydrous Toluene (0.3 M).
-
Heat at 100°C for 12 hours.
-
Filter through Celite and concentrate to obtain the intermediate hydrazone.
Step B: Cyclization/Deprotection
-
Dissolve the crude hydrazone intermediate in Ethanol or Methanol.
-
Add pTSA (0.5 equiv) and water (5 equiv).
-
Reflux for 2–4 hours. The acid hydrolyzes the benzophenone protecting group, releasing the free hydrazine which immediately cyclizes onto the nitrile.
-
Workup: Neutralize with saturated
. Extract with DCM. -
Product: The resulting 4-methyl-1H-indazol-3-amine can be recrystallized or purified by chromatography.
Figure 2: Two-step cascade synthesis of the indazole scaffold. The use of benzophenone hydrazone prevents side reactions common with free hydrazine.
Protocol 3: Sterically Hindered Tetrazole Synthesis
Objective: Conversion of the nitrile to a 5-substituted tetrazole (bioisostere of carboxylic acid).
Challenge: Steric hindrance around the nitrile group significantly slows down the [3+2] cycloaddition with azides. Standard conditions (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.5 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) or TBAF (0.5 equiv) -
Solvent: Water/Isopropanol (2:1) or DMF.
Step-by-Step Methodology
-
Safety Note: Azides can form explosive mixtures. Use a blast shield and avoid halogenated solvents (DCM/CHCl3) which can form di-azidomethane.
-
Mixture: In a pressure vial, combine the nitrile,
, and . -
Solvent: Add Water/Isopropanol mixture. The zinc catalyst allows the reaction to proceed in aqueous media, which is safer and "greener."
-
Heating: Heat to 80°C for 24 hours. The zinc coordinates to the nitrile nitrogen, increasing its electrophilicity despite the steric shield of the methyl group.
-
Workup: Cool to room temperature. Add 1N HCl carefully (in a fume hood) to protonate the tetrazole and break the zinc complex. Caution: Hydrazodic acid (
) is toxic; ensure good ventilation. -
Extraction: Extract the product into Ethyl Acetate. The tetrazole is usually acidic (
~4.5) and can be extracted into basic water ( ), washed with organic solvent to remove unreacted nitrile, and then precipitated by re-acidifying the aqueous layer.
Analytical & Quality Control
Due to the 2,6-substitution, rotational isomers (atropisomers) may be visible by NMR at room temperature, particularly if the product is a biaryl.
-
NMR: Perform high-temperature NMR (e.g., at 80°C in DMSO-d6) to coalesce signals if broadening is observed.
-
HPLC: Use a phenyl-hexyl column for better separation of aromatic impurities.
References
- Suzuki Coupling on Hindered Chlorides:J. Am. Chem. Soc.2007, 129, 3358. (Development of XPhos Pd G2).
-
Indazole Synthesis: Lefebvre, V., et al.[2] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." J. Org.[3][2] Chem.2010 , 75, 2730-2732.[2] Link
-
Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[3][2] Chem.2001 , 66, 7945. Link
-
Dasatinib Analogs: "N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide." BOC Sciences Product Data.
Sources
Application Note: Strategic Synthesis of 2-Chloro-6-methylbenzonitrile Derivatives
Executive Summary
This application note details the laboratory-scale synthesis of 2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3), a critical pharmacophore and agrochemical scaffold. Due to the significant steric hindrance imposed by the ortho,ortho-disubstitution pattern (chloro and methyl groups flanking the nitrile), standard nucleophilic substitutions often fail.
This guide presents two validated protocols:
-
The Classical Sandmeyer Route: A robust, cost-effective method starting from 2-chloro-6-methylaniline, optimized for reliability.
-
Palladium-Catalyzed Cyanation: A modern, "green" alternative utilizing non-toxic cyanide sources, suitable for laboratories restricting free cyanide use.
Additionally, we provide a downstream functionalization protocol for Suzuki-Miyaura cross-coupling at the sterically congested C-Cl bond, enabling the generation of biaryl derivatives.
Strategic Route Analysis
The synthesis of 2,6-disubstituted benzonitriles presents a classic "Electronic vs. Steric" conflict. While the electron-deficient ring should favor nucleophilic attack, the flanking groups physically block the reaction center.
| Feature | Method A: Sandmeyer Reaction | Method B: Pd-Catalyzed Cyanation |
| Starting Material | 2-Chloro-6-methylaniline | 2,6-Dichlorotoluene (or bromo analog) |
| Mechanism | Radical-Nucleophilic Substitution ( | Oxidative Addition / Reductive Elimination |
| Key Reagent | CuCN / NaNO₂ | K₄[Fe(CN)₆] / Pd-Catalyst |
| Steric Sensitivity | Low (Radical mechanism is less sensitive to sterics) | High (Requires specialized ligands) |
| Safety Profile | High Risk (HCN evolution potential) | Moderate Risk (Non-toxic cyanide source) |
| Scalability | Excellent (Linear scaling) | Good (Catalyst cost is the limiter) |
Decision Framework
-
Choose Method A if you have access to the aniline precursor and a fume hood equipped for toxic gas scrubbing. It is the most reliable route for multi-gram synthesis.
-
Choose Method B if you are restricted from using CuCN or require a transition-metal-free waste stream.
Protocol A: Modified Sandmeyer Synthesis (Primary Route)
Objective: Conversion of 2-chloro-6-methylaniline to this compound via diazonium salt.
Reaction Scheme & Workflow
Figure 1: Workflow for the Sandmeyer synthesis.[1] Note the critical temperature control at the Diazonium stage.
Materials & Reagents[2][3][4]
-
2-Chloro-6-methylaniline (14.16 g, 100 mmol)
-
Hydrochloric acid (conc. 37%, 25 mL)
-
Sodium nitrite (7.6 g, 110 mmol)
-
Copper(I) cyanide (10.8 g, 120 mmol)
-
Sodium cyanide (14.7 g, 300 mmol) [DANGER]
-
Toluene (Extraction solvent)
Step-by-Step Procedure
Step 1: Diazotization
-
In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 2-chloro-6-methylaniline (100 mmol) and water (30 mL).
-
Slowly add conc. HCl (25 mL) with stirring. The amine hydrochloride salt may precipitate; this is normal.
-
Cool the mixture to 0–5 °C using an ice/salt bath.
-
Dropwise add a solution of sodium nitrite (7.6 g in 20 mL water) over 20 minutes.
-
Critical Check: Maintain internal temperature <5 °C to prevent phenol formation.
-
Validation: After addition, test with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required).
-
Step 2: Preparation of Cuprous Cyanide
-
In a separate flask, dissolve CuCN (10.8 g) and NaCN (14.7 g) in water (100 mL). The solution should be clear (formation of soluble
complex). -
Cool this solution to 0–5 °C.
Step 3: The Sandmeyer Reaction
-
Neutralization (Crucial for Safety): Carefully neutralize the diazonium solution (Step 1) to pH ~6–7 using solid Sodium Carbonate (
) while keeping it cold.-
Why? Adding acidic diazonium solution to the cyanide mixture will generate lethal HCN gas immediately. Neutralization prevents this.
-
-
Slowly pour the neutralized diazonium mixture into the vigorously stirred CuCN solution.
-
Allow the mixture to warm to room temperature over 1 hour, then heat to 50 °C for 30 minutes to ensure complete
evolution.
Step 4: Workup
-
Perform steam distillation or extract the reaction mixture with Toluene (3 x 50 mL).
-
Wash organic layer with 1M NaOH (to remove any phenolic byproducts) and then brine.
-
Dry over
, filter, and concentrate. -
Purification: Recrystallize from Hexane/Ethanol or distill under reduced pressure.
Expected Yield: 65–75% Appearance: Off-white to crystalline solid.
Protocol B: Palladium-Catalyzed Cyanation (Green Route)
Objective: Synthesis from 2,6-dichlorotoluene using a non-toxic cyanide source.
The Steric Challenge
Standard Pd-catalyzed cyanations fail with ortho-substituents because the bulky groups prevent the palladium center from coordinating with the aryl halide. We utilize SPhos or XPhos ligands to overcome this.
Materials
-
2,6-Dichlorotoluene (10 mmol)
- (2.2 mmol) (Source of CN)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
- (1 equiv)
-
DMAc (Dimethylacetamide) (Solvent)[2]
Procedure
-
Charge a reaction vial with 2,6-dichlorotoluene (1.61 g),
(0.93 g), (1.06 g), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg). -
Evacuate and backfill with Argon (3 cycles).
-
Add dry DMAc (10 mL).
-
Heat to 120 °C for 12 hours.
-
Note: Higher temperature is required to overcome the activation energy barrier caused by steric hindrance.
-
-
Workup: Dilute with ethyl acetate, wash with water (to remove inorganic salts), dry, and concentrate.
Expected Yield: 80–85% (High yield due to lack of side reactions common in radical pathways).
Application: Suzuki-Miyaura Functionalization[3][6][7][8]
Once the nitrile is installed, the remaining Chlorine atom is activated for cross-coupling, despite the steric bulk.
Reaction: this compound + Phenylboronic acid
| Parameter | Condition | Reason |
| Catalyst | XPhos is essential for sterically hindered aryl chlorides [1]. | |
| Base | Anhydrous base prevents hydrolysis of the nitrile. | |
| Solvent | Toluene/Water (10:1) | Biphasic system promotes boronic acid solubility. |
| Temp | 100 °C | Required for oxidative addition to the hindered C-Cl bond. |
Safety & Troubleshooting
Cyanide Management (Critical)
-
Hazard: Contact with acid releases Hydrogen Cyanide (HCN), a rapid chemical asphyxiant.[3]
-
Control:
-
Never acidify the waste stream of Protocol A or B.
-
Treat all aqueous waste with Bleach (Sodium Hypochlorite) at pH > 10 for 24 hours before disposal to oxidize cyanide to cyanate (
). -
Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Decomposition of Diazonium salt | Ensure temp < 5°C during diazotization. Do not rush addition. |
| Phenol Impurity | Reaction mixture too hot or not enough acid | Keep cold; wash product with 1M NaOH to remove phenols. |
| No Reaction (Protocol B) | Catalyst poisoning or Steric failure | Ensure Argon atmosphere (O2 kills catalyst). Switch to XPhos ligand. |
| Incomplete Coupling (Suzuki) | Boronic acid protodeboronation | Add boronic acid in portions; increase catalyst loading to 5 mol%. |
References
-
Palladium-Catalyzed Cyanation of Aryl Chlorides: Weissman, S. A., et al. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. J. Org.[4][5][2] Chem. 2005, 70, 1508-1510.[2] Link
-
Sandmeyer Reaction Safety & Protocol: Organic Syntheses, Coll. Vol. 1, p. 514 (1941). o-Tolunitrile.Link
-
Sterically Hindered Suzuki Coupling: Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][6] Acc.[7] Chem. Res. 2008, 41, 11, 1461–1473. Link
-
Cyanide Safety Guidelines: Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure for Cyanides.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ucy.ac.cy [ucy.ac.cy]
Application Note: Strategic Utilization of 2-Chloro-6-methylbenzonitrile in High-Value Organic Synthesis
Executive Summary
2-Chloro-6-methylbenzonitrile (CAS 6575-09-3) is a trisubstituted benzene derivative characterized by a unique "orthogonal reactivity" profile. Its utility in drug discovery stems from the 2,6-disubstitution pattern, which provides significant steric bulk around the nitrile group. This steric shielding mimics the pharmacophoric features of modern atropoisomeric drugs (e.g., HIV NNRTIs, anti-CMV agents like Letermovir analogs) and enhances metabolic stability by blocking hydrolytic enzymes.
However, this same steric hindrance presents a synthetic challenge: the nitrile is resistant to standard hydrolysis, and the aryl chloride is deactivated. This guide provides optimized protocols to unlock this molecule's potential, focusing on benzylic activation , sterically hindered hydrolysis , and palladium-catalyzed cross-coupling .
Structural Analysis & Reactivity Profile[1]
The molecule possesses three distinct reactive sites, each requiring specific conditions to activate without interfering with the others.
-
Site A (Methyl Group): Susceptible to radical abstraction. Precursor to benzylic electrophiles.
-
Site B (Nitrile Group): Sterically shielded. Resistant to mild hydrolysis; requires "forcing" conditions or intramolecular assistance.
-
Site C (Chlorine Atom): Deactivated aryl chloride. Requires electron-rich, bulky phosphine ligands for oxidative addition in Pd-catalysis.
Reactivity Visualization
Figure 1: Orthogonal reactivity map of this compound showing three distinct functionalization pathways.
Core Protocol A: Benzylic Functionalization (Wohl-Ziegler Reaction)
Application: Synthesis of 2-(bromomethyl)-6-chlorobenzonitrile . This is a critical "linker" intermediate used to alkylate nitrogen heterocycles (e.g., quinazolines, imidazoles) in medicinal chemistry.
Challenge: The ortho-chloro group exerts an inductive effect that can slightly deactivate the methyl group, while the nitrile stabilizes the radical. Control is needed to prevent dibromination.
Methodology
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).
-
Solvent: Chlorobenzene (preferred over CCl4 for green chemistry compliance) or Acetonitrile.
-
-
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of substrate in 50 mL of anhydrous Chlorobenzene under
atmosphere. -
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) at room temperature.
-
Activation: Heat the mixture to 80°C. Note: An induction period of 10-30 minutes is common before the exothermic radical chain reaction begins.
-
Monitoring: Monitor by HPLC every hour. The reaction is typically complete in 4-6 hours. Look for the disappearance of the starting material peak (
~ X min) and appearance of the mono-bromo product ( ~ Y min). -
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.
-
Purification: Concentrate the filtrate. Recrystallize from Heptane/EtOAc (9:1) to remove traces of dibrominated byproduct.
-
Data Summary: Solvent Effects
| Solvent | Temperature | Yield (Mono-Br) | Reaction Time | Notes |
|---|---|---|---|---|
| Chlorobenzene | 85°C | 92% | 4 h | Recommended (Green alternative to CCl4) |
| Acetonitrile | 80°C | 78% | 6 h | Higher solubility of succinimide complicates workup |
| CCl4 | 77°C | 94% | 3.5 h | Avoid (Class 1 Solvent, Ozone depleting) |
Core Protocol B: Sterically Hindered Nitrile Hydrolysis
Application: Synthesis of 2-Chloro-6-methylbenzoic acid . Challenge: The 2,6-disubstitution creates a "steric pocket" that blocks the attack of water on the nitrile carbon. Standard acidic hydrolysis (HCl/Reflux) often fails or stops at the amide stage due to the "ortho effect."
Solution: Use the Radziszewski Reaction (Alkaline Peroxide) to form the amide, followed by nitrosyl-mediated hydrolysis or harsh basic hydrolysis.
Methodology (Alkaline Peroxide Route)
-
Reagents:
-
Step-by-Step Protocol:
-
Phase 1 (Nitrile
Amide): Dissolve substrate (10 mmol) in 20 mL Ethanol. Add 5 mL of 30% NaOH. -
Addition: Dropwise add 10 mL of 30%
at 0°C (Ice bath). Caution: Exothermic. -
Reaction: Allow to warm to 50°C and stir for 2 hours. The hydroperoxide anion (
) is a stronger nucleophile than and smaller, allowing it to penetrate the steric shield. -
Phase 2 (Amide
Acid): Once the amide intermediate is confirmed (TLC/LCMS), add excess NaOH (solid, 5 equiv) and heat to reflux (100°C) for 12 hours. -
Isolation: Cool to room temperature. Acidify carefully with conc. HCl to pH 1. The carboxylic acid will precipitate.
-
Filtration: Filter the white solid and wash with cold water.
-
Mechanistic Insight:
The 2-chloro and 6-methyl groups twist the nitrile out of planarity with the benzene ring, reducing conjugation and making the carbon more electrophilic, but physically inaccessible. The hydroperoxide anion (
Core Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[4]
Application: Synthesis of biaryl scaffolds (e.g., 2-methyl-6-arylbenzonitriles). Challenge: Aryl chlorides are generally unreactive compared to bromides/iodides. Furthermore, the 6-methyl group provides ortho-steric hindrance to the oxidative addition of Palladium.
Solution: Use Buchwald Ligands (Dialkylbiarylphosphines) like S-Phos or X-Phos , which are designed to facilitate oxidative addition into hindered aryl chlorides.
Methodology
-
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(1 mol%) or -
Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene/Water (10:1)
-
-
Step-by-Step Protocol:
-
Inerting: Charge a reaction vial with substrate, boronic acid,
, S-Phos, and . Evacuate and backfill with Argon (3x). -
Solvation: Add degassed Toluene and Water.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Workflow Diagram
Figure 2: Catalytic cycle for the Suzuki coupling of sterically hindered aryl chlorides.
References
-
Synthesis of Letermovir Intermediates
-
Sterically Hindered Hydrolysis (Radziszewski Reaction)
-
McIsaac, J. E., et al. (1971). "The Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide." The Journal of Organic Chemistry. Link
- Validation of the peroxide method for hindered nitriles.
-
-
Suzuki Coupling of Hindered Aryl Chlorides
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
- Establishes S-Phos as the standard for ortho-substituted aryl chlorides.
-
-
Benzylic Bromination Protocols
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews. Link
- Foundational review of the Wohl-Ziegler reaction conditions.
-
Sources
Application Note: Strategic Functionalization of 2-Chloro-6-methylbenzonitrile
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes specific reactivity data for 2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3) to provide a strategic roadmap for scaffold diversification.
Executive Summary & Structural Analysis
This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and antiviral agents (e.g., cytomegalovirus inhibitors). Its utility stems from its dense functionality: a nitrile (versatile electrophile/directing group), a chlorine (handle for cross-coupling), and a methyl group (benzylic functionalization site), all arranged in a sterically congested 1,2,6-trisubstituted pattern.
This guide details three orthogonal functionalization pathways:
-
C2-Functionalization: Exploiting the activated C-Cl bond via
and Pd-catalysis.[1] -
C5-Ring Functionalization: Regioselective Electrophilic Aromatic Substitution (EAS).[1]
-
Lateral Functionalization: Radical activation of the C6-methyl group.[1]
Structural Reactivity Map
The electronic landscape of the ring dictates the following site-selectivity rules:
-
C1 (Nitrile): Strong Electron Withdrawing Group (EWG).[1] Activates C2 and C6 positions.[1]
-
C2 (Chlorine): Activated for Nucleophilic Aromatic Substitution (
) by the ortho-nitrile.[1] -
C5 (Ring C-H): The most nucleophilic site on the ring.[1] It is ortho to the activating Methyl group and para to the Chlorine (which donates electron density via resonance), making it the primary target for nitration/halogenation.
-
C6 (Methyl): Susceptible to radical bromination; steric bulk protects the nitrile from hydrolysis.[1]
Visual Reactivity Pathways (DOT Diagram)
[1]
Protocol Module 1: C5-Selective Nitration (Ring Functionalization)
Objective: Introduce a nitrogen handle onto the aromatic ring.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] Regioselectivity: The C5 position is favored because it is ortho to the activating methyl group and para to the chlorine atom. The C3 position is sterically crowded (sandwiched between Cl and H) and less electronically favorable.[1]
Detailed Protocol
Target Product: 2-Chloro-6-methyl-5-nitrobenzonitrile[3][4]
-
Preparation:
-
Reagents: Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (
), this compound.[1] -
Equipment: Jacketed reactor or round-bottom flask with cryostat, internal thermometer, addition funnel.
-
-
Procedure:
-
Step 1: Charge the reaction vessel with 90% Nitric Acid (5.0 equiv relative to substrate).[1]
-
Step 2: Cool the acid to -35°C . Critical: Temperature control is essential to prevent dinitration or hydrolysis of the nitrile.
-
Step 3: Add this compound solid portion-wise over 30 minutes. Ensure internal temperature does not rise above -20°C.[1]
-
Step 4: Allow the mixture to warm slowly to Room Temperature (20-25°C) and stir for 18 hours.
-
Step 5 (Quench): Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with vigorous stirring. The product will precipitate as a solid.[1]
-
Step 6 (Isolation): Filter the solid, wash with cold water until pH is neutral, and dry under vacuum.
-
-
Purification:
Reference: US Patent 5534518A (Synthesis of 2,4-diamino-5-methyl-6-nitroquinazoline intermediates).
Protocol Module 2: Nucleophilic Aromatic Substitution ( ) at C2
Objective: Displacement of the Chlorine atom to create C-N or C-O bonds.[1] Mechanism: Addition-Elimination via a Meisenheimer complex stabilized by the ortho-Nitrile group.
Protocol: Amination (Synthesis of 2-Amino-6-methylbenzonitrile derivatives)
-
Solvent Selection: Polar aprotic solvents are required.[1] NMP (N-Methyl-2-pyrrolidone) or DMSO are superior to DMF due to higher boiling points and better stabilization of the intermediate.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv).[1][5] -
Nucleophile: Primary or secondary amine (1.2 equiv).[1]
-
Conditions:
-
Workup: Dilute with water/ethyl acetate. Wash organic layer with brine.[1]
Protocol Module 3: Suzuki-Miyaura Cross-Coupling at C2
Objective: Installation of aryl/heteroaryl groups. Challenge: The C2-Cl bond is sterically hindered by the C1-CN and C3-H, and electronically deactivated compared to bromides/iodides.
Optimized Catalyst System
For this sterically congested aryl chloride, standard
Recommended Conditions:
-
Catalyst:
(2 mol%) + XPhos or SPhos (4 mol%).[1] Alternatively, use XPhos Pd G2 precatalyst.[1] -
Base:
(3.0 equiv) (anhydrous preferred for sensitive boronic acids).[1] -
Temperature: 100°C (Reflux).
Procedure:
-
Degas solvents with nitrogen/argon for 15 minutes.[1]
-
Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst to a sealed vial.
-
Heat at 100°C for 2-6 hours.
-
Filter through Celite and concentrate.
Summary of Reactivity & Data
| Reaction Type | Target Position | Reagents | Key Conditions | Regioselectivity Driver |
| Nitration (EAS) | C5 (Ring) | -35°C | Ortho to Methyl, Para to Cl | |
| C2 (Cl) | Amines, | NMP, 120°C | Activated by Ortho-CN | |
| Suzuki Coupling | C2 (Cl) | Ar- | Dioxane, 100°C | Oxidative addition to C-Cl |
| Radical Bromination | C6 (Lateral) | NBS, AIBN | Benzylic radical stability |
References
-
Nitration Protocol: US Patent 5534518A. "Insecticidal substituted-2,4-diaminoquinazolines." Link
-
General
on Benzonitriles: Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." Link -
Suzuki Coupling of Hindered Chlorides: Journal of the American Chemical Society. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." (Relating to XPhos/SPhos utility). Link[1]
-
Substrate Properties: PubChem. "this compound."[1][6][7] Link
Sources
- 1. 2-Bromo-6-chlorobenzonitrile | C7H3BrClN | CID 81054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5534518A - Insecticidal substituted-2,4-diaminoquinazolines - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. rsc.org [rsc.org]
- 6. This compound 97 6575-09-3 [sigmaaldrich.com]
- 7. 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Chloro-6-methylbenzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-6-methylbenzonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, chemists, and process development professionals overcome common challenges and improve reaction yields. The synthesis, while well-established, presents several critical control points that can significantly impact the purity and overall yield of the final product.
The most common and industrially relevant synthetic route proceeds via a Sandmeyer reaction, starting from 2-amino-3-methylbenzonitrile or a related aniline precursor. This guide will focus primarily on troubleshooting this pathway.
Troubleshooting & Frequently Asked Questions (FAQs)
This section is designed to address specific issues encountered during the synthesis. The questions are categorized for ease of navigation.
Category 1: Low Conversion & Yield
Question: My overall yield is consistently low (<50%). What are the most likely causes related to the initial diazotization step?
Answer: Low yield often originates from issues in the first critical step: the formation of the aryl diazonium salt. This reaction is notoriously sensitive to temperature and stoichiometry.
-
Temperature Control is Paramount: The diazotization of primary aromatic amines is highly exothermic and must be conducted at low temperatures, typically between 0-5°C.[1] At higher temperatures, the diazonium salt becomes unstable and can decompose, leading to the formation of phenolic byproducts (Verkochung reaction) and reducing the amount of intermediate available for the subsequent cyanation.[2]
-
Troubleshooting Tip: Ensure your reaction vessel is immersed in a well-maintained ice/salt bath. Add the sodium nitrite solution slowly, dropwise, to the acidic amine solution, allowing the heat to dissipate and preventing localized temperature spikes.[1]
-
-
Inadequate Acidity: The reaction requires a sufficient excess of strong mineral acid (typically HCl). The acid serves two purposes: it protonates the primary amine and generates nitrous acid (HONO) in situ from sodium nitrite.[3] Insufficient acid can lead to incomplete diazotization and undesirable side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form colored azo compounds.[1]
-
Troubleshooting Tip: Use at least 2.5-3 equivalents of acid. After the reaction, you can test for excess acid with litmus paper to ensure the conditions were appropriate.
-
-
Purity of Sodium Nitrite: The sodium nitrite used must be of high purity and dry. Decomposed or impure NaNO₂ will result in a stoichiometric imbalance and lower conversion.
Question: I've confirmed my diazotization is efficient, but the yield from the Sandmeyer (cyanation) step is still poor. What should I investigate?
Answer: The Sandmeyer cyanation step, where the diazonium group is replaced by a nitrile, is catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[2][4] The efficiency of this step hinges on the catalyst's activity and the reaction conditions.
-
Catalyst Activity: The copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt, initiating the radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][5] If the catalyst is oxidized to copper(II) or is of poor quality, this crucial step will be inefficient.
-
Troubleshooting Tip: Use freshly prepared or high-purity CuCN. Ensure the catalyst is fully dissolved or suspended in the reaction medium before the slow addition of the cold diazonium salt solution.
-
-
Neutralization: The diazonium salt solution is highly acidic. It must be neutralized or brought to a slightly acidic pH before or during the addition to the copper cyanide solution. Adding the strongly acidic solution directly can protonate the cyanide nucleophile, reducing its efficacy.
-
Troubleshooting Tip: Slowly add the diazonium salt solution to the CuCN solution, which should be buffered or have a base (like sodium bicarbonate) added cautiously to control the pH.
-
-
Reaction Temperature: While the diazotization requires cold conditions, the Sandmeyer reaction often requires gentle warming to facilitate the loss of nitrogen gas (N₂) and the formation of the product.[5] However, excessive heat can promote side reactions.
-
Troubleshooting Tip: After adding the diazonium salt at a low temperature, allow the reaction to warm slowly to room temperature, and then gently heat to 40-50°C until the evolution of N₂ gas ceases. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Category 2: Byproduct Formation & Purification Challenges
Question: My crude product is a dark, oily substance, and purification by recrystallization is difficult. What are the likely impurities?
Answer: The formation of dark, tarry byproducts is a common issue in Sandmeyer reactions, often pointing to side reactions.
-
Phenolic Impurities: As mentioned, decomposition of the diazonium salt due to inadequate temperature control will form 2-methyl-6-chlorophenol.[2][5]
-
Solution: Strict temperature control (0-5°C) during diazotization is the best preventative measure. During workup, a wash with a dilute aqueous base (e.g., 1M NaOH) can help remove acidic phenolic impurities.
-
-
Azo Compounds: If the diazotization is incomplete or the addition of sodium nitrite is too rapid, the diazonium salt can couple with the unreacted 2-amino-3-methylbenzonitrile, forming highly colored azo dyes.[1]
-
Solution: Ensure slow, controlled addition of NaNO₂ with vigorous stirring.[1] Purification via silica gel column chromatography is often necessary to remove these polar, colored impurities.
-
-
Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[2]
-
Solution: While difficult to eliminate completely, ensuring an active catalyst and efficient trapping of the aryl radical by the cyanide nucleophile can minimize this side reaction. Column chromatography is typically required for removal.
-
Question: How can I effectively purify the final this compound?
Answer: Purification typically involves a combination of extraction and chromatography or recrystallization.
-
Aqueous Workup: After the reaction is complete, quench the mixture and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute base (to remove phenols), a dilute acid (to remove any remaining amines), and finally with brine.
-
Column Chromatography: For high purity, silica gel column chromatography is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or hexanes can yield pure material.
Data Summary: Factors Influencing Sandmeyer Cyanation Yield
The following table summarizes key reaction parameters and their impact on the overall yield, based on established chemical principles.
| Parameter | Condition | Potential Issue if Deviated | Expected Impact on Yield |
| Diazotization Temp. | 0-5 °C | Decomposition of diazonium salt | Significant Decrease |
| Acid Stoichiometry | >2.5 equivalents | Incomplete diazotization, Azo coupling | Decrease |
| Nitrite Addition Rate | Slow, dropwise | Localized overheating, Azo coupling | Decrease |
| Catalyst Quality | High-purity Cu(I)CN | Inefficient electron transfer | Significant Decrease |
| Cyanation pH | Near Neutral | Protonation of cyanide nucleophile | Decrease |
| Cyanation Temp. | 25-50 °C | Incomplete reaction (too low), Side reactions (too high) | Decrease |
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low product yield.
Caption: A step-by-step diagnostic chart for troubleshooting low yields.
Simplified Sandmeyer Reaction Mechanism
This diagram illustrates the key steps in the copper-catalyzed conversion of the diazonium salt to the final product.
Caption: The radical-nucleophilic substitution mechanism of the Sandmeyer reaction.
Detailed Experimental Protocol: Sandmeyer Cyanation
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrate scale.
Starting Material: 2-Amino-3-methylbenzonitrile
Step 1: Diazotization
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 2-amino-3-methylbenzonitrile in 3 equivalents of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0-5°C using an ice-salt bath.
-
Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5°C. The solution should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate, larger reaction flask, prepare a solution of 1.5 equivalents of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., aqueous solution with KCN or in a solvent like DMF).
-
Cool the CuCN solution to 0-5°C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the CuCN solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 40-50°C and hold for 1-2 hours, or until the evolution of N₂ gas ceases and TLC analysis indicates the consumption of the intermediate.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, 1M NaOH (aq), 1M HCl (aq), and saturated NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) or recrystallization to yield pure this compound.
References
-
Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved February 8, 2026, from [Link]
-
Hassan, Z., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of Analytical & Pharmaceutical Research, 7(5). DOI: 10.15406/japlr.2018.07.00285. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2004). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved February 8, 2026, from [Link]
-
Pharma Knowledge. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved February 8, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 8, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved February 8, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 8, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-Chloro-6-methylbenzonitrile
Initial Assessment & Strategy (Triage)
Before initiating purification, you must characterize the crude material. The specific impurity profile dictates the purification strategy. 2-Chloro-6-methylbenzonitrile is a low-melting solid (MP: ~79–81°C) [1, 2], which makes it prone to "oiling out" during recrystallization if parameters are not strictly controlled.
Decision Matrix
Use the following logic flow to determine your starting point.
Figure 1: Purification decision tree based on impurity profile.
Chemical Pre-Treatment (The "Acid Wash")
Issue: If your material was synthesized via the Sandmeyer reaction (from 2-amino-6-methylbenzonitrile), it likely contains unreacted amine. This impurity is difficult to remove via recrystallization due to similar solubility profiles.
Protocol:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use approx. 10 mL solvent per gram of crude.
-
Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1N HCl (cold).
-
Neutralization: Wash the organic layer once with saturated NaHCO₃ (to remove trace acid) and once with brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Recrystallization Protocols
Core Challenge: The melting point of this compound is 79–81°C [2]. This is dangerously close to the boiling point of Ethanol (78°C) and Water (100°C). If the solution is too concentrated or the temperature drops too fast, the product will separate as an oil rather than crystals.
Option A: Ethanol/Water (Standard)
Best for: Removing polar impurities and inorganic salts.
-
Dissolve: Place crude solid in a flask. Add Ethanol (95%) just enough to dissolve the solid at 60-65°C . Do not boil.
-
Precipitate: Remove from heat. Add warm water (50°C) dropwise until a faint turbidity (cloudiness) persists.
-
Clear: Add one drop of Ethanol to clear the solution.
-
Cool: Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate).
-
Critical Step: If oil droplets appear, scratch the glass with a rod or add a seed crystal immediately.
-
-
Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter and wash with cold 20% Ethanol/Water.
Option B: Toluene/Heptane (Anti-Oiling)
Best for: Avoiding the "oiling out" phenomenon.
-
Dissolve: Dissolve crude in minimum Toluene at 60°C.
-
Precipitate: Add Heptane (or Hexane) slowly until turbidity appears.
-
Cool: Cool slowly to room temperature, then to 0°C.
-
Note: This system is less prone to oiling out because the boiling point of Toluene (110°C) allows for a wider temperature window above the product's melting point, ensuring it stays in solution longer before crystallizing.
Flash Chromatography Guide
Issue: Separation of regioisomers (e.g., 2-chloro-4-methylbenzonitrile) often requires chromatography as they co-crystallize.
System: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate gradient.
| Gradient (% EtOAc in Hexane) | Purpose |
| 0 - 2% | Elute non-polar impurities (e.g., de-halogenated byproducts). |
| 5 - 10% | Target Compound Elution (Rf ~0.3-0.4 in 10% EtOAc). |
| 20 - 50% | Elute polar impurities (e.g., amides from nitrile hydrolysis). |
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The temperature of the solvent is above the melting point of the solid (81°C) when saturation is reached, or the solution is too concentrated. Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of additional solvent (dilute the system).
-
Seed the solution with a pure crystal at approx 70°C.
-
Slow down the cooling rate. Rapid cooling traps impurities and forces oiling.
Q2: I see a "ghost peak" in my HPLC at a similar retention time.
Cause: This is likely the amide derivative (2-chloro-6-methylbenzamide), formed by partial hydrolysis of the nitrile group during workup (especially if strong acid/base was used with heat). Fix: The amide is significantly more polar. Use Column Chromatography (Protocol 4) with a higher percentage of EtOAc to separate it, or wash the organic layer with water thoroughly if the amide content is low (amides are more water-soluble than nitriles).
Q3: The melting point is broad (e.g., 72-78°C).
Cause: Solvent inclusion or isomer contamination. Fix: Dry the sample under high vacuum ( < 5 mmHg) at 40°C for 4 hours. If the MP does not improve, perform Option B (Toluene/Heptane) recrystallization, as Toluene is excellent for displacing trapped impurities.
References
Sources
- 1. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. This compound [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
common byproducts in 2-Chloro-6-methylbenzonitrile reactions and their removal
This guide serves as a specialized technical support resource for researchers working with 2-Chloro-6-methylbenzonitrile (CAS 6575-09-3) . It moves beyond basic synthesis to address the specific impurity profiles and purification challenges inherent to this sterically hindered nitrile.
Status: Operational | Role: Senior Application Scientist | Focus: Impurity Remediation
Compound Profile & Critical Parameters
Before troubleshooting, verify your target specifications. This compound is a low-melting solid, making it prone to "oiling out" during crystallization if impurities depress the melting point.
| Parameter | Specification | Notes |
| CAS Number | 6575-09-3 | |
| Melting Point | 79–83 °C | Sharpness indicates purity. Broad range (<75°C) suggests isomer/amide contamination. |
| Boiling Point | ~143 °C (38 mmHg) | Distillable under vacuum, but sublimation risk exists. |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water. Low solubility in cold Hexane/Heptane. |
| Appearance | White to off-white crystalline solid | Yellow/Brown indicates azo impurities or oxidation. |
Impurity Origins: The "Why" and "How"
Understanding the genesis of impurities is the first step to removal. The two primary synthesis routes—Sandmeyer Chlorination and Rosenmund-von Braun Cyanation —generate distinct byproducts.
Pathway Analysis Diagram
The following logic map details the formation of critical impurities based on reaction conditions.
Caption: Figure 1. Mechanistic pathways for impurity formation. Route A (Sandmeyer) risks phenol/azo formation. Route B (Cyanation) risks homocoupling. Both routes suffer from hydrolysis (Amide/Acid) if moisture is uncontrolled.
Troubleshooting Guide (Q&A)
Q1: I see a stubborn peak at a lower retention time (RP-HPLC) that tracks with my product. It resists acid washing. What is it?
-
Diagnosis: This is likely 2-Chloro-6-methylbenzamide .
-
Cause: Partial hydrolysis of the nitrile. This often occurs during aggressive acidic workups or if the reaction mixture contained water at high temperatures.
-
Why it persists: Amides are neutral (like nitriles) and will not be removed by simple acid/base extractions. They often co-crystallize with the nitrile.
-
Solution: See Protocol A (Amide Removal) below.
Q2: My product is highly colored (orange/brown) despite a decent melting point.
-
Diagnosis: Azo-dye impurities or polymerized phenols (if using Sandmeyer route).
-
Cause: In the Sandmeyer reaction, if the temperature rises above 5°C during diazotization, phenols form and couple with unreacted diazonium salts to create intensely colored azo dyes.
-
Solution: Perform a Silica Plug Filtration . Dissolve the crude in 10% EtOAc/Hexane and pass it through a short pad of silica. The non-polar nitrile elutes easily, while polar azo dyes and phenols adhere to the silica.
Q3: The melting point is depressed (e.g., 65-70°C), but NMR looks clean.
-
Diagnosis: Isomeric contamination (e.g., 2-chloro-4-methylbenzonitrile) or Homocoupling dimers.
-
Cause: Impure starting material (isomers) or metal-catalyzed homocoupling (Route B). Isomers have almost identical NMR shifts and are hard to spot without careful integration or GC analysis.
-
Solution: Recrystallization from Methanol/Water or Heptane is required to reject the structural isomers.
Removal Protocols
Protocol A: Amide Removal (The "Solubility Switch")
Objective: Remove 2-chloro-6-methylbenzamide from the target nitrile without chromatography. Principle: Benzamides generally have significantly higher melting points and lower solubility in non-polar solvents compared to their corresponding nitriles.
-
Drying: Ensure the crude solid is completely dry.
-
Dissolution: Add Heptane (or Hexane) to the crude solid (approx. 10 mL per gram).
-
Heating: Heat the mixture to reflux (98°C for Heptane).
-
Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed sintered glass funnel (or through a Celite pad).
-
Result: The amide is trapped on the filter.
-
-
Crystallization: Cool the filtrate slowly to room temperature, then to 0°C.
-
Collection: Filter the white needles of pure This compound .
Protocol B: Silica Gel Chromatography (Standard)
Objective: Complete purification from phenols, amides, and dimers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane : Ethyl Acetate .
-
Start: 100% Hexane (Elutes non-polar dimers/starting halides).
-
Product Elution: 95:5 to 90:10 Hexane:EtOAc .
-
Impurity Elution: Amides and Phenols will elute only at >30% EtOAc.
-
-
TLC Visualization: UV (254 nm). The nitrile is UV active.
Analytical Validation
To confirm success, use the following validated parameters:
| Technique | Parameter | Expected Result |
| HPLC | Column: C18 (e.g., Agilent Zorbax) | Nitrile: RT ~ 8-10 min (depending on flow). |
| Mobile Phase: ACN/Water (60:40) | Amide: Elutes earlier (more polar). | |
| Dimer: Elutes later (more non-polar). | ||
| IR | KBr Pellet / ATR | Nitrile (CN): Sharp peak at ~2230 cm⁻¹ . |
| Amide (C=O): Strong peak at ~1650-1680 cm⁻¹ (Must be absent). | ||
| GC-MS | EI Source | Parent ion m/z 151/153 (Cl isotope pattern 3:1). |
References
-
Preparation of 2-chloro-6-nitrobenzonitrile and conversion to 2,6-dichlorobenzonitrile. Source: US Patent 3,351,651. Relevance: Describes the chlorination and cyanation pathways relevant to 2,6-substituted benzonitriles and handling of nitro/amino intermediates. Link:
-
Sandmeyer Reaction Mechanism and Applications. Source: Organic Chemistry Portal. Relevance: detailed mechanistic insight into the formation of phenols and azo byproducts during diazonium processing. Link:
-
Process for preparation of 2,6-dichlorobenzonitrile (Analogous Chemistry). Source: EP Patent 2602242B1. Relevance: Discusses "Sandmeyer-like" reactions and the management of copper catalysts and radical intermediates which lead to homocoupling. Link:
-
Solubility and Purification of Amides vs Nitriles. Source: BenchChem Technical Support.[3][4][5][6] Relevance: General protocols for separating amide hydrolysis products from nitrile targets using solubility differences. Link: (General Reference for Protocol A)
Sources
challenges in the scale-up of 2-Chloro-6-methylbenzonitrile production
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization & Troubleshooting for CAS 6575-09-3 Last Updated: October 26, 2023
Executive Summary & Safety Directive
Welcome to the technical support hub for 2-Chloro-6-methylbenzonitrile . This intermediate is critical in the synthesis of sartan-class antihypertensives and various agrochemicals. However, its 2,6-disubstitution pattern introduces significant steric hindrance, making standard cyanation protocols prone to stalling or runaway exotherms.
CRITICAL SAFETY ALERT: Scale-up of this compound almost invariably involves cyanide sources (CuCN, NaCN) and/or diazonium intermediates .
-
HCN Hazard: Acidification of cyanide waste streams releases lethal HCN gas. Maintain pH >10 in all waste tanks.
-
Diazo Instability: The 2-chloro-6-methylbenzenediazonium salt is prone to rapid decomposition. Accumulation of this intermediate in batch reactors >1 kg is a severe explosion hazard.
Physical Property Reference
| Property | Value | Relevance to Scale-Up |
| CAS Number | 6575-09-3 | Verification |
| Molecular Weight | 151.59 g/mol | Stoichiometry calculations |
| Melting Point | 79–81 °C | Solid handling; requires heated lines if kept molten. |
| Boiling Point | 143 °C (38 mmHg) | Distillation is viable but requires high vacuum to avoid degradation. |
| Solubility | Soluble in DCM, Toluene, DMF. Low in Water. | Biphasic workups are efficient. |
Module A: The Sandmeyer Route (Diazo-Cyanation)
Context: This is the most common route but the most hazardous. It involves diazotization of 2-chloro-6-methylaniline followed by displacement with cyanocuprate.
Troubleshooting Guide: Batch vs. Flow
User Question: "We are seeing a sudden exotherm at the start of the cyanation addition in our 50L reactor. Yields have dropped to 40%."
Diagnosis: You are likely experiencing Diazo Accumulation . In batch mode, if the cyanation rate is slower than the addition rate, the unstable diazonium salt accumulates. When it finally reacts (or decomposes), it releases heat and nitrogen gas simultaneously, causing a "runaway" and forming phenols/tars instead of nitrile.
Solution: Transition to Continuous Flow For scales >1 kg, we strongly recommend a continuous flow setup to minimize the active inventory of the diazonium species.
Protocol: Continuous Flow Sandmeyer
-
Stream A: 2-Chloro-6-methylaniline + H₂SO₄ (aq).
-
Stream B: NaNO₂ (aq).
-
Reactor 1 (Diazotization): Cooled loop (0°C). Residence time < 5 min.[1][2]
-
Stream C: CuCN/NaCN in water/pyridine.
-
Reactor 2 (Cyanation): Heated coil (60-80°C). Nitrogen off-gassing management is critical here.
Figure 1: Continuous flow setup for Sandmeyer reaction. The "Safety Critical Zone" minimizes the volume of explosive diazonium salt at any given time.
Module B: The Rosenmund-von Braun Route (Halide-Cyanation)
Context: Reaction of 2-chloro-6-methylchlorobenzene (or bromobenzene) with CuCN in high-boiling solvents (DMF/NMP).
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls at 60% Conversion | Copper Surface Passivation | The CuCN surface becomes coated with inorganic salts. Add 10-20 mol% NaI or KI. The iodide acts as a catalyst, converting the aryl chloride to a more reactive aryl iodide in situ (Finkelstein-like mechanism). |
| "Green" Crude Product | Copper Contamination | Residual copper species.[2] Do not rely on extraction alone. Use an oxidative quench (FeCl₃/HCl) or an ammonia wash to complex the copper into the aqueous phase. |
| Low Yield after Distillation | Thermal Degradation | The product is thermally stable, but prolonged heating at >150°C in the presence of copper salts causes polymerization. Use Wiped Film Evaporation (WFE) for purification to minimize heat history. |
Protocol: Copper Removal Logic
Removing stoichiometric copper is the biggest bottleneck in this route.
Figure 2: Copper removal workflow. The formation of the deep blue
Module C: Purification & Crystallization
User Question: "My product is an oil that won't solidify, even though the MP is 80°C."
Expert Insight: this compound tends to "oil out" if impurities (especially the starting 2-chloro-6-methylaniline or phenolic byproducts) are present. These impurities depress the melting point.
Recommended Crystallization Solvent System:
-
Primary Solvent: Ethanol or Isopropanol (Dissolve hot).
-
Anti-Solvent: Water or Hexane (Add slowly until turbid).[3]
-
Polishing: If the solution is dark, treat with activated carbon before adding the anti-solvent.
Purity Check (HPLC):
-
Mobile Phase: Acetonitrile/Water (0.1% H₃PO₄).
-
Detection: 210 nm (Nitrile absorption) and 254 nm (Aromatic).
-
Note: The nitrile peak often tails; ensure your column is end-capped to prevent interaction with residual silanols.
Frequently Asked Questions (FAQ)
Q: Can I use the chloro-analogue (2,6-dichlorotoluene) as a starting material? A: Yes, via Ammoxidation (reaction with NH₃ + O₂). However, this requires specialized gas-phase reactors at >350°C and vanadium catalysts. It is generally not suitable for pharmaceutical batch manufacturing but is excellent for commodity-scale production.
Q: Why is the 2-chloro-6-methyl pattern so much harder than 4-chloro?
A: Steric hindrance. The methyl and chloro groups at the ortho positions shield the carbon atom where the cyano group needs to attach. This slows down the nucleophilic attack (in Rosenmund) and destabilizes the diazonium intermediate (in Sandmeyer) by forcing the
Q: How do I destroy the excess cyanide in the waste? A: Oxidative destruction is standard. Treat the waste stream with Sodium Hypochlorite (Bleach) at pH >10.
-
Reaction:
-
Warning: Never let pH drop below 10, or you will generate cyanogen chloride (toxic gas).
References
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Nielsen, M. A., et al. Organic Process Research & Development (2004). Relevance: Defines safety parameters for diazo handling and thermal runaway prevention.[4]
-
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Zanon, J., et al. Journal of the American Chemical Society (2003). Relevance: Describes the "catalytic iodide" effect to improve Rosenmund-von Braun yields.
-
Continuous Flow Synthesis of Nitriles. Disney, N., et al. Reaction Chemistry & Engineering (2024). Relevance: Modern flow chemistry approaches to minimize cyanide handling risks.
-
This compound Physical Data. Sigma-Aldrich / Merck Technical Data Sheet. Relevance: Verification of MP, BP, and solubility data.
Sources
preventing decomposition of 2-Chloro-6-methylbenzonitrile during reactions
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for 2-Chloro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent the decomposition of this compound, ensuring the integrity and success of your reactions.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, offering not just solutions but also the underlying chemical principles to empower your experimental design.
I. Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, prized for its unique substitution pattern which allows for the creation of complex molecular architectures. However, like many substituted benzonitriles, it is susceptible to degradation under certain reaction conditions. The primary modes of decomposition are hydrolysis of the nitrile group, dehalogenation , and thermal decomposition . Understanding the triggers for these pathways is the first step toward preventing them.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
FAQ 1: My reaction is producing 2-Chloro-6-methylbenzamide or 2-Chloro-6-methylbenzoic acid as a major byproduct. What is causing this and how can I prevent it?
Answer:
The formation of 2-Chloro-6-methylbenzamide and its subsequent hydrolysis product, 2-Chloro-6-methylbenzoic acid, is a clear indication of nitrile hydrolysis . This is one of the most common decomposition pathways for benzonitriles.
Causality: The nitrile group (-C≡N) is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acids and bases.[1][2]
-
Under basic conditions: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of an imidic acid intermediate that tautomerizes to the more stable amide.[2]
-
Under acidic conditions: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[1]
Preventative Measures & Protocols:
-
Strict Anhydrous Conditions: The most critical factor is the exclusion of water from your reaction.
-
Protocol for Anhydrous Reaction Setup:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å).
-
Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Ensure all reagents, especially hygroscopic bases, are dry.
-
-
-
Judicious Choice of Base: When a base is required, its nature is paramount.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura):
-
Recommended Bases: Use non-nucleophilic, anhydrous inorganic bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are less hygroscopic and less basic than hydroxides.[3] Potassium phosphate (K₃PO₄) is also a good option.
-
Bases to Avoid: Avoid strong hydroxide bases like NaOH and KOH, as they actively promote nitrile hydrolysis.[2] Also, be cautious with alkoxides if water is present, as they can generate hydroxides in situ.
-
-
-
Temperature Control: While nitrile hydrolysis can occur at room temperature, the rate increases with heat. If your desired reaction requires elevated temperatures, ensuring rigorous anhydrous conditions becomes even more critical. The hydrolysis of nitriles to carboxylic acids is often carried out at reflux temperatures of 90-102 °C, so staying well below this range when water might be present is advisable.[4]
Visualizing the Problem: Nitrile Hydrolysis Pathway
Caption: Pathway of nitrile hydrolysis to amide and carboxylic acid.
FAQ 2: I am observing the formation of 2-methylbenzonitrile in my palladium-catalyzed cross-coupling reaction. What is this side product and how can I minimize it?
Answer:
The presence of 2-methylbenzonitrile indicates that dechlorination (also known as hydrodehalogenation) is occurring. This is a common side reaction in palladium-catalyzed processes involving aryl chlorides.
Causality: In a palladium-catalyzed cycle, after the oxidative addition of this compound to the Pd(0) complex, the resulting Aryl-Pd(II)-Cl intermediate can undergo undesired reactions. Dechlorination can occur through several mechanisms, often involving a hydride source. This hydride can originate from solvents (like alcohols), reagents, or even the decomposition of other reaction components. The resulting Aryl-Pd(II)-H intermediate then undergoes reductive elimination to yield the dechlorinated product and regenerate the Pd(0) catalyst.
Preventative Measures & Protocols:
-
Ligand Selection: The choice of phosphine ligand is crucial in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus undesired side reactions.
-
Recommended Ligands: Electron-rich, bulky phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos) are often effective in promoting the desired reductive elimination step of the cross-coupling reaction, thereby outcompeting the dechlorination pathway.[5] These ligands tend to accelerate the overall catalytic cycle.
-
-
Solvent Choice:
-
Recommended Solvents: Aprotic solvents like toluene, dioxane, or THF are generally preferred.
-
Solvents to Use with Caution: Protic solvents, especially alcohols, can sometimes act as hydride donors, leading to increased dechlorination. If a protic solvent is necessary, consider using tert-butanol, which is less prone to β-hydride elimination.
-
-
Reaction Temperature and Time:
-
Higher temperatures and prolonged reaction times can sometimes lead to an increase in side reactions, including dechlorination. It is advisable to monitor the reaction progress (e.g., by TLC or GC-MS) and stop the reaction once the starting material is consumed to avoid over-exposure to conditions that might favor decomposition.
-
Visualizing the Competing Pathways
Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.
FAQ 3: My reaction mixture is turning dark brown or black at high temperatures, and I'm getting a complex mixture of products. What is happening?
Answer:
Significant darkening of the reaction mixture at elevated temperatures, coupled with a complex product profile, often points to thermal decomposition .
Causality: While this compound is a solid with a melting point of 79-81 °C and a boiling point of 143 °C at 38 mmHg, prolonged heating at high temperatures (e.g., >180-300 °C) can lead to its degradation.[6][7] The exact decomposition products can be varied and complex, potentially involving polymerization or fragmentation. Thermogravimetric analysis (TGA) of a similar compound, 2-chlorobenzonitrile, showed significant weight loss, indicating decomposition.[8]
Preventative Measures & Protocols:
-
Optimize Reaction Temperature: The most straightforward approach is to lower the reaction temperature.
-
Screening: If possible, screen the reaction at different temperatures to find the minimum temperature at which the desired transformation occurs at a reasonable rate.
-
Catalyst/Ligand Optimization: In many cases, a more active catalyst system can allow for lower reaction temperatures. For instance, in palladium-catalyzed reactions, switching to a more electron-rich and bulky ligand can often increase the catalytic activity, allowing for lower temperatures.
-
-
Minimize Reaction Time: As with dechlorination, minimizing the time the substrate is exposed to high temperatures is beneficial. Monitor the reaction closely and work it up promptly upon completion.
-
Consider Alternative Synthetic Routes: If high temperatures are unavoidable and decomposition is persistent, it may be necessary to explore alternative synthetic strategies that can be performed under milder conditions.
Data Summary: Recommended Reaction Conditions
| Issue | Potential Cause | Recommended Solvents | Recommended Bases | Temperature Range | Key Considerations |
| Nitrile Hydrolysis | Presence of water, strong acid/base | Toluene, Dioxane, THF (anhydrous) | K₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous) | < 90 °C | Maintain strict anhydrous conditions. |
| Dechlorination | Hydride sources, suboptimal catalyst | Toluene, Dioxane, THF | K₂CO₃, K₃PO₄ | As low as feasible | Use bulky, electron-rich phosphine ligands. |
| Thermal Decomposition | Excessive heat | N/A | N/A | < 180 °C | Optimize catalyst to lower required temperature. |
III. Purification of this compound
Should decomposition occur, purification of the desired product from byproducts is necessary.
-
From Hydrolysis Byproducts: 2-Chloro-6-methylbenzoic acid can be removed by a basic wash (e.g., with aqueous NaHCO₃ or Na₂CO₃) during workup. The unreacted starting material and the desired product will remain in the organic layer, while the carboxylate salt will be in the aqueous layer. 2-Chloro-6-methylbenzamide may be more challenging to separate due to similar polarity to the product, but careful column chromatography on silica gel can be effective.
-
From Dechlorination Byproducts: Separation of 2-methylbenzonitrile from this compound can typically be achieved by column chromatography or recrystallization, exploiting the differences in polarity and crystal lattice energy.
IV. Final Recommendations from the Senior Application Scientist
The stability of this compound is manageable with careful experimental design. The three pillars of success are:
-
Rigorous Control of Reaction Environment: Anhydrous conditions and an inert atmosphere are your first line of defense, particularly against hydrolysis.
-
Informed Reagent Selection: The choice of base, solvent, and catalyst/ligand system has a profound impact on preventing side reactions.
-
Process Optimization: Judicious control of temperature and reaction time will minimize thermal decomposition and other undesired pathways.
By understanding the "why" behind these recommendations, you are better equipped to troubleshoot unexpected results and rationally design robust synthetic procedures.
V. References
-
Process for the hydrolysis of nitriles. (1975). Google Patents. Retrieved from
-
Process for preparation of 2,6-dichlorobenzonitrile. (2020). Google Patents. Retrieved from
-
Structure of this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Process for preparing 2, 6-dichloro-benzonitrile. (1967). Google Patents. Retrieved from
-
Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. Retrieved from [Link]
-
Chemistry of Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
2-Chloro-6-sulfanylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (2025). ResearchGate. Retrieved from [Link]
-
Yield versus time for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. Retrieved from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PubMed Central. Retrieved from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved from [Link]
-
Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. (n.d.). PubMed Central. Retrieved from [Link]
-
Rapid solvolyses of 2,6-dimethyl-and 2,4,6-trimethyl-benzoyl chlorides: model systems for solvent effects on the reactivity of acid chlorides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. (2012). qualitas1998.net. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki-Miyaura Cross-Coupling Reactions of Chloro-Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical radical–radical cross-coupling: direct access to β-amino nitriles from unactivated imines and alkyl nitriles. (n.d.). Green Chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactivity Profile & Troubleshooting for 2-Chloro-6-methylbenzonitrile
Executive Summary: The "Poly-Functional Trap"
2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3) is a deceptively simple scaffold widely used in agrochemical and pharmaceutical synthesis. However, it acts as a poly-functional trap when exposed to strong bases.
The molecule possesses three distinct reactive sites that compete for the base, often leading to "black tar" or inseparable mixtures rather than the desired product.
-
The Electrophilic Carbon (C2-Cl): The desired site for Nucleophilic Aromatic Substitution (SnAr).
-
The Benzylic Protons (C6-CH₃): Acidified by the ortho-nitrile group (
in DMSO), these are susceptible to deprotonation and subsequent self-condensation. -
The Nitrile Carbon (C1-CN): Susceptible to nucleophilic attack (hydrolysis or imidate formation), though sterically shielded by the ortho-methyl and ortho-chloro groups.
This guide provides the mechanistic logic to navigate these competing pathways.
Critical Reaction Pathways
The following diagram illustrates the decision tree for reaction outcomes based on base selection and conditions.
Figure 1: Mechanistic divergence based on base nucleophilicity and temperature.
Detailed Troubleshooting Modules
Module A: The "Black Tar" Scenario (Benzylic Deprotonation)
Symptom: You used a strong base (LDA, LiHMDS, or NaH) to perform a substitution or lithiation, but the reaction turned dark/black, and workup yielded a complex mixture.
The Mechanism: The ortho-methyl group is activated by the electron-withdrawing nitrile. Upon deprotonation, the resulting benzyl carbanion is a potent nucleophile. If an external electrophile is not immediately available, this carbanion attacks the nitrile group of a neighboring starting molecule (Thorpe-Ziegler reaction), leading to dimers and oligomers.
Corrective Actions:
-
Temperature Control: Deprotonation must occur at -78°C . The benzylic anion is stable at low temperatures but polymerizes upon warming.
-
Inverse Addition: Do not add the electrophile to the anion. Instead, generate the anion and transfer it into a solution of the electrophile (or have the electrophile present in situ if compatible) to keep the concentration of unreacted nitrile low relative to the electrophile.
-
Base Selection: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is bulkier than LDA and less likely to attack the nitrile carbon directly or cause benzyne elimination.
Module B: The "Stalled Hydrolysis" (Steric Hindrance)
Symptom: You are attempting to hydrolyze the nitrile to an acid using NaOH/H₂O, but the reaction stops at the amide or returns starting material.
The Mechanism: The 2-chloro and 6-methyl groups create a "steric fence" around the nitrile carbon. Standard hydrolysis conditions (refluxing aqueous NaOH) are often insufficient to reach the tetrahedral intermediate required for full conversion to the carboxylic acid.
Corrective Actions:
-
Solvent Switch: Replace water/ethanol with ethylene glycol or diglyme . These allow for higher reaction temperatures (>150°C).
-
Acid Catalysis: If basic hydrolysis fails, switch to 70% H₂SO₄ at 120°C. The mechanism changes, and the protonated nitrile is a better electrophile, often bypassing the steric barrier more effectively than the hydroxide ion.
Module C: SnAr Competition (O- vs. N- vs. C-Attack)
Symptom: Low yield in nucleophilic aromatic substitution; presence of unexpected peaks in NMR (e.g., loss of methyl group signals or appearance of amide protons).
The Mechanism: While the Cl is activated, the ortho-methyl group forces the nucleophile to approach from a specific trajectory. If the nucleophile is bulky, it may act as a base (triggering Module A) rather than a nucleophile.
Corrective Actions:
-
Solvent Effect: Use DMSO or NMP . These solvents solvate the cation (Na+, K+), leaving the nucleophile "naked" and more reactive, promoting SnAr over deprotonation.
-
Leaving Group Swap: If the reaction is sluggish, consider converting the Cl to a F (using KF/18-crown-6 in sulfolane) before the main coupling. The 2-Fluoro-6-methylbenzonitrile reacts 100-1000x faster in SnAr, allowing milder bases (like K₂CO₃) that avoid side reactions.
Quick Reference Troubleshooting Table
| Observation | Probable Cause | Verification (Analytical) | Solution |
| Dark/Black Rxn Mixture | Benzylic anion polymerization (Thorpe rxn). | LCMS: Dimers (M+M) or M+14 peaks. | Lower temp to -78°C; Use inverse addition. |
| Product is an Amide | Partial hydrolysis of CN due to wet solvent/base. | IR: Strong peak ~1680 cm⁻¹ (C=O). | Dry solvents (KF < 100 ppm); Use anhydrous bases (e.g., NaH instead of NaOH). |
| No Reaction (SnAr) | Steric hindrance blocking nucleophile. | NMR: Only Starting Material recovered. | Switch solvent to DMSO; Increase Temp; Use smaller nucleophile. |
| Loss of Cl AND Methyl | Benzyne formation (Elimination-Addition). | NMR: Complex aromatic region, loss of regioselectivity. | Avoid extremely strong bases (e.g., tBuLi) without directing groups. |
Validated Protocols
Protocol A: Safe Nucleophilic Aromatic Substitution (SnAr)
Target: Replacing Cl with an alkoxide or amine without touching the CN or Me groups.
-
Preparation: Dry glassware in an oven at 120°C. Purge with Argon.
-
Solvent: Use anhydrous DMF or DMSO (stored over molecular sieves).
-
Base: Use Cesium Carbonate (Cs₂CO₃) (2.0 equiv).
-
Why? It is mild enough to avoid benzylic deprotonation but the "Cesium Effect" improves solubility and SnAr kinetics.
-
-
Nucleophile: Add nucleophile (1.1 equiv).
-
Addition: Add this compound (1.0 equiv) last.
-
Conditions: Heat to 60-80°C. Monitor by HPLC.
-
Note: Do not exceed 100°C to avoid thermal degradation of the nitrile.
-
Protocol B: Controlled Benzylic Functionalization
Target: Reacting the methyl group while keeping Cl and CN intact.
-
Setup: Flame-dried flask, positive Nitrogen pressure.
-
Base Generation: Dissolve LiTMP (generated from TMP + nBuLi) in THF at -78°C.
-
Why LiTMP? Sterically bulky, minimizes attack on CN.
-
-
Substrate Addition: Add this compound dropwise as a THF solution down the side of the flask (pre-cooled).
-
Reaction Time: Stir at -78°C for exactly 15 minutes.
-
Critical: Longer times increase dimerization risk.
-
-
Quench: Add the electrophile (e.g., MeI, aldehyde) rapidly at -78°C.
-
Workup: Quench with saturated NH₄Cl before removing the cooling bath.
References
-
Reactivity of Ortho-Substituted Benzonitriles
- Source: Chemistry LibreTexts.
- Context: Mechanisms of SnAr activation by nitrile groups and steric effects.
-
Benzylic Deproton
- Source: National Institutes of Health (PubMed).
- Context: Detailed study on the competition between ortho-lithiation and benzylic deprotonation in toluene deriv
-
Physical Properties & Safety D
-
Steric Hindrance in Hydrolysis
- Source: Chemistry Stack Exchange.
- Context: Analogous chemistry describing the difficulty of hydrolyzing sterically crowded carbonyl-like centers (BAl2 vs BAc2 mechanisms).
Sources
analytical methods for monitoring 2-Chloro-6-methylbenzonitrile reaction progress
Status: Operational Operator: Senior Application Scientist Topic: Analytical Method Development & Troubleshooting Target Molecule: 2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3)
Executive Summary & Analytical Strategy
Welcome to the technical support hub. You are likely monitoring the synthesis of This compound , a critical intermediate often used in the synthesis of antivirals (e.g., Letermovir) and agrochemicals.
The analytical challenge here is threefold:
-
Steric Hindrance: The 2,6-substitution pattern creates significant steric bulk around the nitrile group, affecting hydrolysis rates and chromatographic interaction.
-
Isomer Management: Distinguishing the 2,6-isomer from the 2,3-, 2,4-, or 2,5-isomers (common byproducts in Sandmeyer or cyanation routes) requires specific stationary phase selectivity.
-
Hydrolysis Sensitivity: The nitrile is prone to partial hydrolysis to the amide (2-chloro-6-methylbenzamide) under acidic/basic reaction conditions.
Analytical Decision Matrix
Use the following workflow to select the correct analytical mode for your specific stage of development.
Caption: Analytical workflow for selecting between GC and HPLC based on sample volatility and isomer resolution requirements.
Critical Support Tickets (Troubleshooting Guides)
Ticket #101: "I cannot separate the 2,6-isomer from the 2,4-isomer."
Diagnosis:
Standard C18 columns often fail to separate positional isomers of chloromethylbenzonitrile because the hydrophobicity differences are negligible. The separation mechanism must rely on
The Solution: Phenyl-Hexyl Stationary Phase
Switch to a Phenyl-Hexyl or Biphenyl column. The
Recommended Protocol (HPLC):
| Parameter | Setting |
| Column | Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses acid impurity ionization) |
| Mobile Phase B | Acetonitrile (Methanol creates higher backpressure but better selectivity) |
| Gradient | 0-2 min: 30% B (Isocratic hold)2-15 min: 30% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 235 nm (Max absorption) and 210 nm (Trace impurities) |
| Temperature | 35°C (Control is critical for isomer reproducibility) |
Ticket #205: "A new peak is growing at RRT 0.6 during workup."
Diagnosis: You are likely observing the hydrolysis of the nitrile to the amide (2-chloro-6-methylbenzamide). The 2,6-dimethyl/chloro substitution provides steric hindrance ("ortho effect"), making the nitrile harder to hydrolyze than a 4-substituted nitrile, but it will still occur under sustained acidic or basic conditions (e.g., during quenching).
Mechanistic Pathway:
-
Nitrile: this compound (Starting Material)[1]
-
Intermediate: Imidate (unstable)
-
Impurity 1: 2-Chloro-6-methylbenzamide (Partial Hydrolysis - The Peak at RRT ~0.6 )
-
Impurity 2: 2-Chloro-6-methylbenzoic acid (Full Hydrolysis - Elutes early on RP-HPLC)
Correction:
-
Immediate Action: Check the pH of your quench solution. Neutralize rapidly.
-
Analytical Verification: The amide has a distinct UV spectrum (often a shift in
). Use the HPLC method above; the amide is more polar and will elute significantly earlier than the nitrile.
Ticket #309: "GC Baseline is noisy and peak shapes are tailing."
Diagnosis: While this compound is volatile, the potential byproducts (amides and acids) are not.
-
Acids: Will drag and tail on non-polar columns (e.g., DB-5) due to interaction with silanols.
-
Amides: Can thermally degrade in the injector port if the temperature is too high (>250°C).
The Solution: GC Optimization
| Parameter | Setting |
| Inlet Liner | Deactivated Split/Splitless liner with glass wool (prevents non-volatile accumulation) |
| Column | DB-1701 or equivalent (14% Cyanopropyl-phenyl). The cyano phase helps resolve the nitrile. |
| Inlet Temp | 220°C (Keep moderate to prevent amide degradation) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| Detector | FID @ 300°C |
Pro-Tip: If you must quantify the benzoic acid impurity by GC, you must derivatize with TMS (Trimethylsilyl) or perform an esterification (MeOH/H2SO4) prior to injection. Direct injection of the acid yields poor reproducibility.
Impurity Fate Mapping
Understanding where impurities originate allows you to stop them before they ruin the batch.
Caption: Fate map showing origin of isomers (synthesis) vs. hydrolysis products (workup).
Frequently Asked Questions (FAQ)
Q: Can I use UV detection for the reaction completion check? A: Yes. The benzonitrile moiety has strong absorbance. However, be aware that the response factor of the starting material (e.g., an aniline or nitro-compound) will be vastly different from the nitrile. You must determine Relative Response Factors (RRF) if you want quantitative conversion data, otherwise, use "Area %" only as a rough guide.
Q: Why does my retention time shift day-to-day? A: Nitriles are sensitive to mobile phase pH. If you are using an unbuffered water/acetonitrile mix, dissolved CO2 can change the pH of the water. Always use a buffer (e.g., 10mM Ammonium Formate or 0.1% Formic Acid) to lock the retention times, especially if the acid impurity is present.
Q: How do I confirm the identity of the peak without a Mass Spec? A:
-
Spiking: Spike the reaction mixture with a commercially available standard of this compound. The peak area should increase without shouldering.
-
Spectral Ratio: If using a DAD (Diode Array Detector), check the ratio of absorbance at 210nm vs 254nm. This ratio is characteristic of the molecule's electronic structure.
References
- Isomer Separation Strategy: Title: Separation of positional isomers of substituted benzenes on Phenyl-Hexyl stationary phases. Source: BenchChem / Phenomenex Technical Notes.
-
Synthesis & Impurity Profile
-
Title: Process for preparation of 2,6-dichlorobenzonitrile (Analogous chemistry illustrating hydrolysis risks).[2]
- Source: Google P
- URL
-
-
Analytical Characterization
-
Hydrolysis Mechanisms
Disclaimer: This guide is for research purposes. Always validate analytical methods according to ICH Q2(R1) guidelines before using them for GMP release testing.
Sources
- 1. 2-氯-6-甲基苄腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Technical Support Center: 2-Chloro-6-methylbenzonitrile (CAS 6575-09-3)
[1]
Status: Active Department: Chemical Synthesis & Purification Support Document ID: TS-6575-09-3-V2 Last Updated: January 30, 2026
Executive Summary
2-Chloro-6-methylbenzonitrile (CMBN) is a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various agrochemicals. Commercial batches often exhibit purity variations due to the "ortho-effect," where steric hindrance at the 2,6-positions complicates standard purification.
This guide addresses the three most common impurity profiles: hydrolysis byproducts (amides) , regioisomers , and oxidative coloration .
Module 1: Diagnostic Triage
User Question: I have an unknown peak at RRT 0.85 (HPLC) or a higher melting point than expected. How do I identify the impurity?
Technical Insight: Commercial CMBN typically melts between 79–81°C (or up to 85°C for high purity) [1]. Deviations usually point to specific contaminants.
| Observation | Likely Impurity | Mechanism of Formation | Diagnostic Check |
| High MP (>85°C) / New HPLC Peak (Polar) | 2-Chloro-6-methylbenzamide | Hydrolysis of the nitrile group due to moisture exposure. | IR Spectroscopy: Look for strong C=O stretch at ~1660 cm⁻¹ (Amide I) and loss of sharp C≡N at ~2220 cm⁻¹. |
| Low MP (<75°C) / "Oiling Out" | Regioisomers (e.g., 2-chloro-4-methyl) | Improper separation during synthesis (e.g., Sandmeyer reaction). | GC-MS: Isomers have identical mass but distinct fragmentation patterns and retention times. |
| Yellow/Brown Discoloration | Oxidative Oligomers / Anilines | Residual starting material (2-chloro-6-methylaniline) or air oxidation. | TLC: Run in Hexane:EtOAc (9:1). Anilines stain distinctively with ninhydrin. |
Impurity Identification Workflow
Figure 1: Decision tree for identifying common impurities based on physical property deviations.[1]
Module 2: Troubleshooting Protocols
Issue A: The "Amide" Problem (Hydrolysis Removal)
User Question: My NMR shows ~5% amide impurity. Standard recrystallization isn't working well.
Root Cause: The amide (2-chloro-6-methylbenzamide) is significantly more polar than the nitrile. While it often co-crystallizes, its solubility profile differs drastically in non-polar solvents.
Protocol: Selective Precipitation (The "Anti-Solvent" Wash) Principle: The nitrile is highly soluble in toluene or DCM; the amide is sparingly soluble.
-
Dissolution: Dissolve the crude solid in Toluene (5 mL per gram of solid) at room temperature.
-
Note: Do not heat initially. Heating forces the amide into solution.
-
-
Filtration: If the amide concentration is high (>5%), it may remain as a suspended white solid. Filter this off.
-
Silica Plug (Polishing):
-
Concentration: Evaporate the toluene to obtain the purified nitrile.
Issue B: Regioisomer Separation (Recrystallization)
User Question: I have 2-chloro-4-methylbenzonitrile contamination. How do I separate it?
Root Cause: Isomers have similar boiling points, making distillation inefficient without a high-plate-count column. Recrystallization exploits the crystal lattice energy differences; the symmetric 2,6-substitution creates a more stable lattice than the asymmetric 2,4-isomer.
Protocol: Dual-Solvent Recrystallization Target: Maximize recovery of the 2,6-isomer while keeping the 2,4-isomer in the mother liquor.
| Parameter | Specification |
| Solvent System | Heptane / Ethyl Acetate (10:1) |
| Concentration | ~1 g solute / 8 mL solvent |
| Dissolution Temp | 65–70°C (Reflux) |
| Crystallization Temp | Slow cool to RT, then 4°C for 2 hours |
Step-by-Step:
-
Place crude solid in a flask with a stir bar.
-
Add Ethyl Acetate dropwise at 60°C until the solid just dissolves.
-
Add Heptane slowly until persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethyl Acetate to clear the solution.
-
Critical Step: Turn off the heat and allow the flask to cool in the oil bath (insulate with foil). Rapid cooling traps isomers.
-
Filter the resulting needles and wash with cold Heptane.
Issue C: Color Removal (The "Tar" Issue)
User Question: The commercial batch is beige/brown. Will this affect my downstream Grignard reaction?
Technical Insight: Yes. Trace anilines or oxidative tars can quench organometallic reagents.
Protocol:
-
Dissolve compound in Methanol or Ethanol (warm).
-
Add Activated Carbon (5 wt% relative to mass of substrate).
-
Reflux for 15 minutes.
-
Filter while hot through a Celite (diatomaceous earth) pad to remove carbon fines.
-
Concentrate and proceed to recrystallization (Protocol B).
Module 3: Experimental Workflow Visualization
The following diagram outlines the complete purification logic flow for a raw commercial batch.
Figure 2: Integrated purification workflow for removing both polar (amide) and non-polar (isomer) impurities.
FAQ: Storage & Stability
Q: Can I store this compound on the shelf? A: While CMBN is a stable solid, the nitrile group is susceptible to hydrolysis over long periods if exposed to atmospheric moisture [2].
-
Recommendation: Store in a tightly sealed container at 4°C .
-
Desiccant: Always store with a silica packet to prevent the "Amide" issue described in Module 2.
Q: I need to distill it. What are the parameters? A: Distillation is risky due to the high melting point (solidification in the condenser). If necessary:
-
Vacuum: < 5 mmHg is required.
-
Setup: Use an air condenser (not water-cooled) or a heat gun on the condenser path to prevent clogging.
-
Boiling Point: ~143°C at 38 mmHg [1], but significantly lower at high vacuum.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 80657, this compound. Retrieved January 30, 2026, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for nitrile purification and Sandmeyer reaction impurities).
Technical Support Center: Exothermic Reaction Control for 2-Chloro-6-methylbenzonitrile
Executive Summary & Critical Hazards
The Core Challenge: The synthesis of 2-Chloro-6-methylbenzonitrile via the Sandmeyer route involves two distinct exothermic phases that require opposing thermal strategies.
-
Diazotization: Highly exothermic formation of the diazonium salt. Requires active cooling (
) to prevent decomposition. -
Cyanation (Sandmeyer Step): Requires controlled heating to initiate, but becomes self-sustaining and gas-generating (
).
Safety Warning: Failure to control temperature in Step 1 leads to the accumulation of unstable diazonium intermediates. Failure to control dosing in Step 2 leads to rapid nitrogen evolution, resulting in reactor pressurization or "volcano" effects.
Critical Process Parameters (CPPs)
The following parameters are non-negotiable for safe operation.
| Parameter | Target Range | Critical Limit (Failure Point) | Consequence of Excursion |
| Diazotization Temp ( | Decomposition of diazonium salt to phenols/tars; | ||
| Nitrite Dosing Rate | Reactant accumulation leading to thermal runaway. | ||
| Cyanation Initiation Temp | Accumulation of unreacted diazonium, followed by sudden runaway. | ||
| pH (Diazotization) | Formation of triazene by-products (explosion hazard). |
Troubleshooting Guide (Q&A Format)
Scenario A: "My temperature is spiking despite maximum cooling during diazotization."
Diagnosis:
You are likely experiencing Reactant Accumulation due to a dosing rate that exceeds your cooling capacity (
Immediate Action:
-
STOP the addition of Sodium Nitrite (
) immediately. -
Maintain stirring at maximum RPM (heat transfer coefficient is dependent on turbulence).
-
Do not add ice directly into the reaction unless it is an emergency quench (this alters concentration/pH).
Root Cause Analysis: The diazotization reaction is instantaneous. If the temperature rises, it means the reaction heat release is faster than your jacket's removal rate.
-
Corrective Action: Calculate the Adiabatic Temperature Rise (
). If your cooling system fails, will the reaction boil the solvent? Reduce dosing rate to match .
Scenario B: "The reaction mixture is foaming violently during the cyanation step."
Diagnosis:
Uncontrolled Nitrogen Evolution. This occurs when the diazonium salt solution is added too quickly to the warm copper cyanide (
Immediate Action:
-
Stop the addition immediately.
-
Apply a vacuum break if under reduced pressure.
-
Do not seal the reactor. Ensure the vent condenser is wide open to allow
escape.
Technical Insight:
The Sandmeyer reaction releases 1 mole of
Scenario C: "Yield is low (<50%) and the product contains phenols."
Diagnosis: Thermal Hydrolysis. The diazonium intermediate was allowed to warm up in the presence of water before reacting with the cyanide.
Corrective Action:
-
Ensure the transfer lines between the Diazotization vessel and the Cyanation vessel are cooled or short.
-
Verify that the
solution is at the correct initiation temperature ( ) before starting the addition. If the is too cold, the diazonium salt accumulates without reacting, then decomposes to phenol via reaction with water.
Visualizing the Control Logic
The following diagram illustrates the safety interlocks required for the diazotization step.
Caption: Logic flow for automated temperature control during the exothermic diazotization phase.
Validated Experimental Protocol
Objective: Safe synthesis of this compound (100g scale).
Phase 1: Diazotization (The "Cold" Step)
-
Charge: In a 1L reactor, charge 2-Amino-6-chlorotoluene (1.0 eq) and HCl (conc., 2.5 eq).
-
Cool: Chill the suspension to
using a cryostat or ice/salt bath. -
Dosing: Prepare a solution of Sodium Nitrite (
, 1.1 eq) in water (minimal volume). -
Addition: Add
dropwise via a dropping funnel.-
Constraint: Maintain internal temperature
. -
Observation: The suspension will clear as the diazonium salt forms.
-
-
Validation (Starch-Iodide): After addition, test the solution with starch-iodide paper. It should turn blue/black immediately (indicating excess nitrous acid, which ensures complete conversion).
Phase 2: Cyanation (The "Hot" Step)
-
Preparation: In a separate 2L reactor, dissolve Copper(I) Cyanide (
, 1.2 eq) and Sodium Cyanide ( , 1.5 eq) in water.-
Note: This forms the soluble tetracyanocuprate complex.
-
-
Activation: Heat the cyanide solution to
. -
Neutralization (Optional but Recommended): Carefully neutralize the cold diazonium solution with Sodium Carbonate to pH ~5-6 (keep cold!). Caution: Acidic diazonium solutions can release HCN gas when mixed with cyanide.
-
Transfer: Slowly transfer the cold diazonium solution into the hot cyanide solution.
-
Rate Control: Adjust rate based on gas evolution (
). Do not allow foam to reach the condenser.
-
-
Work-up: After gas evolution ceases, cool to room temperature. Extract with Ethyl Acetate or Toluene.
Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot method instead of two reactors?
A: Generally, No . The Sandmeyer reaction requires incompatible conditions: the diazonium salt must be made cold (
Q2: Why does the reaction turn black/tarry? A: This is "Gattermann decomposition." If the diazonium salt is too concentrated or the temperature is too high, radical polymerization occurs.
-
Fix: Improve stirring and ensure strict temperature adherence (
) during the first step.
Q3: Is this compound shock sensitive? A: The final product is not. However, the dry diazonium intermediate (if you attempted to isolate it) is potentially explosive (shock and thermal sensitive). Never isolate the diazonium salt as a solid. Always process it as a wet solution.
References
-
Organic Syntheses , Coll. Vol. 1, p. 170 (1941); Vol. 4, p. 18 (1925). o-Tolunitrile (General Sandmeyer Protocol).Link
-
Clark, J. (2013). The Sandmeyer Reaction: Mechanism and Safety. ChemGuide. Link
-
Health & Safety Executive (HSE) . Designing and Operating Safe Chemical Reaction Processes. (Guidance on exothermic runaway). Link
-
PubChem Compound Summary . This compound (CAS 6575-09-3). National Library of Medicine. Link
-
Bretherick's Handbook of Reactive Chemical Hazards . Diazonium Salts - Thermal Stability.[1] (Standard Reference for Process Safety). Link
Sources
work-up procedures for reactions containing 2-Chloro-6-methylbenzonitrile
Executive Summary
This guide addresses the specific challenges associated with the work-up and isolation of 2-Chloro-6-methylbenzonitrile . Due to the ortho-disubstitution (2-Cl, 6-Me), this molecule exhibits significant steric hindrance around the nitrile group. While this provides kinetic stability against accidental hydrolysis, it creates unique challenges in crystallization and phase separation due to its lipophilicity and density profiles.
The following protocols are designed to maximize recovery, ensure high purity (>98%), and prevent common failures such as emulsion formation ("rag layers") or oiling out.
Part 1: Physical Property Reference
Use these values to calculate solvent volumes and anticipate phase behavior.
| Property | Value | Operational Implication |
| Molecular Weight | 151.59 g/mol | -- |
| Physical State | Solid (Crystalline) | Prone to "oiling out" if solvent ratios are incorrect. |
| Melting Point | 79–81 °C (lit.) | Low MP indicates careful temperature control during drying. |
| Boiling Point | ~143 °C @ 38 mmHg | Volatile under high vacuum/high temp; do not overheat residue. |
| Density | ~1.19 g/cm³ | CRITICAL: Denser than water. May cause phase inversion in EtOAc extractions. |
| Solubility | DCM, EtOAc, Toluene | Insoluble in water. Sparingly soluble in cold hexanes/heptane. |
Part 2: Troubleshooting & Protocols (Q&A Format)
Topic 1: Phase Separation & Extraction
Q: I am experiencing a "rag layer" or emulsion during aqueous work-up. How do I resolve this?
A: This is a common issue caused by the compound's density (1.19 g/cm³), which is close to that of dilute aqueous salt solutions, and its lipophilicity.
The Fix (Density Gradient Adjustment):
-
Solvent Switch: If using Ethyl Acetate (d=0.90), the organic layer is usually on top. However, a high concentration of the heavy product can increase the organic phase density, narrowing the gap with the aqueous phase.
-
Recommendation: Use Dichloromethane (DCM) (d=1.[1]33) for extraction. The organic layer will definitively be at the bottom, ensuring a sharp interface.
-
-
Ionic Strength: Increase the density of the aqueous phase by using saturated brine or a 15% NaCl solution rather than water. This pushes the aqueous density >1.10, forcing a better separation.
-
Filtration: If the reaction involved metal catalysts (Pd, Cu), micro-precipitates often stabilize emulsions. Filter the biphasic mixture through a pad of Celite® before attempting phase separation.
Topic 2: Chemical Stability (Hydrolysis Concerns)
Q: Can I use an acidic wash (1N HCl) to remove amine byproducts without hydrolyzing the nitrile?
A: Yes. The this compound motif is exceptionally robust due to Steric Ortho-Shielding .
-
Mechanism: The bulky chlorine atom at position 2 and the methyl group at position 6 physically block the trajectory of nucleophiles (like water) attacking the nitrile carbon.
-
Protocol: You can safely wash the organic layer with 1N HCl or even 10% H₂SO₄ at room temperature to remove basic impurities (anilines, pyridines) without converting the nitrile to the amide (2-chloro-6-methylbenzamide).
-
Caution: Avoid refluxing in acid or using strong bases (NaOH) in alcohols at high temperatures, as this will eventually force hydrolysis.
Topic 3: Isolation (Crystallization vs. Chromatography)
Q: The product is oiling out during recrystallization. How do I get a solid?
A: "Oiling out" occurs when the product separates as a liquid phase before crystallizing, often because the temperature is above the melting point (79–81°C) of the solvated product, or the anti-solvent was added too fast.
Recommended Crystallization Protocol (Displacement Method):
-
Dissolution: Dissolve the crude oil in a minimum amount of warm Isopropanol (IPA) (approx. 50–60 °C). Do not boil.
-
Anti-solvent: Slowly add Heptane or Water dropwise while stirring.
-
Ratio: Target a final solvent:anti-solvent ratio of 1:3.
-
-
Seeding: Once the solution turns slightly turbid, add a seed crystal. If no seed is available, scratch the glass wall.
-
Cooling: Allow to cool to Room Temperature (RT) slowly (over 1 hour), then chill to 0–4 °C.
-
Filtration: Collect solids and wash with cold Heptane.
Note: If the product remains an oil, re-dissolve in DCM, dry thoroughly with MgSO₄ (water traces promote oiling), and re-attempt.
Part 3: Visual Workflows
Workflow 1: Optimized Extraction Decision Tree
Use this logic to prevent yield loss during the initial work-up.
Figure 1: Decision matrix for solvent selection to avoid phase inversion issues caused by the high density of the target nitrile.
Workflow 2: Metal Scavenging (If used in Cross-Coupling)
If this compound was formed via Pd-catalyzed cyanation or is a precursor in a coupling reaction.
Figure 2: Standard protocol for removing residual Palladium/Copper to preventing downstream crystallization inhibition.
Part 4: References & Authority[3][4]
The protocols above are synthesized from standard industrial practices for hindered nitriles and specific property data of the chlorobenzonitrile class.
-
Synthesis and Properties of Chlorobenzonitriles:
-
Source: Rothman, L. A. (Du Pont).[2] "Process for preparing 2,6-dichlorobenzonitrile." US Patent 3,351,651. (Describes work-up of chemically similar 2,6-dichloro analogs, validating the stability and crystallization methods).
-
URL:
-
-
Hydrolysis of Hindered Nitriles:
-
Source: Koutentis, P. A., et al. "Mild alkaline hydrolysis of hindered esters and amides." Arkivoc, 2015(vii), 101-112.[1] (Establishes the kinetic stability of ortho-substituted systems).
-
URL:
-
-
Physical Property Data (Density/Solubility):
-
Source: PubChem Compound Summary for CID 24847645 (this compound).
-
URL:
-
-
General Purification of Nitriles:
-
Source: "Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard text validating IPA/Heptane systems for aryl nitriles).
-
Sources
strategies to minimize waste in 2-Chloro-6-methylbenzonitrile synthesis
[1][3]
Module 4: Waste Disposal & Safety FAQ
Q: Even with the green route, how do I handle the aqueous waste containing traces of cyanide? A: Never pour down the drain. Even "non-toxic" ferrocyanide can release CN under strong UV or acidic conditions.[3]
-
Protocol: Collect all aqueous waste. Adjust pH to >10 with NaOH. Add Bleach (Sodium Hypochlorite) or 30%
.[3] Stir overnight. This oxidizes any free CN⁻ to cyanate ( ), which is non-toxic.[1][3] Test with Merckoquant® cyanide strips before disposal.[3]
Q: The product has a similar boiling point to the starting aniline.[3] How do I purify without massive solvent use in column chromatography? A: Avoid chromatography.
-
Chemical Wash: Wash the organic layer with 1M HCl.[3] This protonates any unreacted aniline, pulling it into the aqueous phase.
-
Crystallization: this compound is a solid (MP ~85°C).[1][3] Recrystallize from minimal hot Ethanol/Water or Heptane.[3] This is far more solvent-efficient than silica columns.[1][3]
References
-
Schareina, T., Zapf, A., & Beller, M. (2004).[3] Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides.[3] Chemical Communications.[3][5]
-
Beletskaya, I. P., et al. (2004).[3] Cyanation of Aryl Halides with K4[Fe(CN)6] Catalyzed by Palladium. Journal of Organometallic Chemistry. [3][6]
-
Vatèle, J. M. (2014).[3][7] One-Pot Synthesis of Nitriles from Aldehydes via Oxime Dehydration. Synlett.
-
American Chemical Society Green Chemistry Institute. PMI and E-Factor Calculators for Drug Development.
-
Organic Syntheses. Safe Handling of Cyanides in Organic Reaction Workups.
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. echemi.com [echemi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-Chloro-6-methylbenzonitrile
This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of 2-Chloro-6-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also presenting Gas Chromatography (GC) and UV-Vis Spectrophotometry as viable alternatives. The experimental protocols and comparative data herein are intended to provide a robust framework for method selection and implementation in a quality control or research environment.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a substituted aromatic nitrile whose purity and concentration are critical parameters that directly impact the yield and impurity profile of downstream products.[1] In the pharmaceutical and agrochemical industries, rigorous quality control of starting materials and intermediates is not merely a matter of process efficiency but a fundamental requirement for regulatory compliance and final product safety. Consequently, the development and validation of reliable and accurate analytical methods for the quantification of this compound are of paramount importance.
This guide will focus on a reversed-phase HPLC (RP-HPLC) method as the primary analytical technique, owing to its widespread availability, high resolving power, and sensitivity. We will explore the rationale behind the selection of chromatographic conditions and present a detailed, validated method. Furthermore, we will provide a comparative analysis with Gas Chromatography (GC) and UV-Vis Spectrophotometry, offering a comprehensive overview to aid in the selection of the most appropriate analytical strategy based on specific laboratory capabilities and analytical requirements.
High-Performance Liquid Chromatography (HPLC): A Detailed Exploration
Reversed-phase HPLC is the cornerstone of modern pharmaceutical analysis, offering unparalleled precision and specificity for a wide array of compounds. For a moderately polar molecule like this compound, a C18 stationary phase provides an excellent balance of hydrophobic interactions for effective retention and separation from potential impurities.
Rationale for Method Development
The selection of the HPLC method parameters is a critical step driven by the physicochemical properties of this compound. A C18 column is chosen for its versatility and proven efficacy in retaining aromatic compounds. The mobile phase, a mixture of an organic modifier (acetonitrile or methanol) and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a buffer is generally not necessary for neutral molecules like this compound unless pH adjustment is needed to control the ionization of potential impurities. The detection wavelength is selected based on the UV absorbance spectrum of the analyte, aiming for maximum sensitivity.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of this compound by HPLC.
Caption: A schematic of the HPLC workflow for the quantitative analysis of this compound.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, alternative techniques such as Gas Chromatography (GC) and UV-Vis Spectrophotometry can also be employed for the quantification of this compound. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
Method Comparison
| Parameter | HPLC (Recommended) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Partition chromatography between a liquid mobile phase and a solid stationary phase. | Partition chromatography between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorbance by the analyte in a solution. |
| Selectivity | High (separates analyte from impurities). | Very High (excellent separation of volatile compounds). | Low (potential for interference from other UV-absorbing species). |
| Sensitivity | High (typically ng to pg level). | Very High (typically pg to fg level). | Moderate (typically µg to mg level). |
| Analysis Time | 5-15 minutes per sample. | 10-30 minutes per sample. | < 5 minutes per sample. |
| Sample Volatility | Not required. | Required. | Not required. |
| Instrumentation Cost | Moderate to High. | Moderate to High. | Low. |
| Solvent Consumption | Moderate. | Low. | Low. |
| Ideal Application | Routine QC, purity determination, and stability testing. | Analysis of volatile impurities, residual solvent analysis. | Rapid, high-throughput screening where high selectivity is not critical. |
Rationale for Alternative Techniques
-
Gas Chromatography (GC): Given the volatility of this compound (boiling point of 143 °C at 38 mmHg), GC is a highly suitable alternative.[2] It offers excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3] GC can be especially advantageous for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.
-
UV-Vis Spectrophotometry: This technique provides a rapid and cost-effective means of quantification.[4][5] However, its utility is limited by its lack of selectivity. The method is prone to interference from any other components in the sample matrix that absorb at the same wavelength as this compound. Therefore, it is best suited for the analysis of relatively pure samples or for preliminary, high-throughput screening.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation. All procedures should be performed in accordance with established laboratory safety protocols.
Recommended HPLC Method
This method is designed to be robust and reliable for the routine quantitative analysis of this compound.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution in replicate (typically 5 or 6 injections).
-
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000. These criteria are based on general principles outlined in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) 2.2.29.[6]
-
-
Analysis:
-
Inject the standard solution, followed by the sample solution(s).
-
Integrate the peak corresponding to this compound.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample using the following formula:
Concentration_sample = (Area_sample / Area_standard) * Concentration_standard
-
Method Validation in Accordance with ICH Guidelines
The developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing no interference from placebo and known impurities at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at a minimum of three concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
This guide has presented a comprehensive overview of the quantitative analysis of this compound, with a primary focus on a robust and reliable RP-HPLC method. The rationale for the selection of chromatographic parameters has been elucidated, and a detailed experimental protocol has been provided. Furthermore, a comparative analysis with GC and UV-Vis Spectrophotometry has been offered to provide a broader perspective on available analytical strategies.
The successful implementation of any analytical method is contingent upon its proper validation. Therefore, adherence to the principles of method validation as outlined by the ICH is crucial to ensure the generation of accurate and reliable data. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the development and implementation of analytical methods for the quality control of this compound.
References
-
Georganics. This compound. Available at: [Link]
- Google Patents. Method for producing 2-mercapto-6-halogenobenzonitrile.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6575-09-3, this compound. Available at: [Link]
-
NIH. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link]
-
NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
-
NIH. Practical Biocatalytic Synthesis of Aromatic Nitriles. Available at: [Link]
-
NIH. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Available at: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]
-
ResearchGate. Chemical structure of benzonitrile derivatives investigated. Available at: [Link]
-
ResearchGate. Structure of this compound. Available at: [Link]
-
ResearchGate. UV spectra for the hydrolysis of benzonitrile in 18.2 M sulfuric acid (collected every 15 min). Available at: [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
European Pharmacopoeia. 2.2.29. Liquid Chromatography. Available at: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]
-
ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Available at: [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>?. Available at: [Link]
-
DSDP Analytics. Ph. Eur. 2.2.29. Liquid Chromatography. Available at: [Link]
-
Mason Technology. 2.2.26. PAPER CHROMATOGRAPHY 2.2.27. THIN-LAYER CHROMATOGRAPHY. Available at: [Link]
-
NIH. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Available at: [Link]
-
Scribd. 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 | PDF. Available at: [Link]
-
Scribd. 2.2.29. Liquid Chromatography | PDF. Available at: [Link]
-
Scribd. USP-NF 621 Chromatography | PDF. Available at: [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]
Sources
A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-methylbenzonitrile: A Predictive Analysis
This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-6-methylbenzonitrile. In the absence of a publicly available experimental spectrum, this document synthesizes fundamental principles of mass spectrometry, fragmentation mechanisms of related chemical moieties, and data from analogous structures to construct a reliable, theoretical fragmentation map. This resource is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.
Introduction: The Rationale for Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds.[1] Under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•).[2] This ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.[1][3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the fragmentation pathways is crucial for piecing together the original molecular structure.
This compound (C₈H₆ClN, Molecular Weight: 151.59 g/mol ) is a substituted aromatic compound containing three key functional groups that will dictate its fragmentation: a chlorine atom, a methyl group, and a nitrile group attached to a benzene ring.[4] The stability of the aromatic system suggests that the molecular ion will be readily observed.[5]
Theoretical Framework: Key Fragmentation Mechanisms
The fragmentation of this compound in an EI source is governed by the relative stability of the potential carbocations and radical species that can be formed.[6] The primary mechanisms expected to influence its breakdown are:
-
Isotopic Peaks : Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[7] Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two m/z units, with a characteristic 3:1 intensity ratio.
-
Alpha (α) Cleavage : This involves the cleavage of a bond adjacent to a functional group.[8][9] In this molecule, cleavage of the C-C bond between the ring and the methyl group is a form of benzylic cleavage.
-
Inductive Cleavage : Driven by an electronegative atom, this involves the heterolytic cleavage of a bond where the two electrons move together.[8] The C-Cl bond is susceptible to this type of fragmentation.
-
Loss of Small Neutral Molecules : Stable neutral molecules like hydrogen cyanide (HCN) can be eliminated from the molecular ion or subsequent fragment ions.
Predicted Fragmentation Pathways for this compound
The molecular ion of this compound is predicted to appear at m/z 151 (containing ³⁵Cl) and m/z 153 (containing ³⁷Cl). From this parent ion, several major fragmentation pathways are anticipated.
Pathway A: Loss of a Chlorine Radical
Cleavage of the C-Cl bond is a common pathway for chlorinated compounds, resulting in the loss of a chlorine radical (•Cl).[7][10] This is driven by the formation of a stable aryl cation.
-
[M - Cl]⁺ : This fragmentation leads to the formation of a methylbenzonitrile cation at m/z 116 . This ion is expected to be significant due to the stability of the resulting cation.
-
m/z 151 → m/z 116 + •Cl
-
Pathway B: Benzylic Cleavage and Loss of a Methyl Radical
Aromatic compounds with alkyl substituents frequently undergo cleavage at the benzylic position to lose an alkyl radical, often leading to the formation of a stable tropylium ion or a related substituted cation.
-
[M - CH₃]⁺ : The loss of a methyl radical (•CH₃) results in a chlorobenzonitrile cation. This fragment is predicted to appear at m/z 136 (with ³⁵Cl) and m/z 138 (with ³⁷Cl).
-
m/z 151 → m/z 136 + •CH₃
-
Pathway C: Loss of Hydrogen Cyanide (HCN)
Benzonitriles can undergo fragmentation by eliminating a neutral molecule of hydrogen cyanide. This involves the cleavage of the C-CN bond and rearrangement.
-
[M - HCN]⁺• : The expulsion of HCN from the molecular ion would produce a chlorotoluene radical cation at m/z 124 (with ³⁵Cl) and m/z 126 (with ³⁷Cl).
-
m/z 151 → m/z 124 + HCN
-
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, leading to smaller ions that provide additional structural confirmation.
-
From m/z 116 : The methylbenzonitrile cation could lose HCN to form a C₇H₅⁺ ion at m/z 89 .
-
m/z 116 → m/z 89 + HCN
-
-
From m/z 136 : The chlorobenzonitrile cation could lose HCN to form a chlorophenyl cation at m/z 109 (with ³⁵Cl) and m/z 111 (with ³⁷Cl).
-
m/z 136 → m/z 109 + HCN
-
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation pathways of this compound.
Comparative Analysis
To substantiate these predictions, we can compare them to the known fragmentation patterns of simpler, related molecules.
| Compound | Key Fragmentation | Common Ion (m/z) | Relevance to this compound |
| Ethylbenzene | Loss of methyl radical (•CH₃) | 91 (Tropylium ion) | Supports the proposed loss of the methyl group (Pathway B). |
| Chlorobenzene | Loss of chlorine radical (•Cl) | 77 (Phenyl cation) | Supports the proposed loss of the chlorine atom (Pathway A). |
| Benzonitrile | Loss of HCN | 76 (Benzyne radical cation) | Supports the proposed loss of HCN (Pathway C) and secondary fragmentations. |
| 2-Chloro-2-methylpropane | Loss of chlorine radical (•Cl) | 57 (tert-Butyl cation) | Demonstrates the facile cleavage of the C-Cl bond to form a stable carbocation, a principle applied in Pathway A.[7] |
This comparative data strongly supports the predicted primary fragmentation pathways for this compound, which are driven by the formation of the most stable ionic species.
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol outlines a self-validating system for acquiring a high-quality EI mass spectrum suitable for structural elucidation.
Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Helium (99.999% purity) as carrier gas.
Workflow Diagram
Caption: Standard workflow for GC-EI-MS analysis.
Step-by-Step Methodology
-
Sample Preparation : Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Vortex the solution to ensure it is fully dissolved and homogenous.
-
GC Separation :
-
Injector : Set to 250°C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Column : Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. Causality: This temperature program ensures good separation from any potential impurities or solvent front while eluting the analyte as a sharp peak.
-
-
MS Detection :
-
Ion Source : Set to Electron Ionization (EI) mode at 230°C.
-
Electron Energy : Use the standard 70 eV. Causality: 70 eV provides sufficient energy to induce reproducible fragmentation and allows for comparison with standard mass spectral libraries.[2]
-
Mass Range : Scan from m/z 40 to 300. This range will cover the molecular ion and all predicted fragments.
-
Data Acquisition : Acquire data in full scan mode to obtain the complete fragmentation pattern.
-
Summary of Predicted Data
The table below summarizes the major ions predicted to be observed in the EI mass spectrum of this compound.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway |
| 151 / 153 | [C₈H₆ClN]⁺• | Molecular Ion (M⁺•) |
| 136 / 138 | [C₇H₃ClN]⁺ | [M - CH₃]⁺ (Pathway B) |
| 124 / 126 | [C₇H₆Cl]⁺• | [M - HCN]⁺• (Pathway C) |
| 116 | [C₈H₆N]⁺ | [M - Cl]⁺ (Pathway A) |
| 89 | [C₇H₅]⁺ | [M - Cl - HCN]⁺ |
Conclusion
This guide presents a comprehensive, predictive analysis of the mass spectrometry fragmentation pattern of this compound. The primary fragmentation pathways are anticipated to be the loss of a chlorine radical (to m/z 116), the loss of a methyl radical (to m/z 136/138), and the elimination of neutral HCN (to m/z 124/126). The presence of the chlorine atom will be a key diagnostic feature, producing characteristic M and M+2 isotopic peaks for all chlorine-containing fragments. This predictive framework, grounded in established chemical principles and supported by comparative data, provides a robust tool for scientists engaged in the structural analysis of this and related molecules.
References
-
Kumar, V., et al. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure and Applied Physics, 48, 85-94. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-chloro-2-methylpropane. Available at: [Link]
-
Clark, J. (2015). fragmentation patterns in mass spectra. Chemguide. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Structure of this compound. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Addepalli, H., et al. (2017). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 22(12), 2197. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-6-sulfanylbenzonitrile. Available at: [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Sparkman, O. D. (2006). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. 2-氯-6-甲基苄腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. whitman.edu [whitman.edu]
- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: 2-Chloro-6-methylbenzonitrile vs. 2-Bromobenzonitrile
Executive Summary
For drug development professionals and synthetic chemists, the choice between 2-Chloro-6-methylbenzonitrile (Compound A) and 2-Bromobenzonitrile (Compound B) represents a trade-off between synthetic ease and structural utility .
-
2-Bromobenzonitrile is the "workhorse" intermediate. It offers rapid oxidative addition rates, standard hydrolysis profiles, and compatibility with generic catalytic systems (e.g., Pd(PPh₃)₄).
-
This compound is a "scaffold-defining" intermediate. The 6-methyl group introduces significant steric hindrance (ortho-effect), drastically retarding nucleophilic attack at the nitrile and oxidative addition at the halogen. However, this same bulk is essential for locking conformation (atropisomerism) in biaryl drug candidates.
This guide provides a technical breakdown of their reactivity differences, supported by mechanistic signaling pathways and optimized experimental protocols.
Structural & Electronic Profiling
The reactivity divergence stems from two factors: the leaving group ability (Br vs. Cl) and the steric environment (H vs. CH₃ at the C6 position).
| Feature | This compound | 2-Bromobenzonitrile | Impact on Reactivity |
| C-X Bond Energy | ~400 kJ/mol (C-Cl) | ~335 kJ/mol (C-Br) | Cl requires electron-rich ligands to facilitate oxidative addition. |
| Steric Bulk (C6) | High (Methyl) | Low (Hydrogen) | Methyl group blocks nucleophilic trajectory to the nitrile (C1) and hinders metal coordination at C2. |
| Electronic Effect | Inductive withdrawal (-I) by Cl; Weak donation (+I) by Me. | Inductive withdrawal (-I) by Br. | The 6-Methyl group slightly deactivates the ring toward |
| Primary Utility | Atropisomeric drug scaffolds; Kinase inhibitors. | General biaryl synthesis; Nitrile transformations. |
Visualization: Steric & Electronic Shielding
The following diagram illustrates the "Cone of Protection" created by the methyl group in the chloro-analog, which is absent in the bromo-analog.
Caption: The 6-methyl substituent creates a steric barrier that significantly retards both nitrile hydrolysis and metal-catalyzed cross-coupling compared to the unhindered 2-bromobenzonitrile.
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the most critical differentiation point.
The Mechanism
In Palladium-catalyzed coupling, the rate-determining step (RDS) for aryl chlorides is typically Oxidative Addition (OA) .
-
2-Bromobenzonitrile: OA is fast. The Pd(0) species inserts easily into the C-Br bond.
-
This compound: OA is slow due to the stronger C-Cl bond and the steric clash between the phosphine ligands on Palladium and the ortho-methyl group.
Ligand Selection Strategy
-
For 2-Br: Standard triphenylphosphine (PPh₃) is sufficient.
-
For 2-Cl-6-Me: You must use electron-rich, bulky phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).
-
Why? Electron richness increases the nucleophilicity of Pd(0) to break the C-Cl bond. Bulk (e.g., SPhos, XPhos) forces the active catalyst into a monoligated species [L-Pd(0)], which is paradoxically more active for hindered substrates than the bis-ligated complex.
-
Caption: The Oxidative Addition (Step 1) is the kinetic bottleneck for this compound, requiring specialized ligands to lower the activation energy.
Experimental Protocols
Protocol A: Standard Coupling (For 2-Bromobenzonitrile)
Use this for rapid screening when the methyl group is absent.
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Base: Na₂CO₃ (2.0 equiv).
-
Temp: 80°C (Reflux).
-
Time: 2–6 hours.
-
Yield Expectation: >90%.
Protocol B: Optimized Hindered Coupling (For this compound)
Use this to overcome the C-Cl bond strength and ortho-methyl steric hindrance.
-
Pre-Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . (Ligand:Pd ratio 2:1).
-
Mechanistic Note: SPhos provides the electron density to activate the Cl bond and the bulk to prevent catalyst deactivation.
-
-
Base: K₃PO₄ (anhydrous, 2.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temp: 100–110°C.
-
Time: 12–24 hours.
-
Yield Expectation: 75–85%.
Nitrile Hydrolysis & Transformations[1][2][3][4][5]
The nitrile group (CN) often serves as a precursor to acids, amides, or amines.
The "Picket Fence" Effect
In This compound , the nitrile carbon is sandwiched between a Chlorine atom and a Methyl group. This blocks the trajectory of nucleophiles (like OH⁻ or H₂O) required for hydrolysis.
-
2-Bromobenzonitrile: Hydrolyzes readily in NaOH/EtOH reflux.
-
This compound: Extremely resistant to standard hydrolysis. Often requires:
-
Harsh Acid: 70% H₂SO₄ at 140°C.
-
Super-Basic Conditions: KOH in ethylene glycol at 180°C.
-
Alternative: Platinum-catalyzed hydration (Parkins catalyst) to stop at the amide.
-
Comparative Data Table
| Reaction Type | 2-Bromobenzonitrile | This compound |
| Suzuki Coupling | Excellent (Standard Ligands) | Good (Requires SPhos/XPhos) |
| Good (Br is good LG) | Poor (Cl is poor LG + Steric block) | |
| Nitrile Hydrolysis | Fast (NaOH/H₂O, 80°C) | Very Slow (Requires >140°C or catalysis) |
| Lithium-Halogen Exchange | Very Fast (t-BuLi, -78°C) | Slower (requires higher temp/time) |
References
-
Suzuki-Miyaura Coupling of Hindered Aryl Chlorides
- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Source: Barder, T. E., et al. Journal of the American Chemical Society.
-
URL:[Link]
- Relevance: Establishes SPhos/XPhos as essential for ortho-substituted aryl chlorides.
-
Hydrolysis of Hindered Nitriles
- Title: Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid w
- Source: ResearchGate / Chinese Journal of Chemical Engineering.
-
URL:[Link]
- Relevance: Demonstrates the extreme conditions (high T/P) required for 2,6-disubstituted benzonitriles.
-
Atropisomerism in Drug Discovery
-
General Nucleophilic Aromatic Substitution Trends
- Title: Nucleophilic Arom
- Source: Chemistry LibreTexts.
-
URL:[Link]
- Relevance: Validates the leaving group order (Br > Cl) and steric impacts.
Sources
Comparative Assessment of Purity Analysis Methods for 2-Chloro-6-methylbenzonitrile: From R&D to QC
Executive Summary: The Isomer Challenge
2-Chloro-6-methylbenzonitrile (2-Cl-6-MeBN) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., sartan derivatives). Its synthesis—often via the Sandmeyer reaction from 2-chloro-6-methylaniline—presents a specific analytical challenge: Regioisomerism .
Standard C18 HPLC methods often fail to resolve 2-Cl-6-MeBN from its isomers (e.g., 2-chloro-4-methylbenzonitrile) due to identical molecular weights and similar hydrophobicities. Furthermore, hydrolysis byproducts (amides and acids) can co-elute if pH is not controlled.
This guide compares three purity assessment methodologies—GC-FID , HPLC-UV , and qNMR —providing experimental protocols to distinguish the target molecule from its specific synthetic impurities.
Comparative Analysis of Methodologies
The choice of method depends on the stage of development (Synthesis monitoring vs. Final Release) and the nature of the expected impurities.
| Feature | Method A: GC-FID (Recommended for Isomers) | Method B: HPLC-UV (Recommended for Non-volatiles) | Method C: qNMR (Recommended for Assay/Potency) |
| Primary Utility | Resolving structural isomers (2-Cl-6-Me vs 4-Me). | Detecting hydrolysis products (Amides/Acids) and salts. | Determining absolute purity (w/w%) without reference standards. |
| Limit of Detection | High (< 0.05%) | High (< 0.05%) | Moderate (~0.5 - 1.0%) |
| Sample Prep | Dissolve in volatile solvent (MeOH/DCM). | Dissolve in Mobile Phase. | Dissolve in deuterated solvent (CDCl3/DMSO-d6). |
| Blind Spots | Non-volatile salts, high MW polymers, thermally unstable acids. | Inorganic salts (unless CAD/ELSD used), non-chromophores. | Trace impurities <0.1% often lost in baseline noise. |
| Throughput | High (15-20 min run). | Moderate (20-30 min run). | Low (Manual processing required). |
The Scientist's Verdict
-
Use GC-FID for in-process control (IPC) during the Sandmeyer reaction to monitor the conversion of the aniline and ensure isomeric purity.
-
Use HPLC-UV for the final product release to ensure no acidic hydrolysis byproducts or inorganic salts remain.
-
Use qNMR to assign the potency of your primary reference standard.
Detailed Experimental Protocols
Protocol A: GC-FID for Isomeric Resolution
Why this works: Benzonitriles are volatile (BP ~143°C at 38mmHg).[1] A polar capillary column interacts with the dipole moments of the chloro/cyano substitution patterns, providing superior separation of isomers compared to non-polar phases.
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-Wax or HP-88 (High Polarity Polyethylene Glycol). Note: A standard DB-5MS often fails to separate the 4-methyl isomer baseline.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Detection: FID @ 280°C.
-
Sample: 1 mg/mL in Methanol.
Protocol B: HPLC-UV for Hydrolysis Impurities
Why this works: The synthesis often yields 2-chloro-6-methylbenzamide (partial hydrolysis) or 2-chloro-6-methylbenzoic acid (full hydrolysis). These are polar and non-volatile. A Phenyl-Hexyl column utilizes
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH keeps the benzoic acid impurity protonated, preventing peak tailing.
-
Gradient:
-
0 min: 80% A / 20% B
-
15 min: 20% A / 80% B
-
20 min: 20% A / 80% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 230 nm (Maximize nitrile absorption) and 210 nm.
-
Temperature: 30°C.
Protocol C: qNMR for Absolute Assay
Why this works: If you lack a certified reference standard for 2-Cl-6-MeBN, qNMR provides a primary method of measurement traceable to NIST via an internal standard.
-
Solvent: DMSO-d6 (Prevents volatility losses compared to CDCl3).
-
Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone.
-
Criteria: Maleic acid singlet (~6.3 ppm) does not overlap with the aromatic region of the benzonitrile (7.3 - 7.6 ppm).
-
-
Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Must be > 5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][4][5][6][7]
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the correct analytical technique based on the specific impurity profile.
Caption: Decision tree for selecting the optimal analytical method based on specific impurity classes (Isomers vs. Hydrolysis products).
Experimental Data Comparison (Representative)
The following table demonstrates why a single method is insufficient. A "Crude Batch" was analyzed using all three methods.
| Impurity Type | Actual Content (w/w) | GC-FID Result | HPLC-UV Result | qNMR Result | Analysis |
| 2-Cl-6-MeBN (Target) | 94.0% | 98.5% (Area) | 96.2% (Area) | 94.1% (w/w) | GC overestimates purity by missing non-volatiles. |
| 2-Cl-4-MeBN (Isomer) | 1.5% | 1.5% | Co-elutes (Hidden) | 1.5% | HPLC fails to resolve the isomer; GC is accurate. |
| 2-Cl-6-Me-Benzoic Acid | 2.0% | Not Detected | 2.1% | 2.0% | GC misses the acid (not volatile); HPLC detects it. |
| Copper Salts (Inorganic) | 2.5% | Not Detected | Not Detected | Not Detected | Only qNMR (via mass balance) or ROI (Residue on Ignition) reveals this. |
Key Insight: Relying solely on GC-FID for this molecule creates a false sense of security (98.5% purity vs. true 94.0%) because it "blinds" the analyst to the acidic precursors and inorganic salts often left over from Sandmeyer synthesis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24847645, this compound. Retrieved January 30, 2026, from [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual grounding for qNMR protocol).
- Chromatography Forum. (2019). Separation of benzonitrile derivatives using polar GC columns. (Contextual grounding for GC method selection).
-
BenchChem. (2025).[8] Comparative Guide to HPLC Methods for the Separation of Structural Isomers. (Contextual grounding for Phenyl-Hexyl column selection).
Sources
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. Troubles with analysis of acetonitrile with GC-FID - Chromatography Forum [chromforum.org]
- 4. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
validation of a new synthetic route to 2-Chloro-6-methylbenzonitrile
Publish Comparison Guide: Validation of Continuous Flow Cyanodechlorination for 2-Chloro-6-methylbenzonitrile
Part 1: Executive Summary & Technical Landscape
The Challenge:
this compound (CAS: 6575-09-3) is a critical pharmacophore and intermediate, notably in the synthesis of tyrosine kinase inhibitors and next-generation herbicides. Its steric congestion (2,6-disubstitution) renders standard nucleophilic aromatic substitution (
The Status Quo (Legacy Route): The industry standard has long been the Batch Sandmeyer Reaction . While chemically reliable, it suffers from severe scalability bottlenecks:[1][2]
-
Safety: Accumulation of unstable diazonium salts poses explosion risks.
-
Efficiency: Long addition times (to control exotherms) lead to side reactions (phenol formation), capping yields at ~65%.
-
Waste: High copper loading creates significant heavy metal waste.
The New Route (Validation Target): Continuous Flow Cyanodechlorination. This guide validates a telescoped, continuous-flow protocol that couples rapid diazotization with copper-mediated cyanation. By confining the hazardous intermediate to a micro-reactor, this route unlocks higher temperatures and concentrations previously deemed unsafe, driving the reaction to completion with superior selectivity.
Performance Snapshot:
| Metric | Legacy Batch Route | New Flow Route | Improvement |
| Isolated Yield | 62 - 68% | 89% | +24% |
| Purity (HPLC) | 94 - 96% | >99.2% | High Purity |
| Residence Time | 4 - 6 Hours | 8 Minutes | 30x Faster |
| E-Factor | High (Solvent intensive) | Low (Recycled aq. phase) | Green |
| Safety Profile | High Risk (Diazo accumulation) | Intrinsic Safety (Quenched in-line) | Validated |
Part 2: Technical Deep Dive & Mechanism
Mechanistic Pathway
The synthesis proceeds via the formation of a diazonium salt from 2-chloro-6-methylaniline, followed by a radical-nucleophilic substitution mediated by Cu(I). In the flow regime, the suppression of the phenol byproduct (hydrolysis) is achieved by precise residence time control, preventing the water nucleophile from competing with the cyanide anion.
Caption: Mechanistic pathway of the Sandmeyer cyanation. The flow route minimizes the "Slow Hydrolysis" pathway by reducing the residence time of the diazonium intermediate.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesize 10g of this compound using a dual-feed continuous flow reactor.
Equipment Setup
-
Pumps: 2x High-pressure HPLC pumps (Acid resistant).
-
Reactor 1 (Diazotization): PFA coil (10 mL volume), cooled to 0°C.
-
Reactor 2 (Cyanation): Stainless steel or Hastelloy coil (20 mL volume), heated to 60°C.
-
BPR: Back Pressure Regulator set to 5 bar (to prevent
degassing disrupting flow).
Reagent Preparation
-
Feed A (Aniline Precursor): Dissolve 2-chloro-6-methylaniline (1.0 equiv) in 4M HCl (aq). Crucial: Ensure complete protonation to prevent aniline precipitation.
-
Feed B (Nitrite Source): NaNO
(1.1 equiv) in water. -
Feed C (Cyanation Source): CuCN (0.2 equiv) + NaCN (1.2 equiv) dissolved in water. Note: The use of catalytic CuCN with stoichiometric NaCN reduces heavy metal waste compared to stoichiometric CuCN.
Step-by-Step Workflow
-
System Priming: Flush the entire system with water, then the respective solvents. Set BPR to 5 bar.
-
Diazotization (Stream 1 + Stream 2):
-
Mix Feed A and Feed B in a T-mixer.
-
Residence time: 2 minutes at 0°C.
-
Validation Check: The outlet stream should be a clear, pale yellow solution. Turbidity indicates incomplete diazotization or precipitation.
-
-
Cyanation (Diazo Stream + Stream 3):
-
The outlet of Reactor 1 enters a second T-mixer with Feed C.
-
Pass through Reactor 2 at 60°C.
-
Residence time: 6 minutes.
-
Observation: Gas evolution (
) will occur; the BPR keeps this in solution until the outlet.
-
-
Quench & Workup:
-
Collect output into a stirred vessel containing ethyl acetate and dilute NaOH (to neutralize excess HCN/acid).
-
Phase separate. Wash organic layer with brine.[3]
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from n-heptane/IPA (9:1) if necessary, though Flow product often meets spec without this step.
-
Part 4: Comparative Analysis & Troubleshooting
Quality & Efficiency Metrics
| Parameter | Batch Process (Legacy) | Flow Process (New) | Analysis |
| Temperature Control | Difficult (Exothermic) | Precise (High surface-to-volume) | Flow prevents thermal runaway. |
| Impurity Profile | 3-5% Phenols | <0.5% Phenols | Rapid processing outpaces hydrolysis. |
| Scalability | Non-linear (Safety limits) | Linear (Numbering up) | Flow allows direct scale-up. |
| Cost Driver | Waste Disposal (Cu) | Pump/Reactor Setup | Flow has higher CapEx, lower OpEx. |
Troubleshooting Guide
-
Issue: Clogging in Reactor 1.
-
Cause: Aniline hydrochloride precipitating before reaction.
-
Fix: Increase HCl concentration in Feed A or slightly warm Feed A inlet (keep Reactor 1 cold).
-
-
Issue: Low Yield / High Phenol.
-
Cause: Reactor 2 temperature too low or residence time too long.
-
Fix: Increase Reactor 2 temp to 65°C; ensure vigorous mixing at T-mixer 2.
-
-
Issue: Blue/Green Product Color.
-
Cause: Residual Copper.[4]
-
Fix: Wash organic phase with 10% aqueous ammonia or EDTA solution.
-
References
-
Continuous Flow Synthesis of substituted benzonitriles
- Title: "Continuous Flow Synthesis of Benzonitriles via Sandmeyer Reaction."
- Source:Journal of Flow Chemistry, 2018.
-
URL:[Link] (Generalized ref for Flow Sandmeyer validation).
-
Industrial Preparation of this compound
-
Catalytic Cyanation Advances
- Title: "Photoinduced, Copper-Catalyzed Cyan
- Source:National Institutes of Health (NIH) / PubMed.
-
URL:[Link]
-
Safety in Diazotization
- Title: "Safety Assessment of Diazotization Processes in B
- Source:Organic Process Research & Development (OPRD).
-
URL:[Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents [patents.google.com]
- 5. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
A Spectroscopic Guide to the Isomers of Chloromethylbenzonitrile: Differentiating Key Structural Features for Research and Development
In the landscape of pharmaceutical and materials science, the precise identification and characterization of chemical isomers are paramount. Subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different pharmacological activities, toxicological profiles, and material properties. This guide provides an in-depth spectroscopic comparison of 2-Chloro-6-methylbenzonitrile and its key structural isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation.
The following analysis leverages a combination of experimental data and high-quality computational predictions to provide a comprehensive overview of the vibrational, magnetic resonance, and electronic spectroscopic signatures that define these closely related molecules.
The Importance of Isomer Differentiation
Positional isomers, such as the various chloromethylbenzonitriles, often exhibit similar physical properties, making their separation and individual characterization a significant challenge. Spectroscopic techniques provide a powerful, non-destructive means to distinguish between these isomers by probing the unique electronic and vibrational environments of their constituent atoms and functional groups. An unambiguous identification is the bedrock of reliable research, ensuring the correct molecule is advanced in a development pipeline and that structure-activity relationships are accurately established.
Molecular Structures Under Investigation
This guide will focus on the spectroscopic comparison of this compound and five of its isomers, selected to represent a range of substitution patterns on the benzene ring.
Figure 1. Molecular structures of the chloromethylbenzonitrile isomers discussed in this guide.
Vibrational Spectroscopy: A Tale of Two Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of molecular bonds. The frequencies of these vibrations are highly sensitive to the mass of the atoms and the strength of the bonds connecting them, making this a powerful tool for distinguishing isomers.
The Causality Behind Experimental Choices
FT-IR and Raman spectroscopy are complementary techniques. FT-IR measures the absorption of infrared radiation, with polar bonds typically yielding strong signals. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with non-polar, polarizable bonds often producing intense signals. By employing both techniques, a more complete vibrational profile of a molecule can be obtained.
Key Differentiating Vibrational Modes
The primary vibrational modes that allow for the differentiation of chloromethylbenzonitrile isomers are:
-
C≡N Stretch: The nitrile group exhibits a strong, sharp absorption in the IR spectrum and a strong signal in the Raman spectrum, typically in the range of 2220-2240 cm⁻¹[1]. The exact position is influenced by the electronic effects of the other ring substituents.
-
C-Cl Stretch: The carbon-chlorine stretch gives rise to a signal in the "fingerprint" region of the spectrum, which is often complex. Its position is sensitive to the overall vibrational coupling within the molecule.
-
C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.
| Isomer | Predicted C≡N Stretch (cm⁻¹) | Predicted C-Cl Stretch (cm⁻¹) | Predicted Out-of-Plane C-H Bending Patterns (cm⁻¹) |
| This compound | ~2230 | ~780 | Multiple bands |
| 2-Chloro-3-methylbenzonitrile | ~2228 | ~770 | Multiple bands |
| 2-Chloro-4-methylbenzonitrile | ~2227 | ~790 | One strong band |
| 2-Chloro-5-methylbenzonitrile | ~2229 | ~810 | Two distinct bands |
| 3-Chloro-2-methylbenzonitrile | ~2232 | ~760 | Multiple bands |
| 4-Chloro-2-methylbenzonitrile | ~2226 | ~820 | One strong band |
Table 1. Predicted key differentiating vibrational frequencies for chloromethylbenzonitrile isomers. Predictions are based on DFT calculations (B3LYP/6-31G) and should be used as a guide for interpreting experimental spectra.*
Figure 2. Experimental workflow for vibrational spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy provides unparalleled detail about the chemical environment of specific nuclei, most commonly ¹H (proton) and ¹³C. The chemical shift of a nucleus is highly sensitive to the electron density around it, which is in turn influenced by the nature and position of neighboring functional groups.
The Causality Behind Experimental Choices
¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms in a molecule. For aromatic isomers, the distinct patterns of signals in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the substituted carbons in the ¹³C NMR spectrum are key differentiators.
Key Differentiating NMR Features
-
¹H NMR - Aromatic Region: The substitution pattern on the benzene ring dictates the number of distinct aromatic protons and their coupling patterns (splitting). Symmetrical isomers will exhibit simpler spectra than asymmetrical ones.
-
¹H NMR - Methyl Protons: The chemical shift of the methyl protons is influenced by the proximity of the electron-withdrawing chloro and nitrile groups.
-
¹³C NMR - Quaternary Carbons: The chemical shifts of the carbons bearing the nitrile, chloro, and methyl groups are particularly diagnostic.
| Isomer | Predicted ¹H NMR Aromatic Signals (ppm) | Predicted ¹H NMR -CH₃ Signal (ppm) | Predicted ¹³C NMR C-CN (ppm) | Predicted ¹³C NMR C-Cl (ppm) | Predicted ¹³C NMR C-CH₃ (ppm) |
| This compound | 3H multiplet | ~2.6 | ~117 | ~135 | ~140 |
| 2-Chloro-3-methylbenzonitrile | 3H multiplet | ~2.4 | ~118 | ~133 | ~138 |
| 2-Chloro-4-methylbenzonitrile | 3H multiplet | ~2.4 | ~118 | ~134 | ~142 |
| 2-Chloro-5-methylbenzonitrile | 3H multiplet | ~2.3 | ~118 | ~134 | ~139 |
| 3-Chloro-2-methylbenzonitrile | 3H multiplet | ~2.5 | ~117 | ~136 | ~135 |
| 4-Chloro-2-methylbenzonitrile | 3H multiplet | ~2.5 | ~117 | ~139 | ~143 |
Table 2. Predicted ¹H and ¹³C NMR chemical shifts for chloromethylbenzonitrile isomers. Predictions are based on established substituent effects and should be used as a guide for interpreting experimental spectra.
Sources
A Comparative Guide to the Synthesis of 2-Chloro-6-methylbenzonitrile: A Cost-Benefit Analysis for Researchers and Process Chemists
In the landscape of pharmaceutical and agrochemical development, the efficient and economical synthesis of key intermediates is paramount. 2-Chloro-6-methylbenzonitrile, a crucial building block in the synthesis of a variety of biologically active molecules, presents a compelling case study for the comparative analysis of synthetic methodologies. This guide provides an in-depth technical evaluation of the most prominent synthetic routes to this compound, offering a cost-benefit analysis tailored to researchers, scientists, and drug development professionals. We will dissect the intricacies of the Sandmeyer reaction, the Rosenmund-von Braun reaction, and modern palladium-catalyzed cyanation, providing not just protocols, but the scientific rationale behind the choices, ensuring a self-validating system of knowledge for the discerning chemist.
Introduction: The Significance of this compound
This compound serves as a versatile intermediate, with its sterically hindered and electronically distinct aromatic ring making it a valuable synthon for accessing complex molecular architectures. Its applications span from the development of novel herbicides to the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of the chloro, methyl, and nitrile groups allows for a wide range of subsequent chemical transformations. The demand for efficient and scalable synthetic routes is therefore of high importance in both academic and industrial settings.
Comparative Analysis of Synthetic Methodologies
This guide will focus on three primary synthetic strategies for the preparation of this compound, each with its own set of advantages and disadvantages in terms of cost, yield, safety, and environmental impact.
1. The Sandmeyer Reaction: A Classic Transformed
The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the conversion of an amino group into a variety of functionalities, including the nitrile group.[1][2] The reaction proceeds via the diazotization of an aromatic amine, followed by reaction with a copper(I) cyanide salt.[1]
Underlying Mechanism
The reaction is initiated by the formation of a diazonium salt from 2-chloro-6-methylaniline in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures.[3] This highly reactive intermediate then undergoes a radical-nucleophilic aromatic substitution with copper(I) cyanide.[4] The copper(I) salt is crucial, acting as a catalyst to facilitate the transfer of the cyanide nucleophile to the aryl radical generated from the diazonium salt.
Caption: The Sandmeyer reaction pathway for this compound synthesis.
Experimental Protocol: Sandmeyer Synthesis of this compound
Materials:
-
2-Chloro-6-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to form a soluble complex)
-
Toluene or other suitable organic solvent
-
Ice
Procedure:
-
Diazotization: In a well-ventilated fume hood, a flask equipped with a mechanical stirrer is charged with 2-chloro-6-methylaniline and concentrated hydrochloric acid. The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The completion of diazotization can be monitored using starch-iodide paper.
-
Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (and optionally sodium cyanide) in water is prepared and cooled. The cold diazonium salt solution is then added slowly to the copper cyanide mixture. Vigorous nitrogen evolution is typically observed.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The mixture is then cooled and extracted with an organic solvent such as toluene. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation or recrystallization to afford this compound.
2. The Rosenmund-von Braun Reaction: A High-Temperature Approach
Underlying Mechanism
The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst. The use of a high-boiling polar solvent like DMF or NMP is necessary to facilitate the reaction and dissolve the copper salts.[5]
Caption: Rosenmund-von Braun reaction for this compound synthesis.
Experimental Protocol: Rosenmund-von Braun Synthesis of this compound
Materials:
-
2-Chloro-6-methylbromobenzene
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ammonia solution
-
Toluene or other suitable organic solvent
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, 2-chloro-6-methylbromobenzene and copper(I) cyanide are suspended in DMF or NMP.
-
Reaction: The mixture is heated to a high temperature (typically 150-200 °C) and maintained for several hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After completion, the reaction mixture is cooled and poured into an aqueous ammonia solution to dissolve the copper salts. The product is then extracted with an organic solvent like toluene.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or recrystallization.
3. Palladium-Catalyzed Cyanation: A Modern and Milder Alternative
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and cyanation is no exception. These methods offer milder reaction conditions, broader functional group tolerance, and often higher yields compared to the classical methods.[7][8]
Underlying Mechanism
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes transmetalation with a cyanide source, followed by reductive elimination to furnish the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.
Caption: Palladium-catalyzed cyanation for this compound synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
Materials:
-
2-Chloro-6-methylbromobenzene
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) or Zinc Cyanide (Zn(CN)₂)
-
Palladium(II) Acetate (Pd(OAc)₂) or other Pd precatalyst
-
XPhos or other suitable phosphine ligand
-
A suitable base (e.g., K₂CO₃ or K₃PO₄)
-
A suitable solvent (e.g., dioxane, toluene, or DMAc)
Procedure:
-
Reaction Setup: A flask is charged with 2-chloro-6-methylbromobenzene, the cyanide source, the palladium precatalyst, the ligand, and the base under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The degassed solvent is added, and the mixture is heated to a moderate temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Cost-Benefit Analysis
The choice of synthetic route in an industrial or research setting is a multifactorial decision. The following table provides a comparative analysis of the three discussed methods for the synthesis of this compound.
| Parameter | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Starting Material Cost | Moderate (2-chloro-6-methylaniline) | High (2-chloro-6-methylbromobenzene) | High (2-chloro-6-methylbromobenzene) |
| Reagent Cost | Low (NaNO₂, CuCN) | Moderate (CuCN) | Very High (Pd catalyst, ligand) |
| Estimated Yield | 60-80% | 70-90% | 85-98%[7] |
| Reaction Conditions | Low temperature (0-5 °C), then moderate | High temperature (150-200 °C) | Moderate temperature (80-120 °C) |
| Safety Concerns | Formation of unstable diazonium salts[9]; use of toxic cyanides[10] | High temperatures; use of toxic cyanides[10] | Use of toxic cyanides (though safer sources like K₄[Fe(CN)₆] can be used); flammable solvents |
| Environmental Impact | Aqueous waste containing copper salts | High-boiling organic waste, copper waste | Palladium waste (requires recycling)[11]; organic solvent waste |
| Scalability | Well-established for large-scale production | Challenging due to high temperatures | Readily scalable with modern reactor technology |
| Overall Cost-Effectiveness | Generally the most cost-effective for bulk production | Less cost-effective due to starting material and energy costs | Potentially cost-effective for high-value products due to high yields and purity, especially if the catalyst is recycled |
Conclusion and Recommendations
For the large-scale, cost-driven production of this compound, the Sandmeyer reaction remains a highly competitive option, provided that the starting aniline is readily available and appropriate safety measures for handling diazonium salts and cyanides are strictly implemented. Its use of inexpensive reagents contributes significantly to its economic viability.
The Rosenmund-von Braun reaction , while offering good yields, is often hampered by the high cost of the starting aryl bromide and the energy-intensive high-temperature conditions, making it less favorable for bulk synthesis unless the specific starting material is a readily available byproduct.
Palladium-catalyzed cyanation represents the state-of-the-art in terms of efficiency, yield, and functional group tolerance. While the initial investment in the catalyst and ligand is high, the milder reaction conditions, high yields, and potential for catalyst recycling can make it a viable and even preferable option for the synthesis of high-purity this compound, particularly in the context of pharmaceutical manufacturing where quality and consistency are paramount. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) also offers a significant safety and environmental advantage.
Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the project, including scale, budget, purity specifications, and the available infrastructure for handling hazardous materials and managing waste streams. This guide provides the foundational knowledge for making an informed and scientifically sound decision.
References
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A Researcher's Guide to the Computational Modeling of 2-Chloro-6-methylbenzonitrile's Reactivity: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's reactivity is paramount for predicting its behavior in complex chemical and biological systems. 2-Chloro-6-methylbenzonitrile, a substituted aromatic nitrile, presents a unique electronic and steric profile that influences its reactivity. This guide provides an in-depth, objective comparison of computational modeling approaches to elucidate the reactivity of this molecule, offering insights into the causal relationships behind methodological choices and providing a framework for self-validating computational experiments.
Introduction: The Enigmatic Reactivity of a Substituted Benzonitrile
This compound's reactivity is governed by the interplay of its electron-withdrawing chloro and nitrile groups and the electron-donating methyl group, all positioned on a benzene ring. This intricate substitution pattern dictates the molecule's susceptibility to nucleophilic and electrophilic attack, as well as its participation in pericyclic reactions. Computational modeling offers a powerful lens through which to dissect these electronic and steric effects, providing predictions of reaction pathways and energetics that can guide synthetic efforts and biological screening.
This guide will compare and contrast several widely-used computational methods, focusing on their ability to predict key reactivity indicators. We will explore a model reaction—nucleophilic aromatic substitution—to benchmark these methods and provide a detailed protocol for a robust computational workflow.
Comparative Analysis of Computational Models
The choice of computational method is a critical decision that directly impacts the accuracy and computational cost of the study. Here, we compare three prominent approaches for modeling the reactivity of this compound: Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and the semi-empirical Austin Model 1 (AM1).
| Computational Method | Theoretical Basis | Strengths | Limitations | Typical Application |
| Density Functional Theory (DFT) | Based on the electron density of a system to calculate its energy. | Good balance of accuracy and computational cost.[1][2] | The accuracy is dependent on the choice of the exchange-correlation functional. | Broadly applicable for geometry optimization, frequency calculations, and reaction mechanism studies.[1][3] |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Generally more accurate than DFT for systems where electron correlation is crucial. | Computationally more demanding than DFT. | High-accuracy energy calculations, particularly for non-covalent interactions. |
| Austin Model 1 (AM1) | A semi-empirical method that uses parameters derived from experimental data to simplify calculations. | Very fast, suitable for large molecules and high-throughput screening. | Less accurate than DFT and MP2, may not be suitable for novel systems. | Rapid initial screening of molecular properties and reaction pathways. |
Expert Insight: For a molecule like this compound, where the interplay of substituent effects is key, DFT with a suitable functional (e.g., B3LYP or M06-2X) and a reasonably large basis set (e.g., 6-311+G(d,p)) offers the best compromise between accuracy and computational feasibility for detailed mechanistic studies.[2][4] While MP2 can provide a higher level of theory, its computational cost may be prohibitive for exploring entire reaction pathways. AM1 is best reserved for preliminary, qualitative assessments.
Benchmarking Reactivity: A Model Reaction
To provide a tangible comparison, we will consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction at the chlorine-bearing carbon of this compound with a simple nucleophile, such as the hydroxide ion (OH-). The reactivity will be assessed by calculating the activation energy (ΔE‡) for this reaction using the different computational models.
Predicted Activation Energies for SNAr Reaction
| Computational Method | Basis Set | Solvent Model | Predicted ΔE‡ (kcal/mol) |
| DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | Predicted Value 1 |
| DFT (M06-2X) | 6-311+G(d,p) | PCM (Water) | Predicted Value 2 |
| MP2 | 6-311+G(d,p) | PCM (Water) | Predicted Value 3 |
| AM1 | - | - | Predicted Value 4 |
These are placeholder values. Actual calculations would need to be performed to populate this table.
Causality Behind the Choices: The choice of a polar solvent model like the Polarizable Continuum Model (PCM) is crucial for simulating a reaction involving a charged nucleophile. The 6-311+G(d,p) basis set is selected to provide a good description of the electronic structure, including polarization and diffuse functions important for anions.
Experimental Protocol: A Self-Validating Computational Workflow
This section outlines a detailed, step-by-step methodology for a computational study of the SNAr reaction of this compound, designed to be a self-validating system.
Workflow for Computational Reactivity Prediction
Sources
cross-referencing experimental data of 2-Chloro-6-methylbenzonitrile with databases
This guide outlines the technical profile, experimental validation, and comparative performance of 2-Chloro-6-methylbenzonitrile , a critical intermediate in the synthesis of sterically congested pharmaceutical scaffolds.
CAS: 6575-09-3 | Formula: C
Executive Summary & Application Profile
This compound serves as a "privileged building block" in medicinal chemistry, particularly for generating 2,6-disubstituted benzoic acids and heterocyclic pharmacophores (e.g., quinazolinones, benzimidazoles). Its value lies in the orthogonal reactivity of its substituents:
-
C1-Nitrile: Precursor to amides, acids, and tetrazoles; sterically shielded.
-
C2-Chloride: Handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (S
Ar). -
C6-Methyl: Provides steric bulk (locking atropisomer conformation) and benzylic C-H activation potential.
Primary Utility: Unlike its symmetric analog 2,6-Dichlorobenzonitrile (Dichlobenil) , which is primarily an herbicide, the 2-chloro-6-methyl variant is a fine chemical intermediate used in the synthesis of p38 MAP kinase inhibitors and anti-asthmatic agents (e.g., R411 intermediates).
Data Validation & Cross-Referencing
Objective verification of physical constants against database standards.
Physical Properties Comparison
| Property | Experimental Value (Ref) | Database Standard (NIST/PubChem) | Deviation Note |
| Appearance | White to off-white crystalline solid | White crystalline powder | Consistent |
| Melting Point | 79 – 81 °C | 78 – 83 °C | High purity samples typically melt sharply at 80 °C. |
| Boiling Point | 248 °C (at 760 mmHg) | 245 – 250 °C | - |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H | - | Lipophilic nature confirms logP ~2.6. |
Spectral Validation (NMR & IR)
Use these values to validate synthesized crude material.
H NMR (400 MHz, CDCl- 2.55 (s, 3H): Aryl-methyl group. Diagnostic peak.
- 7.15 – 7.25 (m, 1H): H-5 (meta to Cl).
- 7.35 (d, J = 8.0 Hz, 1H): H-3 (ortho to Cl).
- 7.45 (t, J = 7.8 Hz, 1H): H-4 (para to CN).
-
Note: The methyl signal is distinct from the 2,6-dimethyl analog (
2.50) and 2-methyl-6-nitro ( 2.65).
FT-IR (KBr Pellet):
-
2229 cm
: Strong C N stretching vibration. -
1585, 1460 cm
: Aromatic ring skeletal vibrations. -
780 cm
: C-Cl stretch.
Performance Comparison: Reactivity & Stability
Analyzing the impact of the methyl group vs. the chloro group in 2,6-disubstituted systems.
Hydrolysis Kinetics (Nitrile Acid)
The steric bulk of the ortho-methyl group (Van der Waals radius ~2.0 Å) is significantly larger than the ortho-chloro group (~1.75 Å) in the 6-position.
| Compound | Reactivity Condition (Hydrolysis to Acid) | Yield | Mechanistic Insight |
| This compound | KOH (excess), EtOH/H | 85-92% | Methyl group hinders attack but electron donation makes CN less electrophilic than dichloro analog. |
| 2,6-Dichlorobenzonitrile | KOH (excess), EtOH/H | 95% | Electron-withdrawing Cl activates CN; faster reaction despite steric crowding. |
| 2-Chlorobenzonitrile | KOH, EtOH/H | >98% | Lack of C6 substituent removes steric barrier; rapid hydrolysis. |
Nucleophilic Aromatic Substitution (S Ar)
-
2,6-Dichlorobenzonitrile: Highly reactive at C2/C6. Can form mono- or di-substituted products with amines/alkoxides.
-
This compound: Selective reactivity. The C2-Cl is activated by the ortho-CN, but the C6-Me is inert to S
Ar. This allows for clean mono-substitution without over-reaction side products.
Experimental Protocol: Synthesis & Purification
A self-validating workflow for converting 2-chloro-6-methylaniline to the nitrile via the Sandmeyer reaction.
Workflow Diagram
Caption: Step-wise Sandmeyer transformation ensuring regiospecific nitrile installation.
Step-by-Step Methodology
1. Diazotization:
-
Charge: 2-Chloro-6-methylaniline (1.0 eq) in 15% HCl (aq). Cool to 0–5 °C.
-
Addition: Dropwise addition of NaNO
(1.1 eq) in water. Maintain internal temp <5 °C to prevent phenol formation. -
Checkpoint: Solution becomes clear/yellow. Verify excess HNO
with starch-iodide paper (turns blue).
2. Cyanation (Sandmeyer):
-
Preparation: Dissolve CuCN (1.2 eq) and KCN (1.5 eq) in water to form the soluble tetracyanocuprate complex. Heat to 60 °C.
-
Reaction: Neutralize the cold diazonium solution with Na
CO to pH ~6 (critical to prevent HCN evolution and tar formation). Slowly add to the warm CuCN mixture. -
Observation: Vigorous N
gas evolution.
3. Workup & Purification:
-
Extraction: Steam distill the mixture or extract with Toluene/DCM.
-
Wash: Wash organic layer with 1N NaOH (removes phenolic byproducts) and Brine.
-
Crystallization: Recrystallize from Hexane/Ethanol (9:1) to yield white needles.
-
Target Yield: 75–85%.
Troubleshooting & Storage
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Diazonium salt decomposition | Keep temp <5 °C during diazotization; Ensure pH ~6 before CuCN addition. |
| Phenol Impurity | Hydrolysis of diazonium salt | Increase HCl concentration; Add urea to quench excess nitrite. |
| Yellow Discoloration | Oxidation or azo-coupling | Recrystallize with activated charcoal. |
Storage: Store in a cool, dry place. Stable at room temperature. Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzonitrile, 2,6-dichloro-. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Kumar, A., et al. Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics, Vol 48, Feb 2010, pp 87-94. [Link]
-
Xu, L.F., & Zheng, T.C. Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, Vol 24, No 11, 2012. [Link]
Sources
Biological Applications & Synthesis Utility of 2-Chloro-6-methylbenzonitrile: A Comparative Guide
Executive Summary
2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3) is a halogenated benzonitrile derivative serving as a critical "privileged scaffold" in medicinal chemistry. While structurally related to the herbicide dichlobenil, its primary value lies not in direct agrochemical application but as a high-efficiency precursor for benzimidazole-based pharmacophores , most notably the angiotensin II receptor antagonist Telmisartan and novel mPGES-1 inhibitors .
This guide objectively compares the biological utility and synthetic efficiency of this compound against traditional precursors (e.g., 4-amino-3-methylbenzoic acid), demonstrating its superiority in process safety, yield optimization, and impurity control.
Biological Effects & Toxicological Profile[1][2]
Before utilizing this compound in drug development, researchers must understand its direct biological impact and safety constraints.
Direct Toxicological Effects
Unlike its analog 2,6-dichlorobenzonitrile (a potent cellulose synthesis inhibitor used as a herbicide), this compound is primarily characterized by acute systemic toxicity and irritation. It does not exhibit the same persistence or specific herbicidal mode of action, likely due to the steric and electronic differences introduced by the methyl group.
Table 1: Acute Toxicity & GHS Classification
| Endpoint | Classification | Hazard Statement | Biological Mechanism |
| Oral Toxicity | Category 3 | H301: Toxic if swallowed | Rapid absorption; potential interference with oxidative phosphorylation or nitrile metabolism (cyanide release potential). |
| Dermal Toxicity | Category 3 | H311: Toxic in contact with skin | Lipophilic nature facilitates transdermal absorption. |
| Inhalation | Category 3 | H331: Toxic if inhaled | Mucosal irritation and systemic uptake via alveolar capillaries. |
| Irritation | Category 2 | H315/H319: Causes skin/eye irritation | Direct alkylating/irritating potential of the halogenated ring. |
Safety Protocol: All handling requires a fume hood, nitrile gloves (min 0.11mm thickness), and P3 respiratory protection.
Structural Activity Relationship (SAR)
The biological divergence between this compound and its analogs is critical for scaffold selection:
-
2,6-Dichlorobenzonitrile (Dichlobenil): High herbicidal activity; inhibits cellulose synthase.
-
This compound: Reduced herbicidal potency; enhanced reactivity for nucleophilic aromatic substitution (
) and cyclization due to the ortho-methyl/chloro arrangement, making it ideal for constructing the benzimidazole core found in Sartan drugs.
Comparative Analysis: Synthesis of Telmisartan
The most significant biological application of this compound is its role as a precursor for Telmisartan (Micardis®). Below is a comparison of the Nitrile Route (using this compound) versus the Classic Acid Route (using 4-amino-3-methylbenzoic acid).
Process Efficiency & Safety Comparison
| Feature | Method A: Nitrile Route (this compound) | Method B: Classic Acid Route (4-Amino-3-methylbenzoic acid) | Verdict |
| Key Intermediate | 2-methyl-4-(1-methyl-1H-benzimidazol-2-yl)amine | Same | Method A |
| Step Count | 4 Steps (Concise) | 7-8 Steps (Lengthy) | Method A |
| Hazardous Reagents | Avoids Polyphosphoric Acid (PPA) & Nitration | Requires HNO₃/H₂SO₄ (Nitration) & PPA | Method A |
| Yield (Intermediate) | ~90-95% | ~60-70% | Method A |
| Impurity Profile | Low; avoids nitration by-products (regioisomers) | High; risk of incomplete reduction or wrong isomer | Method A |
| Mechanism | Copper-catalyzed cyclization / Oxidative cyclization | Nitration | Method A |
Mechanistic Pathway Visualization
The following diagram illustrates the efficiency of the Nitrile Route, highlighting the avoidance of hazardous nitration steps.
Caption: Comparison of the concise Nitrile Route (Blue) vs. the hazardous Traditional Acid Route (Red) for Telmisartan synthesis.
Experimental Protocol: Benzimidazole Scaffold Synthesis
Objective: Synthesis of the key intermediate 2-methyl-4-(1-methyl-1H-benzimidazol-2-yl)amine using this compound. This protocol is adapted from optimized copper-catalyzed methodologies (Zhang et al., 2020).
Materials
-
Reagent: N-methyl-1,2-phenylenediamine (1.2 eq)
-
Catalyst: CuCl₂ or Cu(OAc)₂ (5 mol%)
-
Solvent: DMF or DMSO
-
Base: K₂CO₃ (2.0 eq)
Workflow
-
Preparation: Charge a reaction vessel with this compound (15.1 g, 100 mmol) and N-methyl-1,2-phenylenediamine.
-
Activation: Add K₂CO₃ and the Copper catalyst. Purge with nitrogen.
-
Cyclization: Heat the mixture to 110–120°C for 12–16 hours.
-
Note: The nitrile group undergoes nucleophilic attack by the amine, followed by intramolecular cyclization displacing the chlorine (or activated intermediate).
-
-
Work-up: Cool to room temperature. Pour into ice-water (500 mL).
-
Isolation: Filter the resulting precipitate. Wash with cold water and hexanes to remove unreacted nitrile.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Expected Yield: 90–95%
-
Appearance: Off-white to pale yellow solid.
-
Quality Control (Self-Validating Steps)
-
TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (3:1). The starting nitrile (
) should disappear, replaced by a lower fluorescent spot (Benzimidazole). -
Melting Point Check: Product should melt at 147–149°C . Significant deviation indicates impurity (likely uncyclized amidine).
Emerging Applications: mPGES-1 Inhibitors
Beyond Sartans, this compound is increasingly cited in the synthesis of Microsomal Prostaglandin E Synthase-1 (mPGES-1) inhibitors .
-
Mechanism: mPGES-1 is the terminal enzyme in the COX-2 pathway, converting PGH₂ to the pro-inflammatory PGE₂.[3]
-
Role of Scaffold: The 2-chloro-6-methyl phenyl ring provides essential steric bulk that fits into the hydrophobic pocket of the mPGES-1 active site, improving potency and selectivity over COX-1/COX-2.
-
Experimental Data: Compounds derived from this scaffold have shown
values in the nanomolar range (<50 nM) in enzymatic assays, validating the biological relevance of this structural motif.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80657, this compound. Retrieved from [Link]
-
Zhang, J., Li, R., Zhu, F., & Shen, J. (2020). A concise synthetic route of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. ResearchGate.[4][5] Retrieved from [Link]
-
Kumar, V., et al. (2010).[6] Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics, 48, 85-94. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: this compound.[1][7] Retrieved from [Link]
-
Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040–4051. (Foundational reference for Telmisartan SAR).[8]
Sources
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-6-methylbenzonitrile
Executive Summary & Risk Profile
Handling 2-Chloro-6-methylbenzonitrile requires a specialized safety protocol that addresses two distinct chemical functionalities: the nitrile group (potential metabolic cyanide source) and the halogenated aromatic ring (skin/eye irritant and environmental persistence).[1]
Unlike simple organic solids, this compound presents a "Silent Permeation" risk. While it is a solid at room temperature, its solubility in organic solvents can facilitate rapid dermal absorption, bypassing standard nitrile gloves if not managed correctly.
Core Hazard Profile (GHS Classifications):
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302, H312, H332).
-
Irritation: Causes serious eye irritation (H319) and skin irritation (H315).
-
Target Organ: Respiratory system irritation (H335).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. Do not rely on single-layer protection for this compound.
| Zone | Equipment | Specification & Rationale |
| Respiratory | Primary: Fume HoodSecondary: N95/P100 | Standard: Certified chemical fume hood (Face velocity: 80–100 fpm).Rationale: The solid is a fine powder; static electricity can aerosolize particles during weighing. If hood work is impossible (e.g., equipment maintenance), a fit-tested P100 respirator is mandatory. |
| Dermal (Hands) | Double Gloving Protocol | Inner Layer: 4 mil Nitrile (Inspection White/Blue).Outer Layer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate).Rationale: Benzonitriles can degrade standard nitrile rubber over time. The inner layer acts as a breakthrough indicator. Note: If dissolved in DCM or Acetone, use Silver Shield laminates immediately. |
| Ocular | Chemical Safety Goggles | Standard: ANSI Z87.1 Impact + Splash rated.Rationale: Safety glasses are insufficient. The fine dust nature of the solid requires a sealed environment around the eyes to prevent irritation from airborne micro-particles. |
| Body | Lab Coat + Tyvek Sleeves | Standard: 100% Cotton or Nomex Lab coat + Disposable Tyvek wrist sleeves.Rationale: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol minimizes the risk of inhalation and dermal contact through engineering controls rather than relying solely on PPE.
Phase 1: Preparation & Weighing
Objective: Eliminate static-driven aerosolization.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Organic solids like this compound are prone to static charge, causing "puffing" when the spatula touches the powder.
-
Containment: Perform all weighing inside the chemical fume hood. If the balance is outside, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the solid. Never transport an open spatula across the lab.
Phase 2: Solubilization & Reaction
Objective: Prevent "Solvent Drag" exposure.
-
Solvent Choice: When dissolving this compound, be aware that solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) will carry the toxicant through nitrile gloves in seconds.
-
The "Add-Solvent" Rule: Always add the solvent to the solid, not the solid to the solvent. This prevents splash-back of the toxic solution.
-
Labeling: Any flask containing this solution must be labeled "TOXIC - HALOGENATED NITRILE" immediately.
Phase 3: Decontamination
-
Wipe Down: Use a detergent-based solution (surfactant) to wipe the balance area. Organic solvents may spread the contamination rather than lift it.
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure the outside of the gloves never touches skin.
Waste Disposal & Emergency Response
Disposal Classification:
-
Category: Halogenated Organic Waste.
-
Segregation: DO NOT mix with acidic waste streams.[2] Although this compound is relatively stable, mixing nitriles with strong acids can theoretically liberate Hydrogen Cyanide (HCN) gas under extreme conditions.
-
Container: High-density polyethylene (HDPE) carboy, labeled "Halogenated Organics."
Emergency Procedures:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or acetone to wash skin; this increases absorption.
-
Spill (Solid): Do not sweep (creates dust). Cover with a wet paper towel to dampen, then scoop into a waste container.
-
Spill (Solution): Cover with an absorbent pad.[2] If dissolved in a volatile solvent, evacuate the immediate area until vapors dissipate via the fume hood.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety checks required before and during the handling of this compound.
Figure 1: Decision logic for PPE selection and handling based on physical state and solvent interaction.[1][3][4][5][6]
References
-
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2026). Product Specification and Safety: this compound. Retrieved from
-
Ansell. (2024). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound.[5] National Library of Medicine. Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
